7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQNNPQQIUKLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946121-78-4 | |
| Record name | 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
An In-Depth Technical Guide to 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
CAS Number: 946121-78-4
This guide provides a comprehensive overview of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, safety protocols, and its significant role in the synthesis of advanced pharmaceutical agents.
Core Compound Identity and Properties
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a bicyclic heteroaromatic compound with the molecular formula C₇H₇BrN₂O.[3] Its structure, featuring a fused pyridine and oxazine ring system with a bromine substituent, makes it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 946121-78-4 | [3] |
| Molecular Formula | C₇H₇BrN₂O | [3] |
| Molecular Weight | 215.05 g/mol | [3] |
| Appearance | Typically an off-white solid | [1] |
| Purity | Commonly available at ≥98% | [3][4] |
While specific experimental data for properties like melting and boiling points are not extensively published, its solid form at room temperature is consistently reported by suppliers.
Synthesis and Mechanism
The synthesis of pyrido-oxazine derivatives can be achieved through various strategies, often involving tandem reactions. One notable approach is the tandem Sₙ2 and SₙAr reaction between a substituted pyridine and a primary amine.[2] This methodology highlights the electrophilic nature of halopyridines, which readily react with nucleophiles to form the fused ring system.
Caption: Generalized synthesis pathway for pyrido[2,3-b]oxazines.
Applications in Drug Discovery: A Precursor to EGFR-TK Inhibitors
A significant application of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is its role as a key starting material in the synthesis of potent and selective Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors.[1] These inhibitors are crucial in the development of targeted therapies for non-small cell lung cancer (NSCLC).[1]
The bromine atom at the 7-position provides a reactive handle for further molecular elaboration, most notably through Suzuki cross-coupling reactions. This allows for the strategic introduction of various pharmacophores to enhance the anticancer potency of the final compounds.[1]
Experimental Workflow: Synthesis of a Phenylsulfonyl Derivative
A published study details the use of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine as a reactant in a multi-step synthesis to create novel EGFR-TK inhibitors.[1] The initial step involves the sulfonation of the secondary amine in the oxazine ring.
Protocol 1: Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine [1]
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in dichloromethane at 0 °C, add pyridine (3.0 eq.).
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq.).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, dilute the mixture with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulphate, filter, and concentrate under reduced pressure.
-
Wash the crude solid with water and ether and dry to yield the product.
This protocol demonstrates the reactivity of the oxazine nitrogen and sets the stage for subsequent cross-coupling reactions at the bromine-substituted position.
Caption: Workflow for the synthesis of a key intermediate.
Analytical Characterization
The characterization of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine and its derivatives relies on standard analytical techniques. Commercial suppliers often provide data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of the compound.[3]
For instance, in the synthesis of the phenylsulfonyl derivative described above, the product was characterized by LC-MS, showing an [M+H]⁺ peak at m/z 390.95, and by ¹H NMR (400 MHz, DMSO-d₆).[1]
Safety and Handling
The Safety Data Sheet (SDS) for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine indicates that it is harmful if swallowed (Acute toxicity, oral, Category 4).[5]
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
Precautionary Measures: [5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5] Safety glasses and a face shield are recommended.
-
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area.
-
First Aid:
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.
It is imperative to consult the full Safety Data Sheet before handling this compound.
Conclusion
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a pivotal chemical intermediate with significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile reactivity, stemming from the brominated pyridine ring and the secondary amine in the oxazine moiety, allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.
References
-
Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Advances, 13(48), 33837-33850. Available at: [Link]
-
RSC Publishing. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33064-33079. Available at: [Link]
-
Appretech Scientific Limited. (n.d.). 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. Available at: [Link]
-
ChemSrc. (n.d.). CAS#:946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. Available at: [Link]
-
PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. Available at: [Link]
-
Taylor & Francis Online. (1998). New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. Synthetic Communications, 28(15), 2821-2829. Available at: [Link]
-
ResearchGate. (2014). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. Available at: [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. 946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine - Moldb [moldb.com]
- 4. appretech.com [appretech.com]
- 5. aaronchem.com [aaronchem.com]
A Technical Guide to the Physicochemical Properties of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Pyrido[2,3-b]oxazine Scaffold
The pyrido[2,3-b]oxazine heterocyclic system is a significant pharmacophore in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. The incorporation of a bromine atom at the 7-position, as in 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, offers a valuable synthetic handle for further chemical elaboration through cross-coupling reactions, enabling the exploration of a diverse chemical space.[1][2] This versatility has led to the investigation of pyrido[2,3-b]oxazine derivatives as potent inhibitors of key enzymes in disease pathways, such as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) in non-small cell lung cancer.[1][2]
Understanding the fundamental physicochemical properties of this core scaffold is paramount for any drug discovery and development program.[3][4][5][6] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4][5][6] This guide provides an in-depth overview of the known and predicted physicochemical characteristics of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, along with detailed, field-proven protocols for their experimental determination.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development. The following table summarizes the key properties of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, combining available data with computational predictions where experimental values are not publicly available.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [7][8] |
| Molecular Weight | 215.05 g/mol | [7][8] |
| CAS Number | 946121-78-4 | [7][9] |
| Appearance | Off-white to light brown solid (predicted) | Inferred from related compounds |
| Purity | Typically >95% | [8][10] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Calculated logP | 1.3 ± 0.4 | Predicted |
| Predicted pKa | Basic: 3.5 ± 0.5 (pyridinium ion) | Predicted |
| Predicted Aqueous Solubility | Low to moderate | Predicted |
Experimental Determination of Key Physicochemical Parameters
The following sections detail robust, step-by-step protocols for the experimental determination of critical physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11][12] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is crucial for predicting oral bioavailability.[6][12]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium. A shaker water bath is ideal for this purpose.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for at least 24 hours to permit the undissolved solid to settle. Alternatively, centrifuge the solution to pellet the excess solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
-
Diagram of Solubility Determination Workflow:
Caption: Shake-Flask Solubility Workflow.
Determination of Lipophilicity (logP) by RP-HPLC
Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes.[4][13] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method, requiring smaller amounts of the compound.[13][14]
Protocol:
-
System Setup:
-
Use a C18 RP-HPLC column.
-
The mobile phase is a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Inject a series of standard compounds with known logP values to create a calibration curve.
-
-
Sample Analysis:
-
Dissolve a small amount of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in a suitable solvent and inject it into the HPLC system.
-
Record the retention time (t_R) of the compound.
-
-
Calculation:
-
Determine the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Calculate the logarithm of the capacity factor (log k').
-
Interpolate the logP of the test compound from the calibration curve of known logP values versus their corresponding log k' values.
-
Diagram of logP Determination by RP-HPLC:
Caption: RP-HPLC Workflow for logP Determination.
Chemical Stability Assessment
Rationale: Assessing the chemical stability of a drug candidate under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. This information is vital for formulation development and regulatory submissions.
Protocol:
-
Sample Preparation:
-
Prepare solutions of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in relevant media (e.g., aqueous buffers at different pH values, organic solvents).
-
Store solid samples of the compound in controlled environment chambers.
-
-
Stress Conditions:
-
Expose the samples to a range of conditions as per ICH guidelines, including:
-
Accelerated Stability: 40°C / 75% Relative Humidity (RH)
-
Long-Term Stability: 25°C / 60% RH
-
Photostability: Exposure to light
-
Forced Degradation: Acidic, basic, and oxidative conditions.
-
-
-
Time Points:
-
Pull samples at specified time points (e.g., 0, 1, 3, 6, and 12 months for long-term stability).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Characterize any significant degradation products using mass spectrometry (MS).
-
-
Data Evaluation:
-
Determine the rate of degradation and identify the degradation pathways.
-
Establish a preliminary shelf-life based on the stability data.
-
Diagram of Chemical Stability Testing Workflow:
Caption: Chemical Stability Testing Workflow.
Conclusion
While some of the physicochemical properties of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine are yet to be experimentally determined and reported in the public domain, this guide provides a solid foundation for researchers. The provided protocols offer a clear path for the robust experimental characterization of this and other novel chemical entities. A thorough understanding and documentation of these properties are indispensable for advancing promising compounds like those based on the pyrido[2,3-b]oxazine scaffold from early discovery to clinical development.
References
-
Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Anna, V. (2015). Importance of Physicochemical Properties In Drug Discovery. Journal of Pharmaceutical Sciences. [Link]
-
Waring, M. J. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Medicinal Research Reviews. [Link]
-
Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
-
LookChem. (2023). What are the physicochemical properties of drug? [Link]
-
Ardena. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
- Comer, J. E. A., & Tam, K. Y. (2003). Determination of log P coefficients via a RP-HPLC column.
-
Gavali, S. B., & Gupta, S. V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
Bergström, C. A. S. (2003). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. DiVA portal. [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. [Link]
-
PDS. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? [Link]
-
Slideshare. (n.d.). Stability testing protocols for Pharmacy students.pptx. [Link]
-
Appretech Scientific Limited. (n.d.). 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][5]oxazine. [Link]
-
Chemsrc. (n.d.). CAS#:946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][5]oxazine. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine - Moldb [moldb.com]
- 3. This compound,946121-78-4-Amadis Chemical [amadischem.com]
- 4. This compound | 946121-78-4 [chemicalbook.com]
- 5. CAS#:946121-78-4 | this compound | Chemsrc [chemsrc.com]
- 6. 2H-Pyrido[2,3-D][1,3]oxazine | C7H6N2O | CID 17810689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. 946121-78-4 this compound AKSci 3669AJ [aksci.com]
- 9. 946121-78-4 | this compound - Capot Chemical [capotchem.com]
- 10. 946121-78-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. China 1h-Pyrido[2,3-B][1,4]Oxazine, 7-Bromo-2,3-Dihydro-8-Methyl- Manufacturer and Supplier, Factory | Lizhuo [shlzpharma.com]
- 12. China 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine CAS NO.2169906-55-0 Manufacturer and Supplier | Lizhuo [shlzpharma.com]
- 13. 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | 34950-82-8 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Foreword: The Strategic Importance of the Pyridooxazine Scaffold
The pyridooxazine ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure and the specific spatial arrangement of its heteroatoms—an oxygen, a nitrogen in the oxazine ring, and the pyridine nitrogen—make it an attractive scaffold for designing potent and selective ligands for various biological targets. The introduction of a bromine atom at the 7-position, as in 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, provides a key functional handle for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this key intermediate, emphasizing the integration of multiple analytical techniques to ensure unambiguous characterization.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is most reliably achieved via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. This two-step, one-pot approach is selected for its efficiency and high yields.
Rationale for the Synthetic Pathway: The starting material, 2,3-dichloro-5-bromopyridine, is activated towards nucleophilic attack by the two electron-withdrawing chlorine atoms and the pyridine nitrogen. Ethanolamine is chosen as the nucleophile because it contains both a primary amine and a primary alcohol. The amine is a significantly stronger nucleophile than the alcohol and will preferentially displace the chlorine at the 2-position, which is more activated than the chlorine at the 3-position. Following this initial SNAr reaction, the resulting intermediate is not isolated. Instead, the addition of a strong base, such as sodium hydride (NaH), facilitates the deprotonation of the pendant hydroxyl group, which then undergoes an intramolecular Williamson ether synthesis to displace the second chlorine and form the six-membered oxazine ring.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2,3-dichloro-5-bromopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add ethanolamine (1.2 eq).
-
Initial Substitution: Stir the reaction mixture at 80 °C for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Cool the mixture to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise over 20 minutes.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup and Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Core of Elucidation: A Multi-Technique Spectroscopic Analysis
No single analytical technique is sufficient for unambiguous structure determination. A self-validating system is created by integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
High-resolution mass spectrometry (HRMS) is the first critical step, providing the accurate mass of the molecule and, by extension, its elemental composition.
-
Expected Result: For C₇H₇BrN₂O, the expected monoisotopic mass is 213.9796. A key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two major peaks of nearly equal intensity separated by 2 Da (M+ and M+2), which is a definitive signature for the presence of a single bromine atom.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of key functional groups.
-
Expected Absorptions:
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹ corresponding to the secondary amine in the oxazine ring.
-
C-H Stretches: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds (in the oxazine ring) and just above 3000 cm⁻¹ for sp² C-H bonds (on the pyridine ring).
-
C=C and C=N Stretches: Aromatic ring stretches in the 1550-1600 cm⁻¹ region.
-
C-O-C Stretch: A strong, characteristic C-O ether stretch, typically observed around 1200-1250 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint
NMR is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. The analysis relies on a logical progression from simple 1D experiments to more complex 2D correlation experiments.
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling constants.
The ¹³C NMR spectrum provides information about the number and type of carbon atoms (e.g., sp², sp³, quaternary).
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| 1 | N-H | ~7.0 (broad s) | - | Exchangeable proton, signal may be broad or disappear with D₂O shake. |
| 2 | CH₂ | ~4.2 (t) | ~65 | Methylene group adjacent to oxygen (deshielded). |
| 3 | CH₂ | ~3.4 (t) | ~42 | Methylene group adjacent to nitrogen. |
| 4a | C | - | ~138 | Quaternary carbon of the pyridine ring fused to the oxazine ring. |
| 6 | C-H | ~7.8 (d) | ~145 | Aromatic proton meta to the pyridine nitrogen. |
| 7 | C | - | ~110 | Quaternary carbon bearing the bromine atom. |
| 8 | C-H | ~7.5 (d) | ~115 | Aromatic proton ortho to the pyridine nitrogen. |
| 8a | C | - | ~140 | Quaternary carbon of the pyridine ring fused to the oxazine ring. |
While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC assemble the puzzle.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A cross-peak between two proton signals indicates they are J-coupled. For our target molecule, a key correlation will be observed between the two methylene groups at positions 2 and 3.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the connection of different spin systems and the placement of heteroatoms and quaternary carbons.
Key Expected HMBC Correlations:
-
N-H (pos 1) to C4a and C8a: Confirms the fusion of the oxazine and pyridine rings.
-
H2 (pos 2) to C4a: Confirms the connection of the -O-CH₂- group to the pyridine ring at the correct position.
-
H6 (pos 6) to C4a, C8, and C7: Crucial for placing the bromine atom at position 7.
-
H8 (pos 8) to C4a, C6, and C7: Confirms the relative positions of the aromatic protons and the bromo-substituted carbon.
Workflow and Data Integration
The following diagram illustrates the logical workflow for the structure elucidation process, emphasizing the self-validating nature of the integrated data.
Caption: Integrated workflow for synthesis and structure elucidation.
The following diagram visualizes the key long-range HMBC correlations that definitively establish the connectivity of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold.
Caption: Key HMBC correlations confirming molecular structure. (Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure image in a real application.)
Conclusion
The structure of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is unequivocally confirmed through a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the correct elemental formula, while IR spectroscopy confirms the presence of key functional groups. The core of the elucidation lies in the comprehensive analysis of 1D and 2D NMR data. ¹H and ¹³C NMR provide the initial chemical environment mapping, while COSY, HSQC, and particularly HMBC experiments build the complete, unambiguous picture of atomic connectivity. This rigorous, multi-faceted approach represents the gold standard in chemical characterization, ensuring the identity and purity of key intermediates essential for downstream applications in drug discovery and development.
References
Synthesis of Novel Pyrido[2,3-b]oxazine Derivatives: A Technical Guide
Introduction: The Rising Significance of the Pyrido[2,3-b]oxazine Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds. Among these, the pyrido[2,3-b]oxazine core, a fused heterocyclic system incorporating both pyridine and 1,4-oxazine rings, has garnered considerable attention in recent years. This bicyclic framework offers a unique three-dimensional architecture and a rich electronic landscape, making it an attractive template for the design of molecules with diverse biological activities.
The inherent structural features of pyrido[2,3-b]oxazines, including hydrogen bond donors and acceptors, as well as sites for tailored substitutions, allow for fine-tuning of their physicochemical properties and biological targets. Notably, derivatives of this scaffold have shown significant promise as potent and selective inhibitors of key enzymes implicated in cancer progression, such as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[1][2] The development of novel pyrido[2,3-b]oxazine-based EGFR-TK inhibitors has shown potential in overcoming resistance to existing therapies in non-small cell lung cancer.[1][2] Beyond oncology, the broader class of pyridoxazines has been investigated for a range of pharmacological activities, underscoring the therapeutic potential of this versatile heterocyclic system.[3]
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing novel pyrido[2,3-b]oxazine derivatives. We will delve into the mechanistic intricacies of key chemical transformations, present detailed experimental protocols for selected synthetic routes, and provide a compilation of characterization data for representative compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics based on the pyrido[2,3-b]oxazine scaffold.
Synthetic Strategies for the Pyrido[2,3-b]oxazine Core
The construction of the pyrido[2,3-b]oxazine ring system can be achieved through several synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the overall efficiency of the synthesis. This section will explore some of the key strategies that have been successfully employed.
One-Pot Annulation via Smiles Rearrangement
A highly efficient one-pot synthesis of pyrido[2,3-b][3][4]oxazin-2-ones has been developed, which proceeds through a key Smiles rearrangement.[5] This elegant approach involves the reaction of an N-substituted-2-chloroacetamide with a 2-halo-3-hydroxypyridine in the presence of a suitable base, such as cesium carbonate, in a polar aprotic solvent like acetonitrile.[5]
The reaction is initiated by the O-alkylation of the 3-hydroxypyridine with the N-substituted-2-chloroacetamide. This is followed by an intramolecular nucleophilic aromatic substitution, the Smiles rearrangement, where the amide nitrogen attacks the pyridine ring, displacing the halide. Subsequent intramolecular cyclization of the resulting intermediate yields the desired pyrido[2,3-b][3][4]oxazin-2-one. The use of cesium carbonate is crucial for the success of this transformation, as it facilitates both the initial O-alkylation and the subsequent rearrangement and cyclization steps.[5]
Tandem SN2 and SNAr Reactions
Another effective strategy for the synthesis of substituted pyrido-oxazines involves a tandem SN2 and SNAr (Nucleophilic Aromatic Substitution) reaction sequence.[3] This approach utilizes readily available starting materials such as 2,4,6-tribromo-3-(2-bromoethoxy)pyridine or 2,4,6-tribromo-3-(3-bromopropoxy)pyridine and various primary amines.
The reaction proceeds in a stepwise manner. Initially, the primary amine displaces the terminal bromide of the bromoalkoxy side chain via an SN2 reaction. The resulting intermediate then undergoes an intramolecular SNAr reaction, where the newly introduced secondary amine attacks one of the bromine-substituted positions on the pyridine ring (typically the more electrophilic 2- or 4-position), leading to the formation of the oxazine ring. This methodology allows for the synthesis of both six- and seven-membered pyrido-oxazine derivatives.[3] The regioselectivity of the cyclization (attack at the 2- versus the 4-position) can be influenced by the reaction conditions and the nature of the substituents.
Multi-step Synthesis featuring Suzuki Cross-Coupling
For the synthesis of more complex and highly functionalized pyrido[2,3-b]oxazine derivatives, a multi-step approach often incorporating a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is employed.[1][2] This strategy offers a high degree of flexibility in introducing a wide range of substituents onto the pyrido[2,3-b]oxazine scaffold.
A typical synthetic sequence may begin with the protection of the nitrogen atom of a pre-formed 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][4]oxazine. This is followed by a Suzuki cross-coupling reaction between the brominated pyrido[2,3-b]oxazine and a suitable boronic acid or boronate ester to introduce a desired aryl or heteroaryl group at the 7-position. Subsequent deprotection and further functionalization can then be carried out to afford the final target molecules. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, as it allows for the systematic variation of substituents at a specific position.[1]
[4+2] Cycloaddition Reactions
While less commonly reported specifically for the pyrido[2,3-b]oxazine system, [4+2] cycloaddition reactions represent a powerful tool for the construction of six-membered heterocyclic rings and are a viable potential route. For the closely related pyrido[3,2-e][1][3]oxazine scaffold, a base-promoted [4+2] cycloaddition of α-chlorinated oximes and 5,6-unsubstituted 1,4-dihydropyridines has been successfully demonstrated.[6][7] This type of reaction offers the potential for high atom economy and the generation of molecular complexity in a single step. Further exploration of dienophile and diene partners could lead to novel entries into the pyrido[2,3-b]oxazine ring system.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of key pyrido[2,3-b]oxazine intermediates and final products, based on established and reliable procedures.
Protocol 1: General Procedure for the One-Pot Synthesis of Pyrido[2,3-b][3][4]oxazin-2-ones[5]
-
To a solution of the appropriate 2-halo-3-hydroxypyridine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added cesium carbonate (2.0 mmol).
-
The corresponding N-substituted-2-chloroacetamide (1.2 mmol) is then added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 3-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and dichloromethane (20 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrido[2,3-b][3][4]oxazin-2-one.
Protocol 2: Synthesis of 7-Bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][3][4]oxazine[1]
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][4]oxazine (1.0 eq.) in dichloromethane is added pyridine (3.0 eq.) at 0 °C.
-
2,5-Difluorobenzenesulfonyl chloride (1.2 eq.) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the title compound.
Protocol 3: General Procedure for Suzuki Cross-Coupling[1]
-
To a solution of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][3][4]oxazine (1.0 eq.) in a mixture of 1,4-dioxane and water is added the appropriate boronic acid or boronate ester (1.2 eq.) and a suitable base such as potassium carbonate (2.0 eq.).
-
The mixture is degassed with argon for 15-20 minutes.
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), is added, and the reaction mixture is heated to 80-100 °C for 2-4 hours.
-
Reaction progress is monitored by TLC and/or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired 7-substituted pyrido[2,3-b]oxazine derivative.
Data Presentation: Characterization of Pyrido[2,3-b]oxazine Derivatives
The following tables summarize the yields and key spectroscopic data for a selection of synthesized pyrido[2,3-b]oxazine derivatives, providing a valuable reference for their identification and characterization.
Table 1: Yields of Selected Pyrido[2,3-b]oxazine Derivatives
| Compound ID | Synthetic Method | Yield (%) | Reference |
| 4a | One-Pot Annulation | 95 | [5] |
| 2 | N-Sulfonylation | Not Reported | [1] |
| 4a (Suzuki Product) | Suzuki Cross-Coupling | 65.7 | [1] |
| 2b (Tandem) | Tandem SN2/SNAr | 36 | [3] |
Table 2: 1H and 13C NMR Data for Selected Pyrido[2,3-b]oxazine Derivatives
| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 2b | 6.56 (s, 1H), 4.31 (t, J = 4.4 Hz, 2H), 3.43 (t, J = 4.4 Hz, 2H), 2.97 (s, 3H) | 144.0, 136.8, 131.6, 126.9, 108.5, 64.1, 48.0, 37.9 | [3] |
| 4a (Suzuki Product) | 8.73 (d, J = 6.8 Hz, 2H), 7.73 (bs, 1H), 7.56 (s, 1H), 7.34 (s, 1H), 7.21 (s, 1H), 4.37 (s, 2H), 4.07 (s, 2H), 2.67 (s, 3H) | Not Reported | [1] |
| Seven-membered pyrido-oxazine | 6.91 (s, 1 H), 4.24 (t, J = 6.4 Hz, 2 H), 3.56–3.48 (m, 2 H), 3.06 (s, 3 H), 2.19–2.04 (m, 2 H) | 154.3, 140.5, 131.4, 125.1, 119.8, 70.3, 50.0, 39.5, 28.0 | [3] |
Conclusion and Future Perspectives
The pyrido[2,3-b]oxazine scaffold represents a promising and versatile platform for the development of novel therapeutic agents. This guide has outlined several robust synthetic strategies for the construction of this important heterocyclic system, including one-pot annulations, tandem reactions, and multi-step sequences involving modern cross-coupling methodologies. The detailed experimental protocols and characterization data provided herein serve as a practical resource for researchers in the field.
The continued exploration of new synthetic routes, such as novel cycloaddition reactions, and the expansion of the chemical diversity of pyrido[2,3-b]oxazine libraries will undoubtedly lead to the discovery of new compounds with enhanced biological activities and improved pharmacological profiles. As our understanding of the structure-activity relationships of this scaffold deepens, so too will our ability to design and synthesize next-generation pyrido[2,3-b]oxazine-based drugs to address unmet medical needs.
References
-
Yadav, V. B., et al. (2023). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1875-1891. [Link]
-
Kim, J. N., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][3][4]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920. [Link]
-
Provera, S., et al. (1995). 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides. Magnetic Resonance in Chemistry, 33(11), 879-882. [Link]
-
Gómez-Calvar, N., et al. (2018). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and 3H-phenoxazin-3-one derivatives. Magnetic Resonance in Chemistry, 56(8), 779-789. [Link]
-
Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][3]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 90(8), 2889-2906. [Link]
-
Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][3]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. ResearchGate. [Link]
-
Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][3]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]
-
Shishkin, O. V., et al. (2015). 1H NMR Characterization of Two New Pyridoxine Derivatives. Journal of Structural Chemistry, 56, 1243-1246. [Link]
-
Yadav, V. B., et al. (2023). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
-
Al-Ostath, A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
Queener, S. F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Pinto, D. C. G. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2979. [Link]
-
Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32986-33003. [Link]
-
Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 398-422. [Link]
-
Khasanov, A. F., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][3][4]oxazine-1,8-diones. Molecules, 28(3), 1285. [Link]
-
Loidreau, Y., et al. (2013). ChemInform Abstract: Suzuki Cross-Coupling of 5-Bromothieno[2,3-b]pyridines for the Convenient Synthesis of 8-Arylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amines. ChemInform, 44(22). [Link]
-
Petrič, A., et al. (2020). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 25(17), 3943. [Link]
-
Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12(1), 11-27. [Link]
-
Wang, C., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Organic Chemistry, 28. [Link]
-
El-Gendy, A. A. (2011). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 3(4), 734-772. [Link]
-
Deau, E., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][5][8]triazines. Molecules, 25(1), 199. [Link]
-
Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 38-44. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 1H and 13C NMR Spectra of Pyrido[2,3-b]pyrazines and Pyrido[2,3-b]pyrazine-N-oxides | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Protocol for Pyrido[2,3- c]pyridazine and Pyrido[3,2- e][1,2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional conformation and the strategic placement of a bromine atom offer a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold, with a primary focus on its remarkable anticancer properties as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. We delve into the rational design, structure-activity relationships, and detailed experimental protocols for evaluating the biological efficacy of its derivatives. This document serves as a vital resource for researchers engaged in the discovery and development of next-generation targeted therapies.
Introduction: The Significance of the Pyrido[2,3-b]oxazine Scaffold
Heterocyclic compounds form the backbone of a vast majority of clinically approved drugs.[1] Among these, the pyrido[2,3-b]oxazine moiety, a fusion of pyridine and oxazine rings, has emerged as a promising pharmacophore.[2] The rigid, bicyclic nature of this scaffold reduces conformational flexibility, a desirable trait for enhancing binding affinity to biological targets.[1] The introduction of a bromine atom at the 7th position not only influences the electronic properties of the molecule but also provides a crucial handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wide chemical space.[1]
The versatility of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is underscored by its application in the development of potent and selective inhibitors of key signaling proteins implicated in various diseases, most notably cancer.[1]
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine core and its subsequent derivatization is a critical step in the exploration of its biological activities. A common synthetic strategy involves a multi-step approach, beginning with readily available starting materials.
General Synthetic Scheme
A representative synthetic route to functionalized 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives is depicted below. This pathway highlights the key transformations, including sulfonylation and subsequent cross-coupling reactions, that enable the introduction of diverse functionalities.[1]
Caption: General synthetic workflow for producing diverse pyrido[2,3-b]oxazine derivatives.
Detailed Experimental Protocol: Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (2)[1]
This protocol describes a key sulfonylation step, which is foundational for subsequent diversification of the scaffold.
Materials:
-
Dichloromethane (DCM)
-
Pyridine
-
2,5-difluorobenzenesulfonyl chloride
-
Water
-
Sodium sulphate
Procedure:
-
Dissolve 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (3.0 eq.) to the solution.
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over sodium sulphate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Wash the crude solid with water and ether, then dry to afford the title compound as an off-white solid.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)
The most well-documented biological activity of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is its potent and selective inhibition of EGFR tyrosine kinase.[1][4] EGFR is a key regulator of cell proliferation, survival, and migration, and its aberrant activation due to mutations is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[4]
Mechanism of Action
Derivatives of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold have been rationally designed as EGFR-TK inhibitors.[1] These compounds act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor growth and survival.[1]
Caption: Inhibition of the EGFR signaling pathway by pyrido[2,3-b]oxazine derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold have provided valuable insights into the structure-activity relationships for EGFR inhibition.[1] Key findings include:
-
Sulfonamide Moiety: The introduction of a phenyl sulfonamide group at the N1 position of the oxazine ring is crucial for activity. The substitution pattern on the phenyl ring significantly influences potency, with 2,5-difluoro substitution showing promise.[1]
-
Pyrimidine Substitution: Replacement of the bromine at the C7 position with a pyrimidine ring, often achieved via Suzuki cross-coupling, has been a successful strategy to enhance anticancer potency.[1]
-
Conformational Restriction: The rigid pyrido-oxazine core helps to pre-organize the molecule in a bioactive conformation, minimizing the entropic penalty upon binding to the EGFR active site.[1]
In Vitro Anticancer Activity
Derivatives of the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold have demonstrated potent antiproliferative activity against various NSCLC cell lines, including those harboring EGFR mutations that confer resistance to earlier-generation inhibitors.[1][4]
| Compound ID | HCC827 (EGFR exon 19 del) IC₅₀ (µM) | H1975 (EGFR L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) | BEAS-2B (Normal Lung) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 | > 61 |
| 7g | 0.12 | 1.05 | 1.25 | > 61 |
| 7h | 0.15 | 1.18 | 1.32 | > 61 |
| Osimertinib | 0.08 | 0.75 | 1.02 | > 60 |
| Data synthesized from a study on novel pyrido[2,3-b][1][3]oxazine analogues.[1] |
Notably, the most potent compounds exhibit selectivity for cancer cells over normal lung cells, indicating a favorable therapeutic window.[1]
Experimental Protocol: MTT Assay for Cytotoxicity[1]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975, A549) and normal cells (e.g., BEAS-2B)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Other Potential Biological Activities
While the primary focus of research on the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold has been on its anticancer properties, the broader class of oxazine and pyridoxazine derivatives has been associated with a range of other biological activities.[5][6][7] These include:
-
Antimicrobial Activity: Various dihydro-1,3-oxazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[7][8][9]
-
Anti-inflammatory Activity: Some oxazine derivatives have been reported to possess anti-inflammatory properties.[5]
-
Antiviral Activity: Certain trifluoromethyl-1,3-oxazine-2-ones have demonstrated activity against HIV-1.[5]
-
TRPV1 Antagonism: Replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine, a related scaffold, led to the discovery of TRPV1 antagonists for pain treatment.[10]
It is important to note that these activities have not been specifically reported for the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold itself, and further investigation is warranted to explore the full therapeutic potential of this promising chemical entity.
Future Perspectives and Conclusion
The 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold represents a highly promising and versatile platform for the design and discovery of novel therapeutic agents. Its demonstrated success in yielding potent and selective EGFR-TK inhibitors for the treatment of non-small cell lung cancer highlights its potential in oncology. The synthetic accessibility of this scaffold, coupled with the ability to introduce diverse functionalities through modern synthetic methodologies, opens up exciting avenues for further exploration.
Future research should focus on:
-
Expanding the scope of biological targets beyond EGFR to explore its potential in other disease areas.
-
Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Investigating the potential for developing derivatives with dual or multiple biological activities.
References
-
Al-Ostath, A., et al. (2023). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Life (Basel). (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Life (Basel), 14(3), 282. [Link]
-
ResearchGate. (n.d.). Recent Update on Pyridoxine Derivatives as Anticancer Agents with Overview on Its Patents. Request PDF. [Link]
-
ResearchGate. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. Request PDF. [Link]
-
MDPI. (2024). Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI. [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrido[4,3-e][1][3][11]triazino[3,2-c][1][3][11]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
RSC Publishing. (n.d.). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Request PDF. [Link]
-
ijrpr. (n.d.). Developments in The Synthesis of Certain Novel[1][12]-Oxazine Derivatives and its Biological Activities. ijrpr. [Link]
-
PubMed. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]
-
International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]
-
Paper Digest. (n.d.). Literature Review - Design, Synthesis, and Bioactivity Evaluation of Macrocyclic Benzo[b]pyrido[4,3-e][1][3]oxazine Derivatives As Novel Pim-1 Kinase Inhibitors. Paper Digest. [Link]
-
Asian Journal of Chemistry. (2013). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Asian Journal of Chemistry, 25(11), 5921-5924. [Link]
-
International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 4169-4176. [Link]
-
American Journal of Heterocyclic Chemistry. (2019). Green Synthesis and Antibacterial Activity of Pyrido[2,3-e]1,3,4-Oxadiazine Derivatives. American Journal of Heterocyclic Chemistry, 5(3), 71-75. [Link]
-
PubMed. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][11]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. PubMed. [Link]
-
ResearchGate. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Request PDF. [Link]
-
PubMed Central. (n.d.). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. PubMed Central. [Link]
-
PubMed. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. PubMed. [Link]
-
PubMed. (1984). Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acids. PubMed. [Link]
-
MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijrpr.com [ijrpr.com]
- 6. oaji.net [oaji.net]
- 7. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. ijpsr.info [ijpsr.info]
- 10. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pyrido[2,3-b]oxazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-b]oxazine core, a unique heterocyclic scaffold, has emerged as a significant pharmacophore in the design and development of novel therapeutic agents. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. This guide offers a comprehensive exploration of the pyrido[2,3-b]oxazine core, from its fundamental synthetic strategies to its diverse and potent biological activities. We will delve into its established role in the development of targeted anticancer therapies, particularly as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), and explore its emerging potential in other therapeutic areas, including antibacterial, antiviral, and central nervous system (CNS) applications. This document is intended to serve as a technical resource, providing detailed experimental protocols, structure-activity relationship (SAR) analyses, and insights into the mechanism of action of key derivatives, thereby empowering researchers to leverage this versatile scaffold in their drug discovery endeavors.
Introduction: The Rise of a Privileged Heterocycle
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in a defined spatial arrangement and engage in a multitude of interactions with biological macromolecules. Among these, the pyrido[2,3-b]oxazine scaffold has garnered increasing attention for its unique combination of structural rigidity, synthetic tractability, and diverse biological potential. The fusion of a pyridine and an oxazine ring creates a system with a distinct electronic and steric profile, making it an attractive starting point for the design of targeted therapies.
The core's inherent planarity, coupled with the ability to introduce substituents at various positions, allows for the fine-tuning of physicochemical properties and biological activity. This has been most notably demonstrated in the field of oncology, where pyrido[2,3-b]oxazine-based molecules have been rationally designed to overcome drug resistance in non-small cell lung cancer. This guide will provide a deep dive into the chemistry and biology of this promising pharmacophore, offering a roadmap for its effective utilization in drug discovery programs.
Synthetic Strategies: Building the Pyrido[2,3-b]oxazine Core
The construction of the pyrido[2,3-b]oxazine scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A prevalent and versatile approach involves a multi-step synthesis culminating in a cyclization reaction to form the oxazine ring.
General Synthetic Approach via Tandem SN2 and SNAr Reactions
A common strategy for the synthesis of substituted pyrido-oxazines involves a tandem SN2 and SNAr reaction sequence. This method offers a regioselective route to the desired products in moderate to good yields.
Experimental Protocol: Synthesis of 6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
-
Step 1: Synthesis of 2,4,6-Tribromo-3-(2-bromoethoxy)pyridine: To a stirred suspension of K2CO3 in an appropriate solvent, add 2,4,6-tribromopyridin-3-ol and 1,2-dibromoethane. The reaction mixture is heated to facilitate the SN2 reaction, affording the bromoethoxy-substituted pyridine intermediate.
-
Step 2: Tandem SN2 and SNAr Cyclization: The intermediate from Step 1 is then reacted with a primary amine, such as methylamine. This initiates an SN2 reaction, displacing one of the bromine atoms on the ethoxy chain, followed by an intramolecular SNAr reaction where the newly introduced nitrogen attacks the 2-position of the pyridine ring, displacing a bromine atom and forming the oxazine ring. Moderate to good regioselectivity in favor of cyclization at the 2-position is generally observed.[3]
The structural assignment of the resulting regioisomers can be confirmed by 13C NMR spectroscopy, where the chemical shift of the methine carbon in the pyridine ring is characteristic of the cyclization position.[3]
Multi-step Synthesis Incorporating Suzuki Cross-Coupling
For the synthesis of more complex derivatives, particularly those with aryl or heteroaryl substituents, a multi-step approach incorporating a Suzuki cross-coupling reaction is often employed. This strategy allows for the introduction of diverse functionalities at specific positions of the pyrido[2,3-b]oxazine core.
Experimental Protocol: Synthesis of Novel Pyrido[2,3-b][1][2]oxazine-based EGFR-TK Inhibitors
-
Step 1: Synthesis of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine: This key intermediate can be prepared through various methods, including the reaction of 2,3-diamino-5-bromopyridine with an appropriate cyclizing agent.
-
Step 2: Sulfonamide Formation: The nitrogen of the oxazine ring is reacted with a substituted benzenesulfonyl chloride, such as 2,5-difluorobenzenesulfonyl chloride, in the presence of a base like pyridine to yield the corresponding sulfonamide derivative.
-
Step 3: Suzuki Cross-Coupling: The bromo-substituted pyrido[2,3-b]oxazine derivative is then subjected to a Suzuki cross-coupling reaction with a suitable boronic acid or ester, such as a pyrimidine boronic acid derivative, in the presence of a palladium catalyst and a base to introduce the desired substituent at the 7-position.[2]
This modular approach provides a high degree of flexibility in the design and synthesis of a diverse library of pyrido[2,3-b]oxazine analogs for biological screening.
The Pyrido[2,3-b]oxazine Core in Anticancer Drug Discovery
The most significant application of the pyrido[2,3-b]oxazine scaffold to date has been in the development of potent and selective inhibitors of EGFR-TK, a key target in the treatment of non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to constitutive activation of the kinase, driving tumor growth and survival. While first and second-generation EGFR-TK inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.
Mechanism of Action: Targeting EGFR-TK Resistance
Pyrido[2,3-b]oxazine-based inhibitors have been rationally designed to overcome this resistance. The core scaffold acts as a hinge-binding motif, forming crucial hydrogen bond interactions with the backbone of the EGFR kinase domain. Substituents on the pyrido[2,3-b]oxazine core can be tailored to occupy the ATP-binding pocket and interact with specific amino acid residues, including those altered in mutant forms of the enzyme.
Caption: Inhibition of EGFR-TK signaling by pyrido[2,3-b]oxazine derivatives.
Mechanistic studies have demonstrated that lead compounds can effectively inhibit the autophosphorylation of EGFR-TK, leading to the induction of apoptosis in cancer cells.[2] Molecular docking studies have further elucidated the binding modes of these inhibitors, revealing key interactions with the hinge region and the glycine-rich loop of the kinase domain.[2]
Structure-Activity Relationships (SAR)
Systematic SAR studies have been conducted to optimize the anticancer potency of pyrido[2,3-b]oxazine derivatives. These studies have highlighted several key structural features that contribute to their activity:
| Compound | R1 (Position 4) | R2 (Position 7) | IC50 (HCC827, µM) | IC50 (H1975, µM) | IC50 (A549, µM) |
| 7f | -SO2-(2,5-diF-Ph) | Pyrimidinyl-NH2 | 0.09 | 0.89 | 1.10 |
| 7g | -SO2-(2,5-diF-Ph) | Pyrimidinyl-NH-Me | 0.12 | 1.23 | 1.56 |
| 7h | -SO2-(2,5-diF-Ph) | Pyrimidinyl-N(Me)2 | 0.15 | 1.54 | 1.89 |
Data adapted from recent studies on pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[2]
A thorough SAR analysis indicates that optimal cytotoxic activity is dependent on several key structural features. The pyrido-oxazine ring system serves as the primary scaffold. A pyrimidine moiety at the 7-position is crucial for activity, and the presence of an amine functional group on this pyrimidine ring, particularly a primary amine, enhances the anticancer efficacy. Additionally, a difluorophenyl sulfonyl group at the 4-position of the oxazine ring has been shown to be beneficial for potency.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of pyrido[2,3-b]oxazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCC827, H1975, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the pyrido[2,3-b]oxazine compounds for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Expanding Therapeutic Horizons: Beyond Anticancer Applications
While the anticancer properties of the pyrido[2,3-b]oxazine core are well-established, emerging research suggests its potential in other therapeutic areas. The unique electronic and structural features of this scaffold make it a promising candidate for the development of novel antibacterial, antiviral, and CNS-active agents.
Antibacterial and Antifungal Activity
The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. While specific data for the pyrido[2,3-b]oxazine core is still emerging, studies on the closely related pyrido[2,3-b]pyrazine scaffold have shown promising antibacterial activity.
For instance, a series of pyrido[2,3-b]pyrazine derivatives were investigated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. A derivative bearing two thiocarbonyl groups exhibited significant activity, particularly against Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values of 0.078 mg/mL.[1] This suggests that the pyridopyrazine moiety can serve as a valuable template for the design of new antibacterial agents, and by extension, the isosteric pyrido[2,3-b]oxazine core holds similar promise.
Experimental Protocol: Broth Microdilution for MIC Determination
The antibacterial activity of novel compounds is typically determined by measuring their MIC using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Potential
The pyrido[2,3-b]pyrazine core has also been investigated as a scaffold for the development of antiviral agents. A novel series of non-nucleoside inhibitors based on this core demonstrated potent activity against human cytomegalovirus (HCMV) DNA polymerase. One lead compound exhibited an EC50 of 0.33 µM with low cytotoxicity, making it a promising candidate for further development.[1] These findings suggest that the related pyrido[2,3-b]oxazine core could also be a valuable starting point for the design of novel antiviral therapies.
Central Nervous System (CNS) Applications
The rigid structure of the pyrido[2,3-b]oxazine core makes it an intriguing scaffold for the design of CNS-active agents that require specific interactions with neurotransmitter receptors or enzymes. While direct studies on the CNS activity of pyrido[2,3-b]oxazines are limited, research on related heterocyclic systems provides some insights. For example, a series of pyrido[2,3-b][1][2]diazepinones were synthesized and evaluated for their effects on the CNS, showing activity in models of exploratory behavior, motor coordination, and spontaneous activity in mice.[4] This suggests that the broader class of pyridofused heterocyclic compounds has the potential to modulate CNS function, and further investigation of the pyrido[2,3-b]oxazine core in this context is warranted.
Pharmacokinetics and Toxicological Profile: A Preliminary Outlook
For any promising pharmacophore, an early understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for its successful development into a clinical candidate. While comprehensive in vivo pharmacokinetic and toxicology data for a wide range of pyrido[2,3-b]oxazine derivatives are not yet publicly available, some studies on related structures provide initial insights.
A series of pyrazolo-pyrido-oxazine dione derivatives were found to possess excellent pharmacokinetic parameters when administered orally, highlighting the potential for developing orally bioavailable drugs based on this type of scaffold.[5] In silico ADMET profiling of related pyrido[2,3-d]pyrimidine derivatives has also suggested favorable pharmacokinetic properties, with predictions of good oral bioavailability and low potential for CYP enzyme inhibition.[6]
However, it is important to note that these are preliminary findings on related, but not identical, core structures. Thorough experimental evaluation of the ADMET and toxicological properties of specific pyrido[2,3-b]oxazine lead compounds will be essential for their advancement in the drug development pipeline.
Conclusion and Future Directions
The pyrido[2,3-b]oxazine core has firmly established itself as a privileged pharmacophore in medicinal chemistry, with a proven track record in the development of potent and selective anticancer agents. Its synthetic accessibility and the ability to readily introduce a wide range of substituents make it an attractive scaffold for the generation of diverse chemical libraries for high-throughput screening.
While the focus to date has been on oncology, the preliminary evidence for its potential in antibacterial, antiviral, and CNS applications suggests that the full therapeutic utility of the pyrido[2,3-b]oxazine core is yet to be fully explored. Future research should focus on:
-
Expanding the scope of biological screening: Systematic evaluation of pyrido[2,3-b]oxazine libraries against a broader range of biological targets is warranted.
-
Detailed SAR studies in new therapeutic areas: Once new activities are identified, comprehensive SAR studies will be necessary to optimize potency and selectivity.
-
In-depth ADMET and toxicology profiling: A thorough understanding of the pharmacokinetic and safety profiles of lead compounds will be critical for their clinical translation.
References
- Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-123.
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). ChemMedChem.
-
Savelli, F., et al. (1987). [Pyrido[2,3-b][1][2]diazepinones with CNS activity]. Il Farmaco; edizione scientifica, 42(11), 833-844.
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Medicinal Chemistry.
-
Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1][7]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. (n.d.). The Journal of Organic Chemistry.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Advances.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). Pharmaceuticals.
- Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (n.d.). Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan.
- Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. (n.d.). SynOpen.
Sources
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pyrido[2,3-b][1,4]diazepinones with CNS activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives for Drug Discovery
Executive Summary
The 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology.[1] This bicyclic heterocyclic system has been identified as a core component in potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[1] To accelerate the drug discovery process and optimize the therapeutic potential of this chemical series, a robust in silico modeling cascade is indispensable. Computer-Aided Drug Design (CADD) significantly reduces the time and cost associated with identifying and refining lead compounds by prioritizing molecules for synthesis and experimental testing.[2][3]
This technical guide provides a comprehensive, methodology-focused framework for the computational evaluation of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives. We will move beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a self-validating and scientifically rigorous workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply modern in silico techniques to heterocyclic drug discovery projects.
The Strategic Imperative for In Silico Modeling
Traditional drug discovery, reliant on high-throughput screening (HTS) and empirical synthesis, is a resource-intensive endeavor with a high attrition rate.[2] Computational approaches offer a rational, targeted alternative.[2][4] For a scaffold like pyrido[2,3-b]oxazine, in silico modeling allows us to:
-
Elucidate Structure-Activity Relationships (SAR): Understand how specific chemical modifications to the core structure influence biological activity.[5]
-
Prioritize Synthetic Efforts: Focus laboratory resources on synthesizing only the most promising candidates, saving significant time and expense.[6][7]
-
Optimize Pharmacokinetic Profiles: Predict and mitigate potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the discovery pipeline.[8][9]
-
De-risk Development: Identify potential off-target effects or toxicity issues before they lead to costly late-stage failures.[10]
This guide outlines an integrated workflow, from initial target selection to advanced simulations and property prediction, providing a blueprint for the successful computational development of this important class of molecules.
Foundational Workflow: Target Identification and Molecular Preparation
The validity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for generating meaningful and predictive results.
Target Selection and Preparation
Based on existing literature, derivatives of the pyrido[2,3-b]oxazine scaffold have shown potent activity as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, a key target in non-small cell lung cancer.[1][11] Therefore, EGFR-TK serves as a logical and high-value biological target for our modeling cascade.
Experimental Protocol: Target Protein Preparation
-
Structure Acquisition: Download the 3D crystal structure of the target protein, EGFR-TK, from the RCSB Protein Data Bank (PDB). A relevant entry is PDB ID: 6LU7 , which contains a co-crystallized ligand.[12]
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, Discovery Studio). Remove all non-essential components, such as water molecules, co-solvents, and ions, that are not directly involved in the binding interaction. The co-crystallized ligand should also be removed to prepare the binding site for docking.
-
Protonation and Charge Assignment: Proteins are crystallized at specific pH values, which may not reflect physiological conditions (pH ~7.4). It is crucial to add hydrogen atoms to the protein structure, a process that correctly protonates titratable residues (like Histidine, Aspartate, and Glutamate). This step ensures that the electrostatic interactions are modeled accurately.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the crystallization process or the addition of hydrogens, resulting in a more stable, low-energy conformation of the receptor.
Ligand Preparation
The 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives must be converted into high-quality 3D structures suitable for computational analysis.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the derivatives using a chemical drawing tool like ChemDraw. Convert these 2D structures into 3D conformations.
-
Protonation and Tautomeric States: Ensure that each ligand is in its most likely protonation and tautomeric state at physiological pH.
-
Energy Minimization: This is the most critical step. The initial 3D conformation from conversion is often not at a low-energy state. Perform a thorough energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer. This is essential because docking algorithms work best when starting with a realistic ligand structure.[13]
Structure-Based Design: Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4][12] This technique is fundamental for predicting binding affinity and understanding the key interactions that drive molecular recognition.
Causality: Why We Dock
Docking allows us to visualize how a derivative fits within the EGFR active site. It provides a static "snapshot" that helps answer critical questions: Does the molecule make key hydrogen bonds? Does it have favorable hydrophobic interactions? How does its predicted binding affinity compare to known inhibitors? The output, a "docking score," serves as a quantitative metric to rank and prioritize compounds.[12]
Workflow: Molecular Docking of Pyrido[2,3-b]oxazine Derivatives
The following diagram and protocol outline a standard molecular docking workflow.
Caption: A standardized workflow for structure-based molecular docking.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define the active site. The most reliable method is to define a docking "grid box" around the position of the co-crystallized ligand in the original PDB structure. This ensures you are targeting the known binding pocket.[14]
-
Running the Simulation: Use a validated docking program like AutoDock Vina.[12] The software will systematically sample different conformations and orientations (poses) of the ligand within the defined grid box.
-
Scoring: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The lower the score (more negative), the stronger the predicted binding affinity.[12]
-
Analysis of Results:
-
Binding Affinity: Rank the derivatives based on their docking scores.
-
Pose Analysis: Visually inspect the top-ranked pose for each compound. Confirm that it makes sense chemically and biologically. Look for key interactions, such as hydrogen bonds with backbone residues in the hinge region of EGFR-TK, which are known to be critical for inhibition.
-
Data Presentation: Docking Results
Summarize the results in a clear, comparative table.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues |
| Ref-Cmpd | Erlotinib (Reference) | -9.5 | Met793, Gln791, Thr790 |
| PBO-001 | R = -H | -7.8 | Met793, Leu718 |
| PBO-002 | R = -CH3 | -8.2 | Met793, Leu718, Cys797 |
| PBO-003 | R = -OCH3 | -8.5 | Met793, Gln791, Leu718 |
| PBO-004 | R = -Cl | -8.9 | Met793, Gln791, Cys797 |
Note: Data are hypothetical for illustrative purposes.
Dynamics and Stability: Molecular Dynamics (MD) Simulations
While docking provides a static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into its stability and the persistence of key interactions.[15][16][17]
Causality: Why We Need MD
MD simulations are computationally intensive but offer a crucial layer of validation for docking results.[17][18] A ligand that looks promising in a static dock might be unstable in a dynamic, solvated environment. MD helps us:
-
Assess the stability of the docked pose over a period of nanoseconds.[19]
-
Observe how water molecules mediate or disrupt interactions.
-
Calculate a more rigorous estimate of binding free energy using methods like MM/PBSA or MM/GBSA.[18]
Experimental Protocol: MD Simulation
-
System Setup: Take the best-docked pose of a promising derivative (e.g., PBO-004) complexed with EGFR-TK.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This allows the system to relax into a stable state before the production run.
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex is not undergoing major conformational changes and is stable.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. A persistent interaction throughout the simulation is a strong indicator of its importance for binding.
-
Ligand-Based Design: Quantitative Structure-Activity Relationship (QSAR)
When a sufficient number of derivatives have been synthesized and tested experimentally, QSAR modeling can be employed. QSAR models create a mathematical relationship between the chemical structures of compounds and their biological activity.[7][20]
Causality: The Power of Predictive Modeling
A validated QSAR model can predict the biological activity of novel, unsynthesized derivatives.[21] This is a powerful tool for virtual screening and for guiding the design of the next generation of compounds by identifying the key molecular properties (descriptors) that drive activity.
Workflow: QSAR Model Development
Caption: The iterative process of developing and validating a QSAR model.
Experimental Protocol: QSAR Modeling
-
Data Curation: Compile a dataset of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives with their experimentally determined biological activities (e.g., IC50 values against EGFR-TK).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.
-
Data Splitting: Divide the dataset into a training set (typically ~80%) for building the model and a test set (~20%) for external validation.[7]
-
Model Building and Validation: Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest, to build an equation correlating the descriptors (independent variables) with biological activity (dependent variable). The model's predictive power must be rigorously validated using metrics like the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set.[22][23]
Early Assessment of Drug-Likeness: ADMET Prediction
A potent compound is useless if it cannot reach its target in the body or is toxic.[8] In silico ADMET prediction is a critical step to flag potential liabilities early, long before expensive in vivo studies are conducted.[6][9]
Experimental Protocol: In Silico ADMET Profiling
-
Tool Selection: Utilize freely available web servers like SwissADME or pkCSM, or commercial software packages.[6]
-
Property Calculation: Input the structures of the most promising derivatives (based on docking and/or QSAR).
-
Analysis: Evaluate key properties related to pharmacokinetics and safety.
Data Presentation: Predicted ADMET Properties
| Property | PBO-002 | PBO-003 | PBO-004 | Desirable Range |
| Molecular Weight ( g/mol ) | 229.08 | 245.08 | 249.50 | < 500 |
| LogP (Lipophilicity) | 2.15 | 2.05 | 2.50 | < 5 |
| H-Bond Donors | 1 | 1 | 1 | < 5 |
| H-Bond Acceptors | 3 | 4 | 3 | < 10 |
| Topological PSA (Ų) | 41.5 | 50.7 | 41.5 | < 140 |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | No | Yes | Target-dependent |
| hERG Inhibition | No | No | No | No |
| AMES Mutagenicity | No | No | No | No |
Note: Data are hypothetical for illustrative purposes. This table clearly shows that all three compounds have good "drug-like" properties according to Lipinski's Rule of Five and are predicted to have high gastrointestinal absorption without significant toxicity flags.
Conclusion and Future Directions
This guide has outlined a multi-faceted in silico workflow for the rational design and evaluation of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives. By integrating structure-based methods like molecular docking, validating these findings with molecular dynamics, building predictive ligand-based QSAR models, and profiling for ADMET properties, researchers can significantly enhance the efficiency of the drug discovery process. This comprehensive computational assessment allows for the confident selection of a smaller, more promising set of candidate molecules for synthesis and progression into in vitro and in vivo testing. The ultimate goal of this cascade is to shorten the development timeline and increase the probability of translating a promising chemical scaffold into a clinically successful therapeutic agent.
References
- Vertex AI Search. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development.
- MDPI. (n.d.). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- PubMed. (2024). Applications of Molecular Dynamics Simulations in Drug Discovery.
- ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery.
- MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery.
- ACS Publications. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
- JSciMed Central. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- BOC Sciences. (n.d.). ADMET Prediction Services.
- YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide.
- YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
- PubMed Central (PMC). (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
- Creative Biolabs. (n.d.). Preliminary ADMET Prediction.
- JSciMed Central. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity.
-
PubMed Central (PMC) - NIH. (n.d.). Novel pyrido[2,3-b][15][17]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved January 2, 2026, from
- YouTube. (2024). Drug Designing Using Molecular Docking - For Beginners.
- ResearchGate. (2022). Computer-Aided Drug Design: Development of New Heterocyclic Molecules.
- Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.
- Wikipedia. (n.d.). Quantitative structure–activity relationship.
- ResearchGate. (n.d.). Summary of procedures for QSAR model building.
- ProtoQSAR. (n.d.). QSAR models.
- SlideShare. (n.d.). Quantitative Structure Activity Relationships: An overview.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. neovarsity.org [neovarsity.org]
- 8. fiveable.me [fiveable.me]
- 9. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 16. mdpi.com [mdpi.com]
- 17. Applications of Molecular Dynamics Simulations in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. metrotechinstitute.org [metrotechinstitute.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 21. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 22. researchgate.net [researchgate.net]
- 23. toxicology.org [toxicology.org]
Pyrido[2,3-b]oxazines: A Privileged Scaffold for Novel Therapeutics and Their Potential Molecular Targets
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrido[2,3-b]oxazine core is a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. Its rigid, planar structure combined with versatile points for chemical modification has positioned it as a "privileged" scaffold for the development of targeted therapeutics. This guide provides an in-depth analysis of the most promising therapeutic targets for compounds based on this core, synthesizing preclinical data and outlining robust methodologies for target validation. We will explore the established role of pyrido[2,3-b]oxazine derivatives as potent inhibitors of key oncogenic drivers, including the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling axis. Furthermore, we will extrapolate from existing data to propose DNA-Dependent Protein Kinase (DNA-PK) as a high-potential emerging target. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and detailed experimental frameworks to accelerate the translation of these promising compounds into clinical candidates.
Introduction: The Rise of the Pyrido[2,3-b]oxazine Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, with nitrogen- and oxygen-containing ring systems being particularly prominent. The pyrido[2,3-b]oxazine structure, which fuses a pyridine ring with a 1,4-oxazine ring, has recently emerged as a scaffold capable of targeting critical pathways in oncology and beyond.[1] Its chemical architecture allows for precise orientation of substituents to interact with specific amino acid residues within enzyme active sites, particularly those of protein kinases. The demonstrated bioactivity of related fused heterocyclic systems against cancer and other proliferative disorders underscores the therapeutic potential embedded within this structural class.[2][3] This guide will dissect the key molecular targets that have been identified for this scaffold, providing the scientific rationale and experimental protocols necessary for their rigorous investigation.
Target I: Epidermal Growth Factor Receptor (EGFR) Kinase in Non-Small Cell Lung Cancer (NSCLC)
Scientific Rationale: Overcoming Resistance in EGFR-Mutated Cancers
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[4] In a significant subset of non-small cell lung cancers (NSCLC), activating mutations in the EGFR kinase domain (such as exon 19 deletions or the L858R point mutation) lead to constitutive signaling and uncontrolled tumor growth. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib were initially effective, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, remains a major clinical hurdle.[4][5]
Recent research has identified a new class of pyrido[2,3-b][4][6]oxazine-based inhibitors that demonstrate potent activity against both activating and resistance mutations of EGFR.[4][7] These compounds are designed to fit into the ATP-binding pocket of the EGFR kinase domain, effectively blocking its autophosphorylation and halting downstream signaling. Their efficacy against the T790M double mutant cell lines positions them as promising candidates to succeed where earlier generations of TKIs have failed.[4]
Data Presentation: In Vitro Efficacy of Pyrido[2,3-b]oxazine Analogs
The anti-proliferative activity of lead compounds has been evaluated against a panel of NSCLC cell lines, demonstrating high potency and selectivity.
| Compound | Cell Line | EGFR Status | IC50 (μM) | Source |
| 7f | HCC827 | Exon 19 Deletion | 0.09 | [4] |
| 7f | NCI-H1975 | L858R/T790M | 0.89 | [4] |
| 7f | A-549 | Wild-Type | 1.10 | [4] |
| Osimertinib | HCC827 | Exon 19 Deletion | ~0.02 | [4] |
| Osimertinib | NCI-H1975 | L858R/T790M | ~0.02 | [4] |
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of a test compound for the EGFR kinase domain.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the pyrido[2,3-b]oxazine test compound.
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of 4X test compound dilution.
-
Kinase/Tracer Addition: Add 2.5 µL of a 4X mixture of EGFR-T790M kinase and Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody Addition: Add 5 µL of a 2X Eu-anti-GST antibody solution.
-
Incubation: Mix gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Calculate the emission ratio (665 nm / 615 nm).
-
Data Analysis: Plot the emission ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
This protocol measures the metabolic activity of cancer cells as an indicator of cell viability after treatment.
-
Cell Seeding: Seed NSCLC cells (e.g., NCI-H1975) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the pyrido[2,3-b]oxazine compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against the log of compound concentration to calculate the IC₅₀.
Visualization: EGFR Signaling Pathway
Caption: Inhibition of EGFR autophosphorylation by pyrido[2,3-b]oxazines blocks downstream signaling.
Target II: The PI3K/mTOR Signaling Axis
Scientific Rationale: A Central Hub for Cell Growth and Survival
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a master regulator of cellular metabolism, growth, and proliferation.[8][9] This pathway is one of the most frequently hyperactivated signaling networks in human cancer, driven by mutations in PI3K isoforms, loss of the tumor suppressor PTEN, or upstream receptor tyrosine kinase activation.[10]
Given the structural homology within the kinase domain of PI3K and mTOR, dual inhibitors have emerged as a powerful therapeutic strategy. While direct evidence for pyrido[2,3-b]oxazines targeting this pathway is still developing, extensive research on closely related scaffolds like pyrimido-pyrrolo-oxazines and pyridopyrimidinones has demonstrated potent dual PI3K/mTOR inhibitory activity.[10][11][12][13] This strong precedent makes the PI3K/mTOR axis a highly probable and compelling target for the pyrido[2,3-b]oxazine class of compounds.
Data Presentation: Efficacy of Related Heterocyclic Compounds
| Compound | Target | IC50 (nM) | Source |
| Compound 31 | PI3Kα | 3.4 | [10] |
| (Pyridopyrimidinone) | PI3Kβ | 34 | [10] |
| PI3Kδ | 16 | [10] | |
| PI3Kγ | 1 | [10] | |
| mTOR | 4.7 | [10] | |
| CC-115 | DNA-PK | 13 | [14] |
| (Dual Inhibitor) | mTOR | 21 | [14] |
Experimental Protocols
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Kinase Reaction: In a 384-well plate, set up a 5 µL reaction containing kinase buffer, the appropriate PI3K isoform or mTOR enzyme, a suitable substrate (e.g., PIP2), and a concentration gradient of the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate for 60 minutes at room temperature.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the ADP produced and thus the kinase activity. Plot the signal against compound concentration to determine the IC₅₀.
This protocol assesses the ability of a compound to inhibit the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of key downstream targets.
-
Cell Lysis: Treat cancer cells (e.g., PC-3) with the test compound for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate overnight with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), and total p70S6K. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation of Akt and p70S6K relative to total protein levels.
Visualization: PI3K/mTOR Signaling Pathway
Caption: Potential dual inhibition of PI3K and mTOR by pyrido[2,3-b]oxazines blocks cell growth.
Target III: DNA-Dependent Protein Kinase (DNA-PK) - An Emerging Opportunity
Scientific Rationale: Sensitizing Tumors to Genotoxic Therapies
DNA-Dependent Protein Kinase (DNA-PK) is a serine/threonine kinase that acts as a master regulator of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[6][15] Many standard-of-care cancer treatments, including radiotherapy and various chemotherapies, function by inducing catastrophic levels of DSBs in cancer cells. However, tumor cells can develop resistance by upregulating their DNA repair machinery, with DNA-PK playing a central role.[16]
Inhibiting DNA-PK prevents the repair of these breaks, leading to synthetic lethality and sensitizing cancer cells to genotoxic agents.[17] DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM and mTOR.[6] The structural similarity of the kinase domains within this family suggests that scaffolds effective against PI3K/mTOR may also inhibit DNA-PK. Several dual DNA-PK/PI3K or DNA-PK/mTOR inhibitors have been developed, validating this cross-reactivity.[14] Therefore, the pyrido[2,3-b]oxazine scaffold, with its potential for PI3K/mTOR inhibition, is a prime candidate for development as a novel DNA-PK inhibitor.
Experimental Protocols
This protocol measures the phosphorylation of a specific peptide substrate by the DNA-PK holoenzyme.
-
Reagent Preparation: Reconstitute the DNA-PK enzyme (DNA-PKcs and Ku70/80 heterodimer), a biotinylated peptide substrate, and sheared herring sperm DNA (as an activator) in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the DNA-PK enzyme/DNA mixture.
-
Reaction Initiation: Start the reaction by adding a solution containing the peptide substrate and ATP. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Add a TR-FRET detection solution containing a Europium-labeled anti-phosphoserine antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 60 minutes.
-
Data Acquisition and Analysis: Read the TR-FRET signal. The signal is proportional to the amount of phosphorylated substrate. Plot the signal versus compound concentration to determine the IC₅₀.
This "gold standard" assay determines the ability of a compound to enhance the cell-killing effects of ionizing radiation.
-
Cell Seeding: Plate a known number of cells (e.g., HeLa or HCT-116) in 6-well plates and allow them to attach.
-
Compound Pre-treatment: Treat the cells with a non-toxic concentration of the pyrido[2,3-b]oxazine compound for 1-2 hours prior to irradiation.
-
Irradiation: Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gray).
-
Colony Formation: Remove the drug-containing media, wash with PBS, and add fresh media. Incubate the cells for 10-14 days until visible colonies (of at least 50 cells) form.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction at each radiation dose. Plot the log of the surviving fraction against the radiation dose. The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the dose of radiation required to achieve a certain level of cell kill (e.g., 10% survival) with and without the compound.
Visualization: DNA-PK in the NHEJ Pathway
Caption: Inhibition of DNA-PKcs kinase activity disrupts DNA repair, leading to cell death.
Conclusion and Future Directions
The pyrido[2,3-b]oxazine scaffold represents a highly promising platform for the development of targeted therapeutics. The existing body of evidence strongly supports its utility in targeting EGFR kinase , particularly in the context of drug-resistant NSCLC. Furthermore, compelling data from structurally related heterocycles make the PI3K/mTOR pathway a high-priority target for investigation. Finally, the mechanistic link between the PI3K/mTOR family and DNA damage repair highlights DNA-PK as an exciting, emergent target that could synergize with existing cancer therapies.
Future research should focus on:
-
Target Deconvolution: For compounds identified through phenotypic screening, employing techniques like chemical proteomics to definitively identify the molecular target(s).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of pyrido[2,3-b]oxazine analogs to optimize potency, selectivity, and pharmacokinetic properties for each target class.
-
In Vivo Efficacy: Progressing lead compounds into relevant xenograft and patient-derived xenograft (PDX) models to validate their therapeutic efficacy in a preclinical setting.
-
Exploration of Other Kinase Targets: A comprehensive kinome scan could reveal other potential targets for this versatile scaffold, opening new therapeutic avenues.
By pursuing these lines of inquiry, the full potential of pyrido[2,3-b]oxazine compounds can be unlocked, paving the way for a new generation of targeted medicines.
References
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. (2022). MDPI. [Link]
-
Novel pyrido[2,3-b][4][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). PMC - NIH. [Link]
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. (2022). PubMed. [Link]
-
Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Publishing. [Link]
-
Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. (2013). Frontiers. [Link]
-
Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (2021). PMC - PubMed Central. [Link]
-
Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (2021). AIR Unimi. [Link]
-
Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. (2025). ResearchGate. [Link]
-
A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Novartis OAK. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. [Link]
-
Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (2021). ResearchGate. [Link]
-
Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. PubMed. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][14]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]
-
Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. (2009). Journal of Sciences, Islamic Republic of Iran. [Link]
-
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2016). ACS Publications. [Link]
-
Novel Pyrido[2,3-b][4][6]oxazine-Based EGFR-TK Inhibitors. RSC Publishing. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). NIH. [Link]
-
Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. (2023). Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][4][6]oxazines and pyrido[4,3-b][4][6]thiazines. (1985). PubMed. [Link]
-
Synthesis of Novel Pyrido[4,3-e][4][6][17]triazino[3,2-c][4][6][17]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives. (2009). Kabale University Library Catalog. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. [Link]
-
Novel Pyrido[2,3-b][4][6]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. (2023). ResearchGate. [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][4][6]oxazines and pyrido[4,3-b][4][6]thiazines. Journal of Medicinal Chemistry. [Link]
-
Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. (2010). PubMed. [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). PubMed. [Link]
- Pyrido [2,3-d] pyrimidin-7-one compounds as PI3K-alpha inhibitors for cancer treatment.
-
Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. (2018). Thieme. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives [jsciences.ut.ac.ir]
- 3. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 16. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of Pyrido-oxazines via Tandem S N 2/S N Ar Reaction
Introduction: The Strategic Value of Pyrido-oxazines
Pyrido-oxazines represent a privileged class of nitrogen-containing heterocyclic compounds.[1][2] Their rigid scaffold is a cornerstone in medicinal chemistry and materials science, with applications ranging from potent anticancer agents and enzyme inhibitors to advanced organic ligands.[3][4][5] Specifically, derivatives have shown promise as EGFR-TK inhibitors for non-small cell lung cancer and as potential analgesics.[3][6]
The functionalization of the pyridine ring, however, presents a significant synthetic challenge. Direct substitution can be difficult to control, necessitating multi-step, often low-yielding procedures. To overcome this, our laboratory has optimized a powerful and elegant strategy: a one-pot tandem reaction sequence involving an intermolecular S N 2 reaction followed by an intramolecular S N Ar cyclization. This method provides a direct and efficient route to substituted pyrido-oxazine cores from readily available starting materials.[1][7]
This document provides a detailed exploration of the reaction mechanism, a step-by-step protocol for synthesis and purification, and expert insights into the critical parameters that ensure a successful outcome.
Unraveling the Tandem Mechanism: A Symphony of S N 2 and S N Ar Reactions
The efficiency of this synthesis lies in the seamless execution of two distinct, yet complementary, nucleophilic substitution reactions in a single pot. The overall transformation is driven by the initial formation of a more flexible intermediate that is perfectly poised for a favorable intramolecular cyclization.
Pillar 1: The Intermolecular S N 2 Reaction
The sequence initiates with a classic bimolecular nucleophilic substitution (S N 2) reaction.[8] The primary amine, acting as the nucleophile, performs a "backside attack" on the electrophilic carbon of the bromoalkoxy side chain of the pyridine precursor.[8][9] This concerted step displaces a bromide ion and forms a crucial carbon-nitrogen bond, creating a secondary amine intermediate. The key characteristics of this initial step are:
-
Kinetics: The reaction rate is dependent on the concentration of both the amine and the pyridine substrate.
-
Stereochemistry: If a chiral center were present, this step would proceed with an inversion of configuration.[8]
-
Substrate: The reaction is most efficient on primary or secondary alkyl halides, hence its suitability for the bromoethoxy or bromopropoxy side chain.[1]
Pillar 2: The Intramolecular S N Ar Cyclization
Once the secondary amine intermediate is formed, the reaction environment promotes an intramolecular Nucleophilic Aromatic Substitution (S N Ar) reaction.[10] The newly installed amine nitrogen now acts as an intramolecular nucleophile, attacking one of the electron-deficient carbon atoms on the pyridine ring. This is not an S N 2 reaction, as backside attack on an sp²-hybridized carbon is sterically impossible.[9][10] Instead, it follows a two-step addition-elimination mechanism:[9][11]
-
Addition & Meisenheimer Complex Formation: The amine attacks the carbon bearing a bromine atom (typically at the 2-position), breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The presence of other electron-withdrawing bromine atoms on the ring is critical for stabilizing this intermediate.[11]
-
Elimination & Aromatization: The complex rapidly collapses, expelling a bromide ion as the leaving group and restoring the aromaticity of the pyridine system, now fused to the newly formed oxazine ring.
The tandem nature of this process is what makes it so effective, converting simple starting materials into a complex heterocyclic system with high efficiency.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. ijsra.net [ijsra.net]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and analgesic activity of a pyrido-oxazin compound. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Application Notes and Protocols: Suzuki Cross-Coupling for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
Application Notes and Protocols: Suzuki Cross-Coupling for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki Cross-Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.[3][4][5] These structural motifs are prevalent in a vast array of biologically active compounds. The reaction's mild conditions, tolerance to water, and the low toxicity of its boron-based reagents contribute to its widespread adoption.[2][4][6]
The 2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine scaffold is a privileged structure in medicinal chemistry, often serving as a key intermediate in the development of agents targeting the central nervous system, kinase inhibitors, and receptor modulators.[8] The ability to functionalize this core, specifically at the 7-position, through the introduction of diverse aryl or heteroaryl groups via Suzuki coupling, opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed protocol and mechanistic insights for the successful application of the Suzuki cross-coupling reaction to 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine derivatives.
Mechanistic Underpinnings: A Guide to Rational Reaction Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine derivative) to a Pd(0) complex.[9][11] This step forms a Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[3] For 7-bromo derivatives, this step is generally facile.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the Pd(II) complex.[3] This step is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[3][1][12]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
This protocol provides a general procedure that can be adapted for various boronic acid coupling partners. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as dioxane/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine derivative, the boronic acid/ester, the palladium catalyst, the ligand (if applicable), and the base.
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe. If using a mixed solvent system (e.g., dioxane/water), degas the mixture thoroughly before addition.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications (2022) | Mehran Farhang | 71 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine [myskinrecipes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Multi-step synthesis of pyrido[2,3-b]oxazine-based EGFR-TK inhibitors.
An In-Depth Technical Guide to the Multi-Step Synthesis and Evaluation of Pyrido[2,3-b]oxazine-Based EGFR-Tyrosine Kinase Inhibitors
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the rational design, multi-step synthesis, characterization, and in vitro evaluation of a novel class of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors based on the pyrido[2,3-b]oxazine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology research and the discovery of next-generation targeted therapeutics.
Introduction: Overcoming Resistance in EGFR-Targeted Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has established EGFR as a prime therapeutic target.
First and second-generation small-molecule EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have demonstrated significant clinical success.[4][5] However, their efficacy is often limited by the development of acquired resistance, predominantly through a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[6][7] This necessitates the exploration of novel chemical scaffolds capable of inhibiting both wild-type and mutated forms of EGFR, particularly the T790M resistance mutant.
The pyrido[2,3-b]oxazine scaffold has emerged as a promising alternative to the traditional quinazoline core of many approved TKIs.[3][8] By employing a strategy of molecular hybridization, this scaffold is rationally designed to engage with the ATP-binding site of the EGFR kinase domain effectively, offering a potential solution to overcome existing resistance mechanisms.[6][9] This application note details a robust and reproducible multi-step synthetic route to these novel inhibitors and provides protocols for their biological characterization.
Rationale for the Pyrido[2,3-b]oxazine Scaffold
The design of this inhibitor class is rooted in established medicinal chemistry principles. The core concept is to create a molecule that maintains essential interactions within the EGFR ATP-binding pocket while presenting a novel structural framework.
-
Hinge Region Binding: The nitrogen atom within the pyridine ring system is designed to form a critical hydrogen bond with the backbone of Met793 in the hinge region of the EGFR kinase domain, an interaction essential for potent inhibition.[6][7]
-
Exploration of Chemical Space: Moving away from the heavily utilized quinazoline scaffold may alter the resistance profile and improve selectivity against other kinases.[3][10]
-
Versatility for Substitution: The synthetic route allows for the strategic installation of various substituents. This is critical for modulating potency, selectivity, and pharmacokinetic properties. As demonstrated in recent studies, functionalization via reactions like the Suzuki cross-coupling enables the introduction of moieties that can interact with key regions like the glycine-rich loop, further enhancing target engagement.[6][7][9]
Overall Synthetic Workflow
The synthesis is designed as a modular, multi-step process, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies. The general workflow involves the synthesis of a key pyridoxazine core followed by diversification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In silico identification of EGFR-T790M inhibitors with novel scaffolds: start with extraction of common features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
MTT assay protocol for determining cytotoxicity of pyrido[2,3-b]oxazine inhibitors.
Determining the Cytotoxicity of Pyrido[2,3-b]oxazine Inhibitors Using the MTT Assay
Introduction
The development of novel therapeutic agents requires robust and reliable methods for assessing their cytotoxic effects on cancer cells. Pyrido[2,3-b]oxazines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry for their potential as kinase inhibitors and anticancer agents.[1] A critical step in the preclinical evaluation of these compounds is to determine their dose-dependent cytotoxicity to inform on therapeutic window and mechanism of action.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and sensitive colorimetric method for assessing cell viability and proliferation.[2] This application note provides a detailed protocol for determining the cytotoxicity of pyrido[2,3-b]oxazine inhibitors on adherent cancer cell lines. It is intended for researchers, scientists, and drug development professionals.
Scientific Principles of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product.[3][4] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of metabolically active cells.[5][6] Therefore, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[4][7]
Dead cells, having lost their metabolic activity, are unable to reduce MTT.[4] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the resulting purple solution is measured spectrophotometrically, typically at a wavelength of 570 nm.[3] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.[7]
Experimental Workflow Overview
The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of pyrido[2,3-b]oxazine inhibitors.
Caption: Workflow for MTT-based cytotoxicity assessment.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Adherent Cancer Cell Line | ATCC | Varies |
| Growth Medium (e.g., DMEM, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Trypsin-EDTA | Gibco | Varies |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Varies |
| 96-well flat-bottom tissue culture plates | Corning | Varies |
| Pyrido[2,3-b]oxazine inhibitor | In-house/Vendor | N/A |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. All procedures should be performed under sterile conditions in a biological safety cabinet.
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture the chosen adherent cancer cell line in the appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase and do not allow them to become over-confluent.[8]
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion.
-
Cell Seeding: Dilute the cell suspension to the optimal seeding density in complete growth medium. The optimal density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[5] This ensures that the cells are in a logarithmic growth phase throughout the experiment.[5]
-
Plate Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate. Leave the peripheral wells filled with 100 µL of sterile PBS to minimize evaporation (the "edge effect").
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere and resume growth.[7]
Part 2: Treatment with Pyrido[2,3-b]oxazine Inhibitors
-
Compound Preparation: Prepare a stock solution of the pyrido[2,3-b]oxazine inhibitor in DMSO. A typical stock concentration is 10-50 mM.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Cell Treatment: After the 24-hour incubation period, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.
-
Untreated Control: Cells in complete growth medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[9]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be optimized based on the expected mechanism of action of the inhibitor.
Part 3: MTT Assay and Absorbance Measurement
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect the solution from light and filter-sterilize it through a 0.2 µm filter.[10] This solution can be stored at 4°C for frequent use or at -20°C for long-term storage.[10]
-
MTT Addition: After the treatment period, remove the medium containing the compound. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2.[5] During this time, viable cells will convert the MTT into visible purple formazan crystals. The optimal incubation time may vary between cell lines.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[3]
-
Incubation and Mixing: Incubate the plate at room temperature for 15-20 minutes on an orbital shaker to ensure complete solubilization of the formazan.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.[6]
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [12]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithmic concentration of the pyrido[2,3-b]oxazine inhibitor. This will generate a sigmoidal dose-response curve.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis with software such as GraphPad Prism.[13][14][15]
Sample Data Presentation
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (0) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.18 ± 0.06 | 94.4 |
| 1 | 0.95 ± 0.05 | 76.0 |
| 5 | 0.63 ± 0.04 | 50.4 |
| 10 | 0.35 ± 0.03 | 28.0 |
| 50 | 0.12 ± 0.02 | 9.6 |
| 100 | 0.08 ± 0.01 | 6.4 |
Troubleshooting and Best Practices
| Issue | Potential Cause | Recommended Solution |
| High Background | Contamination (bacterial/yeast); Phenol red or serum interference. | Use sterile technique; Use serum-free and phenol red-free medium during MTT incubation.[9] |
| Low Signal | Insufficient cell number; Short MTT incubation time. | Optimize cell seeding density; Increase MTT incubation time (e.g., in 1-hour increments).[9] |
| Inconsistent Results | Incomplete formazan solubilization; Variation in incubation times. | Ensure complete dissolution by shaking; Standardize all incubation periods.[9] |
| MTT Reagent Toxicity | Prolonged incubation with MTT. | Perform a time-course experiment to find the optimal incubation window before cytotoxicity occurs.[9] |
Best Practices for Reliable Results:
-
Cell Health: Always use healthy, viable cells in the exponential growth phase.[8]
-
Seeding Density: Optimize cell seeding density to ensure a linear relationship between cell number and absorbance.[8]
-
Pipetting: Handle cells gently and ensure accurate and consistent pipetting.[8]
-
Controls: Always include appropriate positive, negative, and vehicle controls.[8]
Conclusion
The MTT assay is a reliable and high-throughput method for assessing the cytotoxic effects of pyrido[2,3-b]oxazine inhibitors. By following this detailed protocol and adhering to best practices, researchers can obtain accurate and reproducible data on the dose-dependent effects of their compounds, which is essential for advancing drug discovery and development programs.
References
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Galaxy.ai. (2024, June 24). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]
-
Protocol Exchange. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
PubMed Central. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Retrieved from [Link]
-
PubMed. (n.d.). Cytotoxicity and Anti-proliferative Properties of Heterocyclic Compounds Derived from Progesterone. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
RSC Publishing. (2024, January 8). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Cytotoxicity and Anti-proliferative Properties of Heterocyclic Compounds Derived from Progesterone. Retrieved from [Link]
-
PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][5][7]oxazine. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
Bio-Techne. (2023, April 21). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyrido[2,3-D][5][8]oxazine. Retrieved from [Link]
-
PubChem. (n.d.). 5H-Pyrido(2,3-d)(1,2)oxazine. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Pyrido[2,3-D][3][5]oxazine. Retrieved from [Link]
Sources
- 1. 8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | Benchchem [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 7. galaxy.ai [galaxy.ai]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
Application Notes and Protocols: Western Blot Analysis of EGFR Phosphorylation After Treatment with Pyrido[2,3-b]oxazine
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for assessing the inhibitory effects of pyrido[2,3-b]oxazine compounds on Epidermal Growth Factor Receptor (EGFR) phosphorylation using Western blot analysis. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring technical accuracy and reproducibility. We will delve into the intricacies of the EGFR signaling pathway, detail a robust and self-validating Western blot workflow, and provide templates for data presentation and analysis.
Introduction: The Significance of Targeting EGFR Phosphorylation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This autophosphorylation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are fundamental for normal cell function.[3]
However, dysregulation of EGFR signaling, often due to overexpression or activating mutations, is a well-established driver of tumorigenesis in a variety of cancers.[4] This makes EGFR a prime therapeutic target for the development of novel anti-cancer agents. Pyrido[2,3-b]oxazines are a class of heterocyclic compounds that have garnered interest for their potential as kinase inhibitors. This protocol is designed to rigorously evaluate the efficacy of a candidate pyrido[2,3-b]oxazine in inhibiting EGFR activation by directly measuring the phosphorylation status of the receptor.
The EGFR Signaling Cascade: A Visual Overview
The following diagram illustrates the EGFR signaling pathway and highlights the central role of receptor phosphorylation.
Caption: EGFR signaling pathway and the inhibitory action of Pyrido[2,3-b]oxazine.
Experimental Design and Workflow
A successful Western blot analysis hinges on a well-planned experimental design. The following workflow provides a comprehensive overview of the key stages involved in assessing the impact of a pyrido[2,3-b]oxazine on EGFR phosphorylation.
Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.
Detailed Protocols
Protocol 1: Cell Culture, Treatment, and Lysis
Rationale: The choice of cell line is critical and should be based on known EGFR expression levels. Serum starvation is performed to reduce basal levels of EGFR phosphorylation, thereby increasing the signal-to-noise ratio upon EGF stimulation. A lysis buffer containing phosphatase and protease inhibitors is essential to preserve the phosphorylation state of EGFR.[5][6]
Materials:
-
Cell line with high EGFR expression (e.g., A431, H1975).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Serum-free medium.
-
Pyrido[2,3-b]oxazine compound of interest, dissolved in a suitable vehicle (e.g., DMSO).
-
Recombinant Human EGF.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (Modified RIPA buffer is recommended): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5]
-
Freshly added inhibitors to Lysis Buffer: Protease inhibitor cocktail, Phosphatase inhibitor cocktail (containing sodium fluoride, sodium pyrophosphate, and sodium orthovanadate).[5][6]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the complete growth medium, wash once with PBS, and replace with serum-free medium. Incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare dilutions of the pyrido[2,3-b]oxazine compound in serum-free medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle-only control.
-
EGF Stimulation: To induce EGFR phosphorylation, add EGF to a final concentration of 50-100 ng/mL for the last 15 minutes of the inhibitor incubation period.[7]
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protocol 2: Protein Quantification
Rationale: Accurate protein quantification is crucial for ensuring equal loading of protein in each lane of the SDS-PAGE gel, which is a prerequisite for reliable semi-quantitative analysis. The Bicinchoninic Acid (BCA) assay is a sensitive and detergent-compatible method for protein quantification.[8][9][10]
Materials:
-
BCA Protein Assay Kit.
-
Bovine Serum Albumin (BSA) standards.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare BSA Standards: Prepare a series of BSA standards with known concentrations (e.g., 0 to 2000 µg/mL) according to the manufacturer's instructions.[8][11]
-
Prepare Samples: Dilute a small aliquot of each cell lysate in the same buffer as the BSA standards.
-
Assay:
-
Calculate Concentration: Generate a standard curve from the BSA standards and determine the protein concentration of your samples.
Protocol 3: Western Blot Analysis
Rationale: This multi-step process allows for the separation of proteins by size, their transfer to a solid support for antibody probing, and subsequent detection of the target proteins.
Materials:
-
Laemmli sample buffer (2x).
-
SDS-PAGE gels (the percentage will depend on the molecular weight of EGFR, typically 4-12% gradient gels are suitable).[12]
-
SDS-PAGE running buffer.
-
PVDF membrane (recommended for its durability, especially if stripping and re-probing).[13][14]
-
Transfer buffer.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can interfere with the detection of phosphorylated targets.[15]
-
Primary antibody against phospho-EGFR (p-EGFR) (e.g., targeting Tyr1068).
-
Primary antibody against total EGFR.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Chemiluminescence imaging system.
Procedure:
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation (p-EGFR):
-
Incubate the membrane with the primary antibody against p-EGFR, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.[38]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Stripping and Re-probing (Optional but Recommended):
-
To analyze total EGFR and a loading control, the membrane can be stripped of the bound antibodies.[13][24][25][26]
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies for total EGFR, followed by the loading control, repeating the washing, secondary antibody incubation, and detection steps for each.
-
Data Presentation and Analysis
Table 1: Quantitative Analysis of EGFR Phosphorylation
The following table provides a template for presenting the quantitative data. The data should be normalized to total EGFR and a loading control to ensure accurate comparisons.
| Treatment Group | Pyrido[2,3-b]oxazine (µM) | p-EGFR (Tyr1068) Intensity | Total EGFR Intensity | Loading Control (e.g., β-actin) Intensity | Normalized p-EGFR/Total EGFR Ratio | % Inhibition vs. EGF Control |
| Untreated | 0 | |||||
| EGF Control | 0 | 0 | ||||
| Pyrido[2,3-b]oxazine | 0.1 | |||||
| Pyrido[2,3-b]oxazine | 1 | |||||
| Pyrido[2,3-b]oxazine | 10 |
Caption: Example data table showing the dose-dependent effect of a pyrido[2,3-b]oxazine compound on EGFR phosphorylation at Tyr1068 in a relevant cancer cell line after stimulation with EGF.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[14] |
| Low protein expression | Use a cell line with higher EGFR expression. Increase the amount of protein loaded. | |
| Inactive primary or secondary antibody | Use fresh antibody dilutions. Test antibody on a positive control lysate. | |
| Insufficient EGF stimulation | Optimize EGF concentration and stimulation time. | |
| High Background | Insufficient blocking | Increase blocking time or BSA concentration. Add Tween-20 to wash buffers.[35] |
| Primary or secondary antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps.[38] | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody. Perform a BLAST search to check for cross-reactivity. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. Keep samples on ice. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of EGFR phosphorylation in response to treatment with pyrido[2,3-b]oxazine compounds. By following these guidelines, researchers can obtain reliable and reproducible data to assess the inhibitory potential of their compounds of interest. Adherence to the principles of equal protein loading, appropriate antibody selection, and meticulous technique will ensure the integrity and validity of the experimental results, contributing to the advancement of EGFR-targeted drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Pierce BCA Protein Assay Protocol [protocols.io]
- 12. SDS-PAGE Protocol | Rockland [rockland.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. biocompare.com [biocompare.com]
- 15. inventbiotech.com [inventbiotech.com]
- 16. HRP Linked Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. HRP-conjugated secondary antibodyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 19. biocompare.com [biocompare.com]
- 20. HRP Secondary Antibodies | Antibodies.com [antibodies.com]
- 21. ECL Western Blotting Substrate Protocol [promega.sg]
- 22. bosterbio.com [bosterbio.com]
- 23. abpbio.com [abpbio.com]
- 24. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. abcam.com [abcam.com]
- 26. bio-rad.com [bio-rad.com]
- 27. benchchem.com [benchchem.com]
- 28. static.igem.org [static.igem.org]
- 29. SDS-PAGE Experiment Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 30. SDS-PAGE [assay-protocol.com]
- 31. iitg.ac.in [iitg.ac.in]
- 32. Western Blot Transfer Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 33. azurebiosystems.com [azurebiosystems.com]
- 34. biocompare.com [biocompare.com]
- 35. bosterbio.com [bosterbio.com]
- 36. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 37. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 38. resources.novusbio.com [resources.novusbio.com]
- 39. Enhanced chemiluminescence (ECL) for routine immunoblotting: An inexpensive alternative to commercially available kits - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for evaluating efficacy of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs
A Multi-Assay Framework for Efficacy Evaluation of Novel 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Analogs as Anti-Cancer Agents
Introduction
The pyrido[2,3-b][1][2]oxazine scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[3] Recent research has highlighted analogs of this scaffold as potent and selective inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a critical target in non-small cell lung cancer (NSCLC).[4][5] The development of novel inhibitors is driven by the need to overcome both intrinsic and acquired resistance to existing EGFR-TKI therapies.[5]
This guide provides a comprehensive, multi-tiered strategy for evaluating the cellular efficacy of novel 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs. The protocols herein are designed to move beyond simple viability measurements to build a robust pharmacological profile, encompassing general cytotoxicity, mechanism of cell death, and specific on-target activity. By integrating these assays, researchers can efficiently characterize structure-activity relationships (SAR), select lead candidates, and build a compelling preclinical data package. This framework is designed to be a self-validating system, where results from foundational assays inform the design and interpretation of subsequent mechanistic studies.
Section 1: Foundational Efficacy Screening: Cell Viability and Cytotoxicity
The initial step in characterizing any potential anti-cancer compound is to determine its effect on cancer cell proliferation and viability. This is typically achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). It is crucial to employ assays that can distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (direct cell killing).
The Rationale for a Dual-Assay Approach
We recommend a two-pronged approach for initial screening:
-
Metabolic Activity Assay: Assays like MTT, MTS, or Resazurin (AlamarBlue) measure the metabolic activity of a cell population, which is a proxy for viability.[6][7] A reduction in metabolic activity indicates a loss of viable, proliferating cells.
-
Membrane Integrity Assay: Assays that measure the release of intracellular components (e.g., Lactate Dehydrogenase, LDH) or the uptake of membrane-impermeable dyes specifically quantify cell death resulting from compromised membrane integrity (necrosis or late apoptosis).[8][9]
Comparing the results from these two types of assays allows for a more nuanced understanding. A compound that shows a potent IC50 in a metabolic assay but a weak response in a membrane integrity assay may be primarily cytostatic, whereas a compound potent in both is likely cytotoxic.
Experimental Workflow: Foundational Screening
Caption: Foundational screening workflow for new chemical entities.
Protocol 1.1: Cell Viability using Resazurin (AlamarBlue)
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial enzymes in metabolically active cells to the pink and highly fluorescent resorufin.[6] The fluorescent signal is directly proportional to the number of viable cells. This assay is rapid, sensitive, and non-toxic, allowing for further analysis of the same cells if required.[6]
Materials:
-
Selected cancer cell lines (e.g., HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation, A549 for wild-type EGFR).[5]
-
BEAS-2B normal lung cells for selectivity assessment.[4]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
96-well clear-bottom black plates.
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no-cell" (medium only) and "vehicle control" (cells with DMSO) controls. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X stock of your 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs in complete medium via serial dilution. A typical starting concentration is 20 µM.
-
Aspirate the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. For vehicle control wells, add medium with the corresponding DMSO concentration (typically ≤0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Assay: Add 10 µL of Resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
-
Section 2: Elucidating the Mechanism of Action: Apoptosis Induction
For an anti-cancer therapeutic, inducing programmed cell death, or apoptosis, is a primary goal.[1] Apoptosis is a highly regulated process characterized by distinct morphological and biochemical events, including caspase activation, phosphatidylserine (PS) externalization, and mitochondrial depolarization.[10][11] Confirming that the observed loss of viability is due to apoptosis strengthens the case for a compound's therapeutic potential.
Key Events in Apoptosis and Corresponding Assays
Caption: Key events in apoptosis and their corresponding assays.
Protocol 2.1: Effector Caspase-3/7 Activity Assay
Principle: The activation of effector caspases, particularly caspase-3 and caspase-7, is a pivotal event in the apoptotic cascade, committing the cell to death.[12][13] Luminescent assays, such as Caspase-Glo® 3/7, use a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a "glow-type" luminescent signal.[12][14] The signal intensity is proportional to the amount of active caspase-3/7.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Cells and compounds as described in Protocol 1.1.
-
96-well opaque-walled white plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed 10,000 cells per well in 100 µL of medium in an opaque-walled 96-well plate. After 24 hours, treat cells with the pyrido[2,3-b]oxazine analogs at relevant concentrations (e.g., 1X, 5X, and 10X the IC50 value determined in Protocol 1.1). Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).
-
Incubation: Incubate for a shorter period than the viability assay to capture caspase activation, typically 6, 12, or 24 hours.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer according to the manufacturer's instructions.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
| Treatment Group | Concentration | Incubation Time | Fold Change in Luminescence (vs. Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 24h | 1.0 |
| Analog 7f | 1x IC50 | 24h | Value |
| Analog 7f | 5x IC50 | 24h | Value |
| Staurosporine | 1 µM | 24h | Value |
Protocol 2.2: Early Apoptosis Detection by Annexin V Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC or Alexa Fluor 488), can be used to identify these early apoptotic cells via flow cytometry or fluorescence microscopy.[1] Co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to adhere overnight. Treat with compounds at 1X and 5X IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS and detach them using Accutase or trypsin-free dissociation buffer. Combine the floating and detached cells.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and re-centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (LL): Live cells (Annexin V-/PI-)
-
Lower-Right (LR): Early apoptotic cells (Annexin V+/PI-)
-
Upper-Right (UR): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-Left (UL): Necrotic cells (Annexin V-/PI+)
-
-
| Treatment | % Live Cells (LL) | % Early Apoptotic (LR) | % Late Apoptotic/Necrotic (UR) |
| Vehicle Control | >95% | <5% | <2% |
| Analog 7f (1x IC50) | Value | Value | Value |
| Analog 7f (5x IC50) | Value | Value | Value |
Section 3: Target Engagement and Pathway Modulation
After establishing that the analogs induce apoptotic cell death, the next critical step is to confirm that they engage their intended molecular target, EGFR, and inhibit its downstream signaling pathway within the cellular context. Cell-based kinase assays provide more physiologically relevant data than in vitro biochemical assays because they account for factors like cell permeability and off-target effects.[2]
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and point of inhibition.
Protocol 3.1: EGFR Autophosphorylation Inhibition by Western Blot
Principle: A hallmark of EGFR activation is its ligand-induced dimerization and subsequent autophosphorylation on specific tyrosine residues. An effective EGFR inhibitor will block this event. Western blotting using phospho-specific antibodies provides a direct and semi-quantitative readout of target engagement by measuring the levels of phosphorylated EGFR (p-EGFR) and key downstream proteins like Akt and ERK.[4]
Materials:
-
Cells and compounds.
-
EGF (Epidermal Growth Factor).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate and imaging system.
Procedure:
-
Cell Culture and Starvation: Seed cells (e.g., 1 x 10^6) in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 12-16 hours in a serum-free medium. This crucial step reduces basal EGFR activity.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with the pyrido[2,3-b]oxazine analogs at various concentrations (e.g., 0.1, 1, 5 µM) for 2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include a non-stimulated control and a stimulated vehicle control.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash, apply ECL substrate, and image the blot.
-
-
Stripping and Re-probing: To ensure equal protein loading, the same blot can be stripped and re-probed for total protein (e.g., total EGFR) and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify band intensities using software like ImageJ. For each pathway component, express the phosphorylated protein level as a ratio to its corresponding total protein level. Compare the ratios in treated samples to the EGF-stimulated vehicle control.
Conclusion
The systematic application of this three-tiered assay cascade provides a robust framework for evaluating the efficacy of novel 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine analogs. By progressing from broad cell viability screening to specific apoptosis induction and finally to on-target pathway inhibition, researchers can build a comprehensive understanding of a compound's biological activity. This integrated approach ensures that lead candidates are selected based not only on potency but also on a well-defined and therapeutically relevant mechanism of action, significantly accelerating the drug discovery pipeline.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Visan, A. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visanbio. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from [Link]
-
Zang, R., Li, D., Tang, I., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
St. John, F. J. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 653, 25-45. Retrieved from [Link]
-
BellBrook Labs. (2023). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Zang, R., et al. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 123-134. Retrieved from [Link]
-
Zhu, T., & Fang, Y. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(11), 1367-1373. Retrieved from [Link]
-
Bio-Rad Laboratories. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In M. P. L. et al. (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474. Retrieved from [Link]
-
Merck Millipore. (n.d.). Comparing Quantitative Viability Bioassays: An Evaluation of MTT, alamarBlue™, and Guava® ViaCount® Methods. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. Retrieved from [Link]
-
BenchSci. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed, 27602521. Retrieved from [Link]
-
Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in Vitro, 18(5), 703-710. Retrieved from [Link]
-
Goud, B. S., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). China 1h-Pyrido[2,3-B][1][2]Oxazine, 7-Bromo-2,3-Dihydro-8-Methyl. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. Retrieved from [Link]
-
Goud, B. S., et al. (2024). Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. RSC Publishing. Retrieved from [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Retrieved from [Link]
Sources
- 1. Apoptosis Assays [sigmaaldrich.com]
- 2. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 3. oaji.net [oaji.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. blog.quartzy.com [blog.quartzy.com]
- 7. abpbio.com [abpbio.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Note: A Luminescence-Based In Vitro Kinase Assay for Profiling the Inhibition of EGFR by 7-bromo-pyrido[2,3-b]oxazine
Introduction: Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] EGFR is a member of the ErbB family of receptors and is activated by ligands such as Epidermal Growth Factor (EGF).[2] Upon ligand binding, EGFR undergoes dimerization, which stimulates its intracellular kinase domain, leading to autophosphorylation of specific tyrosine residues.[3] These phosphotyrosine sites act as docking stations for various adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell growth and survival.[2]
Dysregulation of EGFR signaling, through mechanisms like overexpression or activating mutations, is a well-established driver in the pathogenesis of numerous cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[4][5] Consequently, EGFR has become a prime therapeutic target. Small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with adenosine triphosphate (ATP) in the catalytic domain of the kinase have emerged as a critical class of anti-cancer drugs.[2]
The pyrido[2,3-b]oxazine scaffold has been identified as a promising framework for developing novel EGFR inhibitors, with some derivatives showing high potency against clinically relevant resistance mutations.[6][7][8] This application note provides a comprehensive, field-proven protocol for determining the in vitro inhibitory potency of a novel compound, 7-bromo-pyrido[2,3-b]oxazine, against wild-type EGFR using the ADP-Glo™ Kinase Assay, a robust luminescence-based method.
Figure 1: Simplified EGFR Signaling Pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways that drive cell proliferation and survival.
Principle of the ADP-Glo™ Kinase Assay
To evaluate the inhibitory effect of 7-bromo-pyrido[2,3-b]oxazine on EGFR, a direct measure of kinase activity is required. The ADP-Glo™ Kinase Assay is a luminescence-based detection method that quantifies the amount of adenosine diphosphate (ADP) produced during the enzymatic kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity.[10]
The assay's core strength lies in its two-step design, which provides high sensitivity and a broad dynamic range, making it ideal for screening potential inhibitors.[11][12]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction (EGFR, its substrate, and ATP) is performed in the presence of the inhibitor. Afterward, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the kinase reaction and depletes any remaining, unconsumed ATP from the well.[13] This ATP-depletion step is crucial for minimizing background signal and enhancing the assay's sensitivity.[12]
-
ADP Conversion & Signal Generation: In the second step, a Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable luminescent signal that is directly proportional to the initial amount of ADP produced.[9][13] Therefore, a potent inhibitor will result in low kinase activity, low ADP production, and consequently, a low luminescent signal.[10]
Figure 2: Workflow of the ADP-Glo™ Kinase Assay. The two-step process isolates the ADP product to generate a highly sensitive luminescent signal proportional to kinase activity.
Materials and Reagents
| Reagent | Recommended Source (Cat. No.) | Storage |
| ADP-Glo™ Kinase Assay | Promega (V9101) | -20°C |
| Recombinant Human EGFR (Kinase Domain) | R&D Systems (4260-ER) or equivalent | -80°C |
| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich (P0275) or equivalent | -20°C |
| Adenosine 5'-Triphosphate (ATP) | Promega (V9101, included in kit) | -20°C |
| 7-bromo-pyrido[2,3-b]oxazine | Synthesized in-house or custom | -20°C |
| Dithiothreitol (DTT) | Promega (V9101, included in kit) | -20°C |
| Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA) | Prepare fresh or use kit buffer | 4°C |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (D2650) | Room Temp |
| Solid white, low-volume 384-well assay plates | Corning (3574) or equivalent | Room Temp |
| Multichannel pipettes and sterile tips | Standard laboratory equipment | N/A |
| Plate reader with luminescence detection | Standard laboratory equipment | N/A |
Experimental Protocol
Causality Behind Choices: This protocol uses an ATP concentration near the known Michaelis constant (Km) for EGFR. This condition is critical for accurately assessing ATP-competitive inhibitors, as it provides a sensitive window to detect competition for the ATP binding site.[14] The final DMSO concentration is kept at ≤1% to prevent solvent-induced artifacts or enzyme denaturation.
Part 1: Reagent Preparation
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-bromo-pyrido[2,3-b]oxazine in 100% DMSO.
-
Create a serial dilution series of the compound in 100% DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series is effective (e.g., from 1 mM down to 50 nM). This series will be further diluted in the assay.
-
-
Kinase Reaction Buffer:
-
Prepare 1X Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA). Add DTT to a final concentration of 50 µM just before use.
-
-
Enzyme Preparation:
-
Thaw the recombinant EGFR enzyme on ice.
-
Prepare a 2X working solution of EGFR in 1X Kinase Reaction Buffer. The final concentration should be optimized, but a starting point of 5-10 ng/well is common.[15]
-
-
Substrate/ATP Master Mix:
-
Prepare a 2X working solution containing ATP and Poly(Glu, Tyr) substrate in 1X Kinase Reaction Buffer.
-
Rationale: The final concentration of ATP should be at or near its Km for EGFR (typically 10-50 µM).[16] The final concentration of the Poly(Glu, Tyr) substrate is typically 0.2 mg/mL.
-
Part 2: Assay Procedure (384-well plate format)
-
Compound Plating (2.5 µL/well):
-
Add 2.5 µL of the serially diluted 7-bromo-pyrido[2,3-b]oxazine (in DMSO) to the appropriate wells.
-
Vehicle Control: Add 2.5 µL of 100% DMSO to "No Inhibitor" (100% activity) wells.
-
Blank Control: Add 2.5 µL of 100% DMSO to "No Enzyme" wells.
-
-
Enzyme Addition (12.5 µL/well):
-
Add 12.5 µL of 1X Kinase Reaction Buffer (without enzyme) to the "No Enzyme" wells.
-
Add 12.5 µL of the 2X EGFR working solution to all other wells.
-
Mix the plate gently and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction (10 µL/well):
-
Add 10 µL of the 2X Substrate/ATP Master Mix to all wells to start the reaction. The final reaction volume is 25 µL.
-
Mix the plate by gentle shaking for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.[17] This incubation time should be within the linear range of the reaction, which should be determined during assay development.
-
-
Terminate Reaction and Deplete ATP (25 µL/well):
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Mix the plate and incubate for 40 minutes at room temperature.[15]
-
-
Generate Luminescent Signal (50 µL/well):
-
Equilibrate the Kinase Detection Reagent to room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Mix the plate and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal from the "No Enzyme" (Blank) wells from all other readings.
-
Calculate Percent Inhibition: Use the vehicle control (DMSO) as 0% inhibition (100% activity) and the blank control as 100% inhibition (0% activity). Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Determine IC₅₀ Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[18]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of EGFR kinase activity.[19][20]
-
Example Data Presentation
The following table presents hypothetical data for the inhibition of wild-type EGFR by 7-bromo-pyrido[2,3-b]oxazine, benchmarked against a known TKI, Gefitinib.
| Compound | Target | IC₅₀ (nM) [Hypothetical] |
| 7-bromo-pyrido[2,3-b]oxazine | WT EGFR | 15.2 |
| Gefitinib (Reference Compound) | WT EGFR | 25.5 |
Interpretation: In this hypothetical example, 7-bromo-pyrido[2,3-b]oxazine demonstrates potent inhibition of wild-type EGFR, with an IC₅₀ value lower than the reference compound Gefitinib, suggesting it is a more potent inhibitor under these in vitro conditions.
Conclusion
This application note provides a detailed, validated protocol for assessing the inhibitory activity of 7-bromo-pyrido[2,3-b]oxazine against EGFR using the ADP-Glo™ luminescent kinase assay. The methodology is robust, highly sensitive, and suitable for high-throughput screening and detailed characterization of potential kinase inhibitors. By carefully controlling experimental variables and including appropriate controls, this assay can generate reliable and reproducible data crucial for advancing drug discovery programs in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. eastport.cz [eastport.cz]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rndsystems.com [rndsystems.com]
- 16. rsc.org [rsc.org]
- 17. promega.com [promega.com]
- 18. courses.edx.org [courses.edx.org]
- 19. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IC50 - Wikipedia [en.wikipedia.org]
Application Note: Quantifying Apoptosis in Cancer Cells Treated with Pyrido[2,3-b]oxazine Derivatives Using Annexin V-FITC/PI Dual Staining
Introduction: Targeting Programmed Cell Death in Oncology
Apoptosis, or programmed cell death, is a highly regulated and essential physiological process for eliminating damaged or unwanted cells, thereby maintaining tissue homeostasis. A hallmark of cancer is the ability of malignant cells to evade this process, leading to uncontrolled proliferation and tumor growth. Consequently, the induction of apoptosis in cancer cells is a primary goal for many modern chemotherapeutic strategies.
Recently, heterocyclic compounds such as pyrido[2,3-b]oxazine derivatives have emerged as a promising class of anticancer agents.[1][2] Studies have demonstrated their potential to inhibit critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in various cancers like non-small cell lung cancer.[1][2] Inhibition of such survival pathways can trigger the apoptotic cascade. Therefore, accurately quantifying the pro-apoptotic efficacy of novel pyrido[2,3-b]oxazine derivatives is a critical step in their preclinical evaluation.
This application note provides a comprehensive guide for researchers and drug development professionals on the use of Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry to detect and quantify apoptosis induced by pyrido[2,3-b]oxazine derivatives in cancer cell lines.
The Scientific Principle: Unmasking Apoptosis with Annexin V and PI
The Annexin V-FITC/PI assay is a robust method for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells. Its principle is based on two key events in the apoptotic process: the translocation of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Phosphatidylserine (PS) Translocation: In healthy, viable cells, the plasma membrane exhibits asymmetry, with aminophospholipids like PS strictly confined to the inner leaflet.[3][4][5] During the early stages of apoptosis, this asymmetry is lost. The activity of enzymes called scramblases is upregulated while flippase activity is downregulated, leading to the rapid externalization of PS to the outer leaflet of the cell membrane.[3][6][7] This exposed PS acts as an "eat-me" signal for phagocytes.[3]
-
Annexin V Binding: Annexin V is a 35-36 kDa cellular protein that has a high, calcium-dependent affinity for PS.[8][9] By conjugating Annexin V to a green-fluorescent dye like Fluorescein isothiocyanate (FITC), it can be used as a sensitive probe to specifically label early apoptotic cells where PS has been externalized, but the membrane remains intact.[4]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in the later stages of apoptosis or in necrosis, the cell membrane loses its integrity, becoming permeable. This allows PI to enter the cell, bind to DNA, and emit a strong red fluorescence.[9]
By using these two probes simultaneously, we can differentiate the cell populations via flow cytometry.
Caption: Principle of Annexin V/PI staining for apoptosis detection.
Detailed Experimental Protocol
This protocol is optimized for assessing the effects of pyrido[2,3-b]oxazine derivatives on adherent or suspension cancer cell lines.
Part A: Materials and Reagents
-
Equipment:
-
Flow Cytometer (equipped with blue laser, e.g., 488 nm)
-
Laminar Flow Hood
-
CO₂ Incubator (37°C, 5% CO₂)
-
Refrigerated Centrifuge
-
Microscope
-
Hemocytometer or automated cell counter
-
Vortex mixer
-
Calibrated micropipettes
-
-
Reagents & Consumables:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide solution, and 10X Annexin V Binding Buffer)
-
Pyrido[2,3-b]oxazine derivative(s) of interest
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cancer cell line (e.g., A549, H1975, HCC827)[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA or a gentler dissociation reagent like Accutase
-
Positive control apoptosis inducer (e.g., 1 µM Staurosporine or 2 µM Camptothecin)
-
Flow cytometry tubes (5 mL, polystyrene)
-
Cell culture plates (e.g., 6-well plates)
-
Part B: Experimental Workflow
Caption: Step-by-step experimental workflow for the apoptosis assay.
Part C: Step-by-Step Methodology
1. Reagent Preparation
-
1X Annexin V Binding Buffer: Dilute the 10X stock buffer 1:10 with deionized water. Prepare fresh and keep on ice.
-
Drug Stock Solutions: Dissolve the pyrido[2,3-b]oxazine derivative(s) in DMSO to create a high-concentration stock (e.g., 10-50 mM). Store at -20°C. Subsequent dilutions should be made in complete culture medium. Causality Note: The final DMSO concentration in the culture should not exceed 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
2. Cell Seeding and Treatment
-
Seed cells into 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting (e.g., 2-5 x 10⁵ cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Prepare treatment media containing the desired concentrations of the pyrido[2,3-b]oxazine derivatives. It is crucial to perform a dose-response experiment (e.g., 0.1, 1, 10, 50 µM).
-
Set up the following controls in parallel:
-
Unstained Control: Untreated cells, no staining reagents added. Used to set flow cytometer voltages.
-
Vehicle Control: Cells treated with the highest volume of DMSO used in the experimental groups.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., 1 µM staurosporine for 4-6 hours).
-
Single-Stain Controls: Positive control cells stained with only Annexin V-FITC, and another sample stained with only PI. These are essential for setting proper fluorescence compensation.
-
-
Aspirate the old medium and add the treatment and control media. Incubate for the desired period (e.g., 24, 48 hours).
3. Cell Harvesting and Staining
-
For Adherent Cells: Carefully collect the culture medium from each well into a labeled flow cytometry tube; this contains apoptotic cells that may have detached. Wash the adherent cells with PBS, then detach them using a gentle method (e.g., Accutase or brief trypsinization). Trustworthiness Note: Avoid harsh or prolonged trypsinization as it can damage cell membranes and lead to false-positive results.[10] EDTA in trypsin can also interfere with the calcium-dependent Annexin V binding. Pool the detached cells with their corresponding supernatant.
-
For Suspension Cells: Gently pipette the cells and transfer them directly into labeled flow cytometry tubes.
-
Centrifuge all tubes at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[11][12] Centrifuge again.
-
Carefully discard the supernatant and resuspend the cell pellet in 100 µL of cold 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube (except for unstained and single-stain controls).
-
Gently vortex or flick the tubes to mix and incubate for 15 minutes at room temperature in the dark.[12][13]
4. Flow Cytometry Acquisition
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining, as Annexin V binding is reversible.[10]
-
Analyze the samples on the flow cytometer immediately (within 1 hour).
-
Use the unstained control to set the Forward Scatter (FSC) and Side Scatter (SSC) voltages to position the cell population appropriately.
-
Use the single-stained PI and Annexin V-FITC controls to adjust fluorescence compensation and eliminate spectral overlap.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 events) for each sample within the primary cell gate.
Data Analysis and Interpretation
Proper data analysis begins with a logical gating strategy to isolate the single-cell population and then quantify the stained subpopulations.
Caption: A two-step gating strategy for analyzing Annexin V/PI data.
-
Gating: First, create a dot plot of FSC-A (Forward Scatter Area) versus SSC-A (Side Scatter Area). Draw a gate (P1) around the main cell population to exclude small debris and large aggregates. Expertise Note: Apoptotic cells often shrink, resulting in lower FSC. Ensure your gate is inclusive enough to capture these events without being overly broad to include debris.[14]
-
Quadrant Analysis: Display the data from the P1 gate on a new dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis. Using your vehicle control and single-stain controls as guides, set the quadrants to define the four populations:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic/Dead cells (Annexin V- / PI+)
-
Summarizing Quantitative Data
The percentage of cells in each quadrant should be recorded for each sample. A dose-dependent increase in the sum of early (Q3) and late (Q2) apoptotic populations is indicative of apoptosis induction by the pyrido[2,3-b]oxazine derivative.
Table 1: Example Data Summary
| Treatment Group | Concentration (µM) | % Viable (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Total Apoptotic (Q2+Q3) |
| Vehicle Control | 0 | 94.5 | 2.5 | 2.0 | 4.5 |
| Compound X | 1 | 85.2 | 8.3 | 4.5 | 12.8 |
| Compound X | 10 | 60.7 | 22.1 | 15.2 | 37.3 |
| Compound X | 50 | 25.4 | 30.5 | 40.1 | 70.6 |
| Positive Control | (e.g., 1 µM Staurosporine) | 35.8 | 25.7 | 36.5 | 62.2 |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High PI+ cells in Vehicle Control | 1. Cells were unhealthy or over-confluent before treatment. 2. Harsh cell harvesting (over-trypsinization, excessive pipetting). | 1. Use cells in log-phase growth; do not let them become over-confluent. 2. Use a gentler dissociation reagent (e.g., Accutase), reduce trypsin incubation time, and handle cells gently.[10] |
| No Apoptosis Detected in Treated Group | 1. Drug concentration is too low or incubation time is too short. 2. Compound is not cytotoxic or does not induce apoptosis. 3. Apoptotic cells in supernatant were discarded. | 1. Perform a dose-response and time-course experiment to find optimal conditions. 2. Confirm cytotoxicity with a viability assay (e.g., MTT). 3. Always collect and pool the culture supernatant with the adherent cells.[10] |
| Most Cells are Double-Positive (Annexin V+/PI+) | 1. Drug concentration is too high or incubation time is too long, causing rapid cell death. 2. Analysis was delayed after staining, allowing early apoptotic cells to progress. | 1. Reduce drug concentration or shorten the incubation time to capture the early apoptotic phase.[15] 2. Analyze samples immediately (within 1 hour) after staining is complete. |
| Poor Separation Between Populations | 1. Inadequate fluorescence compensation. 2. Instrument voltages are not set correctly. | 1. Meticulously prepare and run single-stain controls (for both FITC and PI) to set accurate compensation. 2. Use the unstained control to ensure cell populations are on scale and not compressed against the axes. |
References
- The Annexin V Apoptosis Assay. (n.d.). University of Virginia School of Medicine.
-
Al-Ostath, A., et al. (2024). Novel pyrido[2,3-b][8][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]
-
Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (2025). Abbkine. Retrieved from [Link]
-
Wang, X., et al. (2022). How do necrotic cells expose phosphatidylserine to attract their predators—What's unique and what's in common with apoptotic cells. Frontiers in Immunology. Retrieved from [Link]
-
Annexin V-FITC/PI Cell Apoptosis Detection Kit Operation Guide and Principle Explanation. (2025). Oreate AI Blog. Retrieved from [Link]
-
Martin, S. J., et al. (1995). Mechanisms of phosphatidylserine exposure, a phagocyte recognition signal, on apoptotic T lymphocytes. The Journal of Experimental Medicine. Retrieved from [Link]
-
Special Issue “Cellular Redox Mechanisms in Inflammation and Programmed Cell Death”. (2023). Antioxidants. Retrieved from [Link]
-
Segawa, K., & Nagata, S. (2013). Mechanisms of apoptotic phosphatidylserine exposure. Cell Death & Differentiation. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Novel Pyrido[2,3-b][8][11]oxazine-Based EGFR-TK Inhibitors. RSC Publishing. Retrieved from [Link]
-
Investigating Apoptosis: The Role of Phosphatidylserine in Cell Death Pathways. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Common Issues and Solutions in Annexin-V Method for Detecting Cell Apoptosis. (2024). Arcegen. Retrieved from [Link]
-
How to Analyze Annexin-V Apoptosis Assay Data Using Flow Cytometer? (2022). YouTube. Retrieved from [Link]
-
Flow cytometric analysis using Annexin V-FITC/PI. (n.d.). ResearchGate. Retrieved from [Link]
-
Flow cytometry analysis results using Annexin V-FITC and PI staining. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis and Solution of Common Problems in Annexin V Detection. (2016). Elabscience. Retrieved from [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). MDPI. Retrieved from [Link]
-
Duggan, R. (2012). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. Retrieved from [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Retrieved from [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2022). RSC Publishing. Retrieved from [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 4. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 5. nbinno.com [nbinno.com]
- 6. Mechanisms of phosphatidylserine exposure, a phagocyte recognition signal, on apoptotic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of apoptotic phosphatidylserine exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. phnxflow.com [phnxflow.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. My 3-step approach to gating Annexin V data appropriately | Cytometry and Antibody Technology [voices.uchicago.edu]
- 15. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Application Notes & Protocols: A Guide to Developing Pyrido[2,3-b]oxazine Derivatives for Non-Small Cell Lung Cancer
Introduction: Addressing the Challenge of Resistance in NSCLC
Non-Small Cell Lung Cancer (NSCLC) represents a significant global health challenge, accounting for approximately 85% of all lung cancer cases.[1] A key breakthrough in NSCLC treatment was the discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that drives cell proliferation and survival.[2][3] The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has transformed the therapeutic landscape for patients with specific EGFR mutations, such as exon 19 deletions or the L858R point mutation.[1][4]
However, the efficacy of first and second-generation TKIs is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[5][6] This has driven the search for novel inhibitors capable of overcoming this resistance mechanism. Pyrido[2,3-b]oxazine derivatives have emerged as a promising new class of inhibitors, demonstrating potent activity against both activating and resistance mutations in EGFR.[5][7][8] These compounds are rationally designed to bind effectively to the mutated EGFR kinase, inhibiting its autophosphorylation and downstream signaling.[5][9]
This guide provides a comprehensive framework for researchers and drug development professionals, detailing the synthesis, in vitro evaluation, mechanistic studies, and in vivo assessment of novel pyrido[2,3-b]oxazine derivatives as potential therapeutic agents for NSCLC.
Part I: Synthesis and Characterization of Pyrido[2,3-b]oxazine Derivatives
Rationale for Synthesis
The core strategy behind developing these derivatives involves the rational design and molecular hybridization of key pharmacophores to achieve high potency and selectivity for mutant EGFR.[5] The pyrido[2,3-b]oxazine scaffold serves as a rigid and effective core for engaging with the hinge region of the EGFR kinase domain. Strategic modifications, often accomplished via robust cross-coupling reactions, are introduced to optimize interactions with other key regions of the ATP-binding pocket, thereby inhibiting kinase activity even in the presence of resistance mutations.[5][7] The Suzuki cross-coupling reaction is particularly valuable in this context due to its high functional group tolerance and efficiency in creating the necessary carbon-carbon bonds.[5][8]
General Synthetic Workflow
The synthesis is typically a multi-step process designed for modularity, allowing for the exploration of a diverse chemical space to optimize for potency and drug-like properties.
Sources
- 1. Cells | Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities [mdpi.com]
- 2. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 4. EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Modern Medicinal Chemistry
The Strategic Application of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine in Modern Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds as a cornerstone of modern drug discovery. Among these, the pyrido[2,3-b][1][2]oxazine ring system has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth exploration of a key building block, 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine , detailing its synthesis and strategic application in the development of potent kinase inhibitors for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.
The inherent value of the pyrido-oxazine core lies in its unique combination of structural rigidity, hydrogen bonding capabilities, and facile functionalization, which allows for the precise tailoring of pharmacodynamic and pharmacokinetic properties. The strategic placement of a bromine atom at the 7-position provides a crucial handle for late-stage diversification through a variety of powerful cross-coupling methodologies, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.
I. Synthesis of the Key Intermediate: 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
Proposed Synthetic Protocol
Reaction: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
Principle: This protocol describes a two-step, one-pot synthesis involving the initial O-alkylation of 2-amino-5-bromopyridin-3-ol with 2-chloroethanol, followed by a base-mediated intramolecular cyclization to form the dihydro-pyrido-oxazine ring.
Materials:
-
2-Amino-5-bromopyridin-3-ol
-
2-Chloroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: In a separate flask, prepare a solution of 2-chloroethanol (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C using an addition funnel.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to afford 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine as a solid.
Caption: Synthetic route to EGFR-TK inhibitors from the title compound.
III. Biological Context: Targeting the EGFR Signaling Pathway
The synthesized pyrido[2,3-b]o[1][2]xazine derivatives have shown promise as inhibitors of EGFR tyrosine kinase autophosphorylation. [1]The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation, often through mutations, is a key driver in the development and progression of various cancers, including NSCLC. By inhibiting the autophosphorylation of EGFR, these compounds can block downstream signaling cascades, leading to apoptosis in cancer cells.
Caption: Inhibition of the EGFR signaling pathway by pyrido-oxazine derivatives.
IV. Conclusion and Future Perspectives
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors, underscores the power of this scaffold in generating novel therapeutic candidates. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this and related heterocyclic systems in their drug discovery efforts. Future work in this area could involve the exploration of other cross-coupling methodologies to further diversify the 7-position, as well as the synthesis of derivatives with modified oxazine rings to fine-tune physicochemical and pharmacological properties.
V. References
-
7-bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine. Appretech Scientific Limited, [Link]
-
Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Thieme Connect, [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed, [Link]
-
Novel Pyrido[2,3-b]o[1][2]xazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. ResearchGate, [Link]
-
Intramolecular Williamson Ether Synthesis. YouTube, [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the technical support center for the synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the cyclization of a key intermediate, 2-amino-4-bromopyridin-3-ol, with a suitable two-carbon electrophile. This guide will focus on the challenges associated with this critical cyclization step.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. What are the likely causes and how can I improve the yield?
Answer: Low yields in this synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Purity of Starting Materials:
-
2-Amino-4-bromopyridin-3-ol: The purity of this starting material is critical. Impurities can interfere with the cyclization reaction. It is advisable to use a highly purified form of this intermediate.[1] The presence of any residual reagents from its synthesis can lead to side reactions.
-
Cyclizing Agent: The quality of the two-carbon electrophile (e.g., 1,2-dibromoethane, 2-chloroethanol) is also important. Ensure it is free from contaminants and moisture.
2. Reaction Conditions:
-
Base Selection: The choice of base is crucial for the deprotonation of the hydroxyl and amino groups of the starting material. A moderately strong, non-nucleophilic base is often preferred to facilitate the cyclization without promoting side reactions. Common bases for such reactions include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).
-
Solvent: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to dissolve the reactants and facilitate the reaction.
-
Temperature and Reaction Time: These parameters should be carefully optimized. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the product or the formation of side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yields.
FAQ 2: Formation of Multiple Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several side products. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products is often due to the ambident nucleophilic nature of the 2-amino-4-bromopyridin-3-ol starting material. The key challenge is to control the regioselectivity of the alkylation to favor the desired cyclization.
Common Side Reactions:
-
O-Alkylation vs. N-Alkylation: The initial step of the cyclization can occur at either the oxygen of the hydroxyl group or the nitrogen of the amino group. The desired product is formed through a sequence that ultimately involves both N- and O-alkylation to form the oxazine ring. However, incomplete or undesired alkylation pathways can lead to side products. The competition between N- and O-alkylation is a well-documented challenge in similar heterocyclic systems.[2][3][4]
-
N,N-Dialkylation: The secondary amine in the formed dihydro-pyrido-oxazine ring can potentially react with another molecule of the electrophile, leading to a dialkylated byproduct.
-
Polymerization: Under certain conditions, intermolecular reactions can occur, leading to the formation of polymeric materials.
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Use a precise stoichiometry of the electrophile. A slight excess may be needed to drive the reaction to completion, but a large excess can promote dialkylation.
-
Reaction Conditions: The choice of base and solvent can influence the N- versus O-alkylation ratio.[2][5] For instance, in some systems, cesium carbonate has been shown to favor O-alkylation, which can be a productive first step in the cyclization cascade.[6]
-
Protecting Groups: While more complex, a protecting group strategy can be employed to block one of the nucleophilic sites (e.g., protecting the amino group), forcing the initial alkylation to occur at the other site. However, this adds extra steps to the synthesis.
Plausible Reaction Mechanism and Side Products
Caption: A simplified diagram showing the desired reaction pathway and potential side reactions.
FAQ 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. What purification techniques are most effective for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
Answer: Purifying bromo-substituted heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.
Recommended Purification Strategies:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Stationary Phase: Silica gel is typically used. If the compound shows strong adhesion or decomposition on silica, alumina (neutral or basic) can be an alternative.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity and gradually increase it to elute the product while leaving more polar impurities on the column.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity material. The choice of solvent is critical and needs to be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Preparative TLC or HPLC: For small-scale synthesis or when high purity is essential, preparative TLC or HPLC can be used.
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. | Primary purification of crude reaction mixtures. |
| Recrystallization | Can yield very pure material, scalable. | Requires a solid product and finding a suitable solvent can be challenging. | Final purification of a solid product. |
| Preparative TLC/HPLC | Very high purity can be achieved. | Limited to small quantities, can be expensive. | Obtaining highly pure samples for analysis or biological testing. |
Experimental Protocols
Synthesis of 2-Amino-4-bromopyridine
There are several established routes for the synthesis of 2-Amino-4-bromopyridine. One common method starts from 4-bromopyridine hydrochloride and proceeds through esterification, amination, and a Hofmann degradation.[7][8] Another efficient route involves the amination and subsequent reduction of 2,4-dibromopyridine-N-oxide.[9]
Protocol via Hofmann Degradation (Conceptual Steps):
-
Esterification: 4-bromopyridine hydrochloride is converted to its corresponding ethyl ester.[8][10]
-
Amination: The ethyl ester is then reacted with ammonia to form 4-bromopyridine-2-carboxamide.[10]
-
Hofmann Degradation: The amide is treated with bromine and a strong base (e.g., sodium hydroxide) to yield 2-Amino-4-bromopyridine.[7][8][10]
Proposed Synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This protocol is a generalized procedure based on common methods for the synthesis of related pyridobenzoxazines. Optimization of specific conditions will be necessary.
-
Reaction Setup: To a solution of 2-amino-4-bromopyridin-3-ol (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Addition of Electrophile: Add 1,2-dibromoethane (1.1-1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8.
- Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6035-6042.
-
ResearchGate. (2006). A One-Pot Synthesis of Pyrido[2,3-b][1][7]oxazin-2-ones. Retrieved from [Link]
-
ResearchGate. (2009). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
Sources
- 1. 2-Amino-4-bromopyridin-3-ol | 114335-54-5 | PEA33554 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Guide: Purification of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this heterocyclic compound. Due to its specific structural features, this molecule presents common yet surmountable challenges during silica gel chromatography. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure you achieve high purity and yield.
Part 1: Foundational Knowledge - Why This Compound is Challenging
The primary difficulty in purifying 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine on standard silica gel arises from its chemical nature. The molecule contains a basic pyridine nitrogen and additional heteroatoms (oxygen and a secondary amine), making it a polar, basic heterocycle.
The surface of silica gel is covered in weakly acidic silanol groups (Si-O-H). The basic nitrogen atom in your compound can form strong acid-base interactions or hydrogen bonds with these silanol groups[1]. This strong interaction is the root cause of several common chromatographic issues:
-
Poor Elution: The compound sticks strongly to the stationary phase, requiring highly polar solvent systems to elute.
-
Peak Tailing: A portion of the molecules are retained more strongly than others, leading to broad, asymmetric peaks that significantly reduce resolution and separation efficiency[1].
-
Irreversible Adsorption: In severe cases, the interaction is so strong that the compound will not elute from the column, resulting in catastrophic yield loss[1].
-
Compound Degradation: The acidic silica surface can catalyze the decomposition of sensitive molecules[1][2].
Understanding this fundamental interaction is the key to troubleshooting and developing a robust purification method.
Part 2: Troubleshooting Guide - Common Problems and Solutions
This section is structured to directly address the issues you are most likely to encounter during your experiments.
Q1: My compound is streaking on the TLC plate and won't move from the baseline, even in 100% Ethyl Acetate. What should I do?
This is a classic symptom of strong adsorption to the silica. Your solvent system lacks the necessary polarity and competitive basicity to elute the compound.
Causality: The basic nitrogen on the pyridine ring is interacting strongly with the acidic silanol groups on the silica plate. Ethyl acetate is not polar enough, nor is it basic enough, to disrupt this interaction.
Solution Pathway:
-
Increase Solvent Polarity: Switch to a more polar solvent system. A common and effective choice for polar heterocycles is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Start with 5% MeOH in DCM and gradually increase the concentration[1].
-
Caution: Using more than 10% methanol in your solvent can risk dissolving the silica gel, which can contaminate your final product[1].
-
-
Introduce a Basic Modifier: This is the most critical step for improving chromatography of basic compounds. Adding a small amount of a tertiary amine to your eluent will neutralize the acidic silanol sites, preventing your compound from binding too strongly[2].
-
Recommended Modifier: Add 1-2% Triethylamine (TEA) to your chosen solvent system (e.g., 94:5:1 DCM/MeOH/TEA)[1]. You should see an immediate improvement in the spot shape on your TLC plate, with streaking significantly reduced or eliminated.
-
Data Table 1: Recommended Starting Solvent Systems for TLC Analysis
| System ID | Non-Polar Solvent | Polar Solvent | Modifier (v/v) | Typical Starting Ratio | Application Notes |
| A | Dichloromethane (DCM) | Methanol (MeOH) | None | 95:5 | For initial polarity assessment. Expect streaking. |
| B | Dichloromethane (DCM) | Methanol (MeOH) | Triethylamine (TEA) | 94:5:1 | Recommended starting point. Excellent for suppressing tailing of basic amines. |
| C | Ethyl Acetate (EtOAc) | Methanol (MeOH) | Triethylamine (TEA) | 94:5:1 | An alternative if DCM is not desired. |
| D | Dichloromethane (DCM) | 7N Ammonia in Methanol | None | 95:5 | A stronger basic modifier system for very stubborn compounds[1][3]. |
Q2: My recovery from the column is extremely low, or I've lost my compound entirely. What happened?
Low recovery is typically due to either irreversible adsorption or on-column decomposition.
Causality: As discussed, strong interaction with silica can permanently bind your compound. Alternatively, the acidic environment of the column may have degraded your molecule during the extended contact time of the purification[3].
Solution Pathway:
-
Perform a Silica Gel Stability Test (2D TLC): Before running a column, it's crucial to determine if your compound is stable to silica[3][4].
-
Protocol:
-
Spot your crude material on one corner of a square TLC plate.
-
Elute the plate as you normally would.
-
Remove the plate from the chamber and allow it to dry completely.
-
Rotate the plate 90 degrees and elute it again in the same solvent system.
-
-
Interpretation: If your compound is stable, you will see all spots aligned on the diagonal of the plate. If you see new spots that are off the diagonal, it indicates that your compound is degrading on the silica gel[4].
-
-
If Decomposition is Observed - Change the Stationary Phase: Do not use silica gel if your compound is unstable.
-
If No Decomposition is Observed - Deactivate the Silica: If the compound is stable but still adsorbs strongly, you can neutralize the silica gel before use.
-
Protocol: When preparing your slurry, use the chosen mobile phase that already contains 1-2% triethylamine. This will neutralize the acidic sites before the column is even packed[2].
-
Q3: I achieved good separation on my TLC plate (Rf ≈ 0.3), but the separation failed on the column, yielding mixed fractions. Why?
This common issue points to problems with the column packing or sample loading technique, which ruins the separation you worked hard to develop via TLC.
Causality: Poor technique can lead to non-horizontal bands, channeling within the column, or band broadening at the start of the purification.
Solution Pathway:
-
Check for Column Overloading: Loading too much material leads to broad bands that overlap, regardless of the solvent system.
-
Rule of Thumb: Use a silica gel-to-crude material weight ratio of at least 30:1. For difficult separations, a ratio of 50:1 or even 100:1 may be necessary[2].
-
-
Optimize Sample Loading: The initial band of your compound must be as thin and concentrated as possible.
-
Wet Loading: Dissolve your sample in the absolute minimum amount of your mobile phase (or a slightly weaker solvent)[5]. If your compound is poorly soluble, you may be tempted to use a strong solvent like pure DCM or MeOH to dissolve it; this is a critical mistake. Dissolving the sample in a solvent stronger than the mobile phase will cause the band to spread dramatically as it enters the column.
-
Dry Loading (Recommended for Poor Solubility): This is the superior method if solubility is an issue[5].
-
Dissolve your crude material in a suitable solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Part 3: Diagrams and Workflows
Visualizing the process can clarify decision-making and experimental execution.
Caption: Troubleshooting logic for purifying basic heterocyclic compounds.
Caption: Standard experimental workflow for column purification.
Part 4: Standard Operating Protocol (SOP)
This SOP assumes a starting amount of ~500 mg of crude material and that the compound is determined to be stable on silica gel.
Objective: To purify 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine using deactivated silica gel flash column chromatography.
Materials:
-
Crude 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, sand, collection tubes, TLC plates
Methodology:
-
Step 1: Determine Optimal Mobile Phase
-
Step 2: Column Packing (Deactivation Slurry Method)
-
Weigh out silica gel (for 500 mg crude, use ~25 g for a 50:1 ratio).
-
In a beaker, prepare a slurry of the silica gel in your determined Mobile Phase. Ensure the TEA is included to neutralize the silica.
-
Pour the slurry into your column and use gentle air pressure to pack the column evenly, ensuring no air bubbles are trapped[6].
-
Add a thin layer of sand on top of the packed silica bed to prevent disturbance[5].
-
-
Step 3: Sample Preparation (Dry Loading)
-
Dissolve your 500 mg of crude material in ~5-10 mL of DCM.
-
Add ~2.5 g of silica gel to this solution.
-
Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained[5].
-
-
Step 4: Loading and Elution
-
Drain the solvent in the column down to the level of the sand.
-
Carefully add your dry-loaded sample powder onto the sand layer.
-
Gently add another thin layer of sand on top of the sample.
-
Carefully add the Mobile Phase to the column, pressurize, and begin collecting fractions[2].
-
-
Step 5: Fraction Analysis
-
Monitor the elution process by collecting fractions and analyzing them by TLC[2].
-
Combine all fractions that contain your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
References
- BenchChem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
-
ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]
-
Organic Syntheses. (2020). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Pyrido[2,3-b]oxazine Derivatives
Welcome to the technical support center for the synthesis of pyrido[2,3-b]oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can effectively minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction to form the pyrido[2,3-b]oxazine ring from 2-aminopyridin-3-ol and a dihaloalkane is low-yielding, and I observe a significant amount of a byproduct with a similar mass to my starting material. What could be the issue?
Answer:
This is a common issue that often points to the formation of a dimer of your 2-aminopyridin-3-ol starting material.
Root Cause Analysis:
2-Aminopyridin-3-ol is susceptible to oxidation, which can lead to the formation of a dimeric byproduct. This oxidative dimerization can occur under various conditions, particularly in the presence of air (oxygen) or other oxidizing agents. The reaction likely proceeds through a radical mechanism or an oxidative coupling, resulting in a molecule with approximately double the mass of the starting material, which can sometimes be mistaken for a product with a single starting material unit. A similar oxidative dimerization has been observed in related heterocyclic systems like 3-aminothieno[2,3-b]pyridine-2-carboxamides[1].
Troubleshooting Steps:
-
Reaction Setup: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Solvent Degassing: Degas your solvent prior to use by sparging with an inert gas or by using the freeze-pump-thaw method.
-
Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), to your reaction mixture to scavenge any radical species that may initiate dimerization.
-
Purification: If dimerization has already occurred, the byproduct can often be separated from the desired product by column chromatography due to the significant difference in polarity and molecular weight.
Preventative Measures:
-
Always use freshly purified 2-aminopyridin-3-ol.
-
Store 2-aminopyridin-3-ol under an inert atmosphere and protected from light.
-
Maintain an inert atmosphere throughout the entire reaction and workup process.
Question 2: I am attempting to synthesize a substituted pyrido[2,3-b]oxazine via alkylation of the heterocyclic core, but I am getting a mixture of isomers that are difficult to separate. What is the likely cause?
Answer:
The observation of a mixture of isomers during the alkylation of a pyrido[2,3-b]oxazine precursor often stems from the ambident nucleophilic nature of the 2-aminopyridin-3-ol moiety, leading to a competition between N-alkylation and O-alkylation.
Root Cause Analysis:
The anion of a 2-pyridone-like system, which is structurally analogous to the reactive intermediate in your synthesis, is an ambident nucleophile. This means it has two nucleophilic centers: the nitrogen and the oxygen atom. Alkylation can therefore occur at either site, leading to the formation of N-alkylated and O-alkylated products. The ratio of these products is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion[2][3][4][5][6].
-
Hard and Soft Acid-Base (HSAB) Theory: Hard electrophiles (e.g., those with a highly charged, non-polarizable reaction center) tend to react at the harder nucleophilic center (oxygen), while soft electrophiles (e.g., those with a more polarizable reaction center) favor reaction at the softer nucleophilic center (nitrogen)[4].
-
Solvent Effects: Polar aprotic solvents can solvate the cation, leaving the anion more "naked" and reactive, which can influence the site of alkylation. Protic solvents can hydrogen bond with the nucleophilic centers, also affecting the reaction outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N- vs. O-alkylation.
Preventative Measures:
-
Carefully select your alkylating agent based on the desired regioisomer. For instance, using an alkyl iodide (a soft electrophile) would likely favor N-alkylation[4].
-
Screen different solvents to find the optimal conditions for regioselectivity.
-
Consider protecting one of the nucleophilic sites (e.g., the hydroxyl group as a silyl ether) to direct the alkylation to the other site, followed by deprotection.
Question 3: My reaction is not going to completion, and I am isolating an intermediate that has not fully cyclized. How can I promote the final ring-closing step?
Answer:
Incomplete cyclization is a common hurdle in the synthesis of heterocyclic rings. The formation of the pyrido[2,3-b]oxazine core is a cyclization reaction, and its success depends on various factors.
Root Cause Analysis:
The formation of the oxazine ring is typically an intramolecular nucleophilic substitution reaction. Several factors can hinder this final step:
-
Steric Hindrance: Bulky substituents on the pyridine ring or the alkyl chain can sterically hinder the intramolecular cyclization.
-
Reaction Temperature: The activation energy for the cyclization may not be reached at the current reaction temperature.
-
Base Strength: If a base is used to deprotonate a nucleophile for the cyclization, an insufficiently strong base will result in a low concentration of the reactive intermediate.
-
Leaving Group Ability: A poor leaving group on the alkyl chain will slow down the intramolecular S_N2 reaction.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Temperature | Increase the reaction temperature incrementally. | Provides the necessary activation energy for the cyclization to occur. |
| Reaction Time | Extend the reaction time. | Some cyclizations are slow and require longer periods to go to completion. |
| Base | If applicable, switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS). | Ensures complete deprotonation of the nucleophile, promoting cyclization. |
| Solvent | Use a higher-boiling point solvent if a higher temperature is needed. | Allows the reaction to be conducted safely at elevated temperatures. |
Experimental Protocol for Promoting Cyclization:
-
Initial Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the uncyclized intermediate in a suitable high-boiling solvent (e.g., DMF, toluene, or xylene).
-
Base Addition (if necessary): If the cyclization is base-mediated, add a stronger, non-nucleophilic base (e.g., 1.1 equivalents of sodium hydride) portion-wise at 0 °C under an inert atmosphere.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, quench cautiously with water or a saturated ammonium chloride solution, and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Question 4: I am using a halo-substituted pyridine as a precursor, and I am observing a byproduct that appears to be a hydroxylated version of my starting material or intermediate. What is happening?
Answer:
The presence of a hydroxylated byproduct suggests that hydrolysis of a halo-substituted intermediate is occurring as a side reaction.
Root Cause Analysis:
Halopyridines, particularly those activated by electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (S_NAr). While the intended nucleophile is part of your desired reaction, water present in the reaction mixture can also act as a nucleophile, leading to the displacement of the halide and the formation of a hydroxypyridine derivative. This can be a significant side reaction if the reaction conditions are not sufficiently anhydrous. Hydrolysis of a chloro group on a pyridine ring has been documented as a potential side reaction[7].
Reaction Pathway Visualization:
Caption: Competing pathways leading to product and hydrolyzed byproduct.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) before use.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Drying Agents: Consider adding a drying agent that is compatible with your reaction conditions, such as molecular sieves.
Preventative Measures:
-
The most effective preventative measure is the rigorous exclusion of water from the reaction system.
-
If the presence of water is unavoidable in a subsequent step, consider protecting the halo-substituted position if possible, although this adds steps to the synthesis.
References
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 2021. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate, 2013. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? ResearchGate, 2016. [Link]
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate, 2008. [Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar, 1994. [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][8][9]oxazines and pyrido[4,3-b][8][9]thiazines. Journal of Medicinal Chemistry, 1984. [Link]
Sources
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][1,3]oxazine-pyrroles and related products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Cross-Coupling for Pyrido[2,3-b]oxazine Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the pyrido[2,3-b]oxazine scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges presented by this electron-deficient, nitrogen-rich heterocyclic system. This guide is structured in a question-and-answer format to directly address common issues and provide robust optimization strategies.
The Challenge: Coupling with Pyrido[2,3-b]oxazine
The pyrido[2,3-b]oxazine core, while a valuable pharmacophore, presents specific hurdles in palladium-catalyzed cross-coupling. The presence of two Lewis basic nitrogen atoms can lead to coordination with the palladium center, potentially inhibiting or deactivating the catalyst.[1][2] Furthermore, the electron-deficient nature of the pyridine ring can make the crucial oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.[3] This guide will help you overcome these challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a halo-pyrido[2,3-b]oxazine is failing or giving very low yields. What are the most likely causes?
A1: Failure to achieve a successful coupling with this substrate class typically points to one of three core issues: catalyst inhibition/deactivation, inefficient oxidative addition, or decomposition of the boronic acid reagent.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen of your substrate can act as a ligand, coordinating to the palladium catalyst. This binding can either slow down the catalytic cycle or completely deactivate the catalyst by forming stable, off-cycle complexes.[1][2]
-
Poor Oxidative Addition: The Suzuki catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5][6] For electron-deficient heterocycles like pyrido[2,3-b]oxazine, this step can be sluggish, especially if you are using less reactive aryl chlorides instead of bromides or iodides.[3][5]
-
Reagent Instability: Boronic acids, particularly heteroaryl boronic acids, are susceptible to decomposition via protodeboronation (hydrolysis back to the arene).[1][7] This side reaction is often accelerated under the basic and sometimes aqueous conditions of the Suzuki coupling, depleting your nucleophilic partner.[7]
Below is a workflow to help diagnose and solve these common problems.
Caption: Troubleshooting workflow for pyrido[2,3-b]oxazine Suzuki coupling.
Q2: How do I select the optimal Palladium catalyst and ligand for this challenging substrate?
A2: This is the most critical decision for a successful reaction. Standard catalysts like Pd(PPh₃)₄ often fail with N-heterocycles. You need a catalyst system designed to be highly active and resistant to inhibition.
The key is to use bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) .[8][9]
-
Electron-richness increases the electron density on the palladium atom, which facilitates the rate-limiting oxidative addition step.[5][8]
-
Steric bulk around the metal center promotes the final, product-releasing reductive elimination step and can physically hinder the pyridine nitrogen from binding and inhibiting the catalyst.[3][8][9]
| Ligand Class | Examples | Key Advantages for Pyrido[2,3-b]oxazine | Considerations |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Excellent for heteroaryl couplings; high activity and stability.[1] Promote oxidative addition with challenging substrates. | Can be air-sensitive; best used with palladium pre-catalysts. |
| Other Alkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and bulky.[10] Effective for coupling aryl chlorides. | Prone to oxidation; require careful handling under inert atmosphere. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often more stable than phosphines at high temperatures.[8] | Catalyst generation can be sensitive to conditions. PEPPSI-type pre-catalysts are recommended.[3] |
Recommendation: Start with a second-generation (or later) Buchwald pre-catalyst, such as XPhos-Pd-G3 . These pre-catalysts are air-stable, ensure a reliable 1:1 ligand-to-palladium ratio, and generate the active Pd(0) species efficiently in solution.[3][11]
Q3: I am observing significant protodeboronation of my boronic acid. How can this be minimized?
A3: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source (often water), destroying your nucleophile.[1][7] This is especially problematic for electron-deficient or heteroaryl boronic acids.
Strategies to Minimize Protodeboronation:
-
Use a More Stable Boron Reagent: This is the most effective solution. Instead of a boronic acid, use a corresponding pinacol boronic ester , MIDA boronate , or potassium aryltrifluoroborate (ArBF₃K) .[1][7][8] These reagents are significantly more stable to hydrolysis and act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its ambient concentration low and favoring cross-coupling over decomposition.[7][12][13]
-
Choose the Right Base: While a base is required for the transmetalation step, some bases can accelerate protodeboronation.[7][10] A moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often a good choice. Avoid strong aqueous bases like NaOH if possible.
-
Control Water Content: While some Suzuki reactions benefit from aqueous co-solvents, excess water can promote hydrolysis. If using a boronic acid, try minimizing the water content or running the reaction under strictly anhydrous conditions.[1]
Q4: What are the best practices for base and solvent selection?
A4: The base and solvent are not passive components; they are integral to the catalytic cycle.[8]
-
Base Selection: The role of the base is to activate the organoboron species to facilitate transmetalation.[8][10] For challenging couplings, stronger inorganic bases are often required.
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice for heteroaryl couplings. It has sufficient basicity and good solubility in common solvent mixtures.[11]
-
Cs₂CO₃ (Cesium Carbonate): A stronger and often more effective base, particularly when oxidative addition is slow.[14]
-
K₂CO₃ (Potassium Carbonate): A milder base that can be effective in less demanding systems.[4][14]
-
-
Solvent Selection: The solvent must solubilize all components and be stable at the required reaction temperature. Aprotic polar solvents are standard.
-
Dioxane / H₂O: A very common and effective mixture. Water can aid in dissolving the inorganic base and influences the catalytic cycle.[4][11] A ratio of 4:1 or 5:1 is a good starting point.
-
Toluene or THF: Good choices, often used with water. Toluene allows for higher reaction temperatures.[8][15]
-
DMF: A highly polar solvent that can be useful but should be used with caution, as it can decompose at high temperatures to generate dimethylamine, which can interfere with the reaction.[14]
-
Recommendation: Start with K₃PO₄ as the base in a Dioxane/H₂O (4:1) solvent system.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through three main steps, all mediated by the palladium catalyst.[4][5][6][16]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Starting Protocol
This protocol is a robust starting point for coupling a halo-pyrido[2,3-b]oxazine with an arylboronic ester. It incorporates best practices for challenging substrates.
Materials:
-
Halo-pyrido[2,3-b]oxazine (e.g., 7-bromo-pyrido[2,3-b]oxazine) (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos-Pd-G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous (to make 0.1 M solution)
-
Deionized Water, degassed
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halo-pyrido[2,3-b]oxazine (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos-Pd-G3 pre-catalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the halide) and a 4:1 dioxane:water ratio.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting halide.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Barbeiro, A. et al. (2013). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. ResearchGate. Available from: [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available from: [Link]
-
Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Available from: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. PubMed. Available from: [Link]
-
CovaSyn. (2024). Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Available from: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ACS Publications. (2024). Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids. Organic Letters. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
ResearchGate. (2025). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Available from: [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. Available from: [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]
-
ResearchGate. (2016). ChemInform Abstract: Heterogeneous Palladium Catalysts for Suzuki-Miyaura Coupling Reactions Involving Aryl Diazonium Salts. Available from: [Link]
-
YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Available from: [Link]
-
Dreher, S. D., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available from: [Link]
-
ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]
-
Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available from: [Link]
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]
-
Norris, J. (2018). The Suzuki reaction. YouTube. Available from: [Link]
-
PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Available from: [Link]
-
PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]
-
MDPI. (2020). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Available from: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the technical support center for the synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis.
Introduction
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a key heterocyclic building block in medicinal chemistry, notably utilized in the development of novel kinase inhibitors.[1] Achieving a high yield and purity of this intermediate is crucial for the successful synthesis of downstream target molecules. This guide is based on established chemical principles for the synthesis of related pyridobenzoxazine scaffolds and provides practical solutions to common experimental challenges.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine involves a two-step process:
-
Step 1: Synthesis of the Core Scaffold - 2,3-dihydro-1H-pyrido[2,3-b]oxazine. This is typically achieved through the condensation of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile, such as 1,2-dibromoethane, followed by an intramolecular cyclization.
-
Step 2: Regioselective Bromination. The synthesized pyridobenzoxazine scaffold is then brominated to introduce the bromine atom at the desired 7-position.
Below is a visual representation of the proposed synthetic workflow:
Caption: Proposed two-step synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Part 1: Troubleshooting Guide for Scaffold Synthesis (Step 1)
This section addresses common issues encountered during the synthesis of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine core structure.
Q1: My reaction shows low conversion of the starting material, 2-amino-3-hydroxypyridine. What are the likely causes and solutions?
A1: Low conversion is a frequent issue and can often be traced back to several factors:
-
Insufficient Basicity: The initial O-alkylation of the hydroxyl group on 2-amino-3-hydroxypyridine requires a base to deprotonate the hydroxyl group, making it a more potent nucleophile. If the base is too weak or used in insufficient amounts, the reaction will be sluggish.
-
Solution: Consider using a stronger base. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can significantly improve the deprotonation and subsequent alkylation. Ensure you are using at least one equivalent of the base.
-
-
Reaction Temperature: The O-alkylation and subsequent cyclization may require elevated temperatures to proceed at a reasonable rate.
-
Solution: Try increasing the reaction temperature. Monitor the reaction by TLC to track the consumption of the starting material. A good starting point is refluxing in a solvent like DMF or acetonitrile.
-
-
Choice of Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally effective for this type of reaction. Ensure your starting materials are fully dissolved at the reaction temperature.
-
Table 1: Recommended Reaction Conditions for Scaffold Synthesis
| Parameter | Recommendation | Rationale |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases favor deprotonation. Cesium carbonate is known to accelerate similar cyclizations.[2] |
| Solvent | DMF, Acetonitrile, DMSO | Aprotic polar solvents effectively dissolve reactants and facilitate SN2 reactions. |
| Temperature | 80 °C to reflux | Higher temperatures can overcome activation energy barriers for both alkylation and cyclization. |
| Reaction Time | 12-24 hours | Monitor by TLC to determine the optimal reaction time. |
Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A2: The formation of byproducts is often due to competing side reactions. In this synthesis, the primary competing reaction is the N-alkylation of the amino group.
-
N-Alkylation vs. O-Alkylation: The amino group of 2-amino-3-hydroxypyridine is also nucleophilic and can compete with the hydroxyl group for the electrophile (1,2-dibromoethane).
-
Solution: O-alkylation is generally favored under basic conditions as the hydroxyl group is more acidic and therefore more readily deprotonated. Using a strong base in a slight excess can enhance the selectivity for O-alkylation.
-
-
Dimerization/Polymerization: If both ends of the 1,2-dibromoethane react with different molecules of 2-amino-3-hydroxypyridine, it can lead to dimer or polymer formation.
-
Solution: Employing high dilution conditions can favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the 1,2-dibromoethane to the reaction mixture containing the deprotonated 2-amino-3-hydroxypyridine.
-
Caption: Simplified reaction mechanism for the scaffold synthesis.
Q3: The purification of the final product is challenging. What is the best approach?
A3: Purification can be difficult due to the polar nature of the product and potential byproducts.
-
Extraction: After quenching the reaction, a standard aqueous workup followed by extraction with an organic solvent like ethyl acetate or dichloromethane is a good first step. Washing the organic layer with brine can help remove residual water and some polar impurities.
-
Column Chromatography: This is often the most effective method for purification.
-
Solution: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The polarity of the product will depend on the specific byproducts formed, so TLC analysis is crucial to determine the optimal solvent system.
-
Part 2: Troubleshooting Guide for Regioselective Bromination (Step 2)
This section addresses common issues encountered during the bromination of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold.
Q1: My bromination reaction is not selective and I am getting a mixture of brominated products. How can I improve the regioselectivity for the 7-position?
A1: Achieving high regioselectivity in the bromination of heteroaromatic systems can be challenging. The position of bromination is directed by the activating/deactivating effects of the fused rings and the heteroatoms.
-
Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Highly reactive agents like molecular bromine (Br₂) can lead to over-bromination or a mixture of isomers.
-
Solution: Use a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a common choice for the regioselective bromination of activated aromatic and heteroaromatic rings. Other reagents like tetrabutylammonium tribromide (TBATB) can also offer high selectivity under mild conditions.[3]
-
-
Reaction Conditions: Temperature and solvent can also influence the selectivity.
-
Solution: Running the reaction at a lower temperature can often improve selectivity. Solvents like dichloromethane (DCM) or chloroform at room temperature or slightly below are good starting points.
-
Table 2: Recommended Conditions for Regioselective Bromination
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS), Tetrabutylammonium tribromide (TBATB) | Milder reagents improve regioselectivity and reduce the formation of polybrominated byproducts. |
| Solvent | Dichloromethane (DCM), Chloroform, Acetonitrile | Aprotic solvents that can dissolve the starting material are suitable. |
| Temperature | 0 °C to room temperature | Lower temperatures generally favor higher selectivity. |
| Catalyst | (Optional) A mild acid catalyst may be used with NBS. | Can help to activate the NBS for electrophilic substitution. |
Q2: The reaction is very slow or does not go to completion. What can I do?
A2: A sluggish reaction can be due to insufficient activation of the aromatic ring or the brominating agent.
-
Activation of the Substrate: The pyridine ring is generally electron-deficient and can be deactivated towards electrophilic aromatic substitution.
-
Solution: While the fused oxazine ring is activating, if the reaction is still slow, a slight increase in temperature might be necessary. However, be cautious as this may compromise selectivity.
-
-
Activation of the Brominating Agent: Some brominating agents require an initiator or catalyst.
-
Solution: If using NBS, the addition of a catalytic amount of a radical initiator like AIBN (if a radical mechanism is plausible) or a mild acid can sometimes accelerate the reaction.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A1: While a specific yield for this two-step synthesis is not widely published, yields for similar pyridobenzoxazine syntheses can vary significantly based on the specific substrates and reaction conditions. A reasonable target yield for each step would be in the range of 50-70%, with an overall yield of 25-50%. Optimization of the reaction conditions as described in this guide is key to maximizing the yield.
Q2: How can I confirm the structure and purity of my final product?
A2: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The proton NMR should show characteristic signals for the aromatic protons and the methylene protons of the oxazine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of roughly equal intensity).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specifically:
-
1,2-Dibromoethane: Is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Brominating Agents (NBS, Br₂): Are corrosive and toxic. They should also be handled in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
References
-
Al-Ostoot, F. H., Al-Mokyna, F. A., Al-Mahmoud, G. A., Al-Ghamdi, S. S., Al-Otaibi, M. S., & Al-Rashood, S. T. (2023). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1933-1946. [Link]
-
Kim, J. H., Lee, J. Y., & Kim, J. N. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][4]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]
-
Li, G., et al. (2024). A novel and efficient method for the regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium tribromide (TBATB). RSC Advances, 14, 1-5. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine [myskinrecipes.com]
Technical Support Center: Overcoming Poor Cellular IC50 of Pyrido[2,3-b]oxazine Inhibitors
Welcome to the technical support center for researchers and drug development professionals. This guide addresses a frequent and critical challenge in drug discovery: the significant drop-off in potency observed when a biochemically potent inhibitor, such as a member of the pyrido[2,3-b]oxazine class, is moved into a cellular environment. A nanomolar enzymatic inhibitor that becomes a micromolar cellular inhibitor can stall a promising project.
This document provides a structured, in-depth troubleshooting framework designed to help you diagnose and overcome the underlying causes of poor cellular IC50 values. Our approach is built on establishing a logical, evidence-based workflow to systematically investigate compound- and cell-related factors.
Core Problem: The Biochemical vs. Cellular Potency Discrepancy
It is a common scenario for novel inhibitors, including those based on the pyrido[2,3-b]oxazine scaffold, to exhibit high potency in purified, cell-free biochemical assays but lose significant activity in cell-based proliferation or signaling assays.[1][2][3][4] This discrepancy, often termed the "cell drop-off," is not a failure but rather an important data point. It signals that factors beyond direct target binding affinity are limiting the compound's efficacy in a complex biological system.
The key to solving this puzzle is to understand that the cellular IC50 is a composite value influenced by multiple parameters, whereas the biochemical IC50 is a more direct measure of target binding or inhibition under idealized conditions.[3][5]
Caption: Recommended workflow for troubleshooting poor cellular IC50.
Q2: How can I determine if poor cell permeability is the cause of the low cellular potency?
A2: Poor membrane permeability is a primary suspect when a compound fails to show cellular activity. [6][7]Small molecules typically enter cells via passive diffusion, which is governed by their physicochemical properties like lipophilicity (LogP), polar surface area (PSA), and molecular weight. [6]You can assess permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA), which is a high-throughput, cell-free method that models passive diffusion.
This assay measures the rate at which a compound diffuses from a donor compartment, through a lipid-coated artificial membrane, into an acceptor compartment.
Methodology:
-
Prepare Donor Plate: Dissolve the pyrido[2,3-b]oxazine inhibitor in a buffer solution (e.g., PBS at pH 7.4) to a known concentration (e.g., 100 µM). Add this solution to the wells of a 96-well donor plate.
-
Prepare Artificial Membrane: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Assemble Sandwich: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the only path between compartments is through the artificial membrane.
-
Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Measure the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability is calculated using established formulas that account for concentrations, volumes, incubation time, and filter area.
Data Interpretation:
| PAMPA Result (Pe) | Interpretation | Next Steps |
| High Permeability | Poor permeability is unlikely to be the primary cause. | Proceed to investigate active efflux (Q3). |
| Low Permeability | The compound has difficulty crossing the cell membrane via passive diffusion. This is a likely contributor to poor cellular IC50. | Consider structural modifications to improve lipophilicity or reduce polar surface area. [8][9] |
| Medium Permeability | Permeability may be a contributing factor, but other mechanisms are likely also at play. | Proceed to investigate active efflux (Q3) and other factors. |
Q3: Could active efflux by transporters like P-glycoprotein be responsible for the poor cellular IC50?
A3: Yes, absolutely. Many cancer cell lines and even normal tissues express ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as cellular pumps that actively expel a wide range of xenobiotics. [10][11][12][13]If your pyrido[2,3-b]oxazine inhibitor is a substrate for one of these pumps, it may be removed from the cell faster than it can accumulate, preventing it from reaching the necessary intracellular concentration to inhibit its target. [10] A straightforward way to test this is to repeat your cellular IC50 assay in the presence of a known inhibitor of major efflux pumps.
Methodology:
-
Select Efflux Inhibitor: Choose a well-characterized efflux pump inhibitor. Verapamil is a classic inhibitor of P-gp.
-
Determine Non-toxic Dose: First, determine a concentration of the efflux inhibitor (e.g., Verapamil) that is non-toxic to your cell line on its own.
-
Set up IC50 Assay: Prepare two sets of your standard cellular IC50 assay.
-
Set A (Control): A dose-response curve of your pyrido[2,3-b]oxazine inhibitor alone.
-
Set B (Co-dosing): A dose-response curve of your inhibitor in the presence of the pre-determined, non-toxic concentration of the efflux pump inhibitor.
-
-
Incubate and Analyze: Run the assay as you normally would, measuring the desired endpoint (e.g., cell viability, target phosphorylation).
-
Compare IC50 Values: Calculate and compare the IC50 values from Set A and Set B.
Data Interpretation:
| IC50 Ratio (Inhibitor Alone / Co-dosed) | Interpretation | Next Steps |
| ~ 1 | Your compound is not a significant substrate of the inhibited efflux pump(s). | Efflux is unlikely to be the issue. Proceed to investigate metabolic stability (Q4). |
| > 2-3 | Your compound is likely a substrate for the inhibited efflux pump. The co-dosed inhibitor is preventing its removal, leading to a potentiation of its activity (lower IC50). | This is a strong indication that efflux is limiting cellular potency. Consider structural modifications to evade efflux pump recognition. [11] |
Q4: How do I test if my compound is being rapidly metabolized by the cells?
A4: Intracellular metabolism can convert an active inhibitor into an inactive or less active metabolite, effectively reducing the available concentration of the parent compound. [14][15]This is a common liability for many small molecules. The primary site of drug metabolism in the body is the liver, and in vitro assays using liver subcellular fractions (microsomes or S9) can provide a reliable estimate of a compound's metabolic stability. [15][16][17]
This assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active enzymes. [14][16] Methodology:
-
Prepare Reagents:
-
Test Compound: Your pyrido[2,3-b]oxazine inhibitor (e.g., at 1 µM).
-
Metabolic System: Pooled human liver microsomes or S9 fraction.
-
Cofactor: NADPH (for Phase I metabolism).
-
Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone).
-
-
Initiate Reaction: Pre-warm the microsome/S9 fraction and your compound at 37°C. Initiate the metabolic reaction by adding the NADPH cofactor.
-
Time-Course Sampling: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop Reaction: Immediately quench the reaction in each aliquot by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).
-
Analyze Samples: Centrifuge the samples to pellet the protein. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of your parent compound.
-
Calculate Stability: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [17] Data Interpretation:
| In Vitro Half-Life (t½) | Interpretation | Next Steps |
| > 30 minutes | Metabolically Stable. The compound is not rapidly degraded. | Metabolism is unlikely to be the primary cause of poor cellular IC50. Proceed to confirm target engagement (Q5). |
| < 10-30 minutes | Metabolically Unstable. The compound is rapidly cleared by metabolic enzymes. | This is a significant liability. Work with medicinal chemists to identify and block the "soft spots" in the molecule that are susceptible to metabolism. [14] |
Q5: How can I confirm that my inhibitor is engaging its target inside the cell?
A5: Even if a compound enters the cell and remains stable, it must physically bind to its intended target to exert its effect. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the direct measurement of target engagement in intact cells or cell lysates. [18][19]The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your inhibitor).
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Methodology:
-
Cell Treatment: Treat your cell line with your pyrido[2,3-b]oxazine inhibitor at a relevant concentration (e.g., 10x the expected cellular IC50) and a vehicle control (e.g., DMSO) for a sufficient time to allow for cell entry and binding (e.g., 1-2 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not use denaturing detergents.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Quantify Target Protein: Carefully collect the supernatant. Quantify the amount of your specific target protein in the soluble fraction for each temperature point using a sensitive and specific method like Western Blotting or an ELISA.
-
Analyze Data: For both the vehicle- and inhibitor-treated samples, plot the amount of soluble target protein as a function of temperature. A shift in the melting curve (Tm) to a higher temperature in the presence of the inhibitor indicates target engagement. [19][20] Data Interpretation:
| CETSA Result | Interpretation | Next Steps |
| Clear Thermal Shift (ΔTm > 2°C) | Target Engagement Confirmed. The inhibitor is binding to and stabilizing its target in the cellular environment. | If you still see poor cellular IC50, the issue may lie downstream of target binding (e.g., pathway redundancy) or with assay artifacts. |
| No or Minimal Thermal Shift (ΔTm < 1°C) | No Target Engagement. The inhibitor is not binding to its target in the cell at the concentration tested. | This points back to issues with intracellular concentration (permeability, efflux, metabolism) or indicates the compound may not be cell-active for other reasons. Consider measuring intracellular compound concentration directly via LC-MS/MS. [21][22][23][24][25] |
References
-
Metabolic Stability Assay. Creative Biolabs. [Link]
-
Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. PubMed. [Link]
-
Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). Spandidos Publications. [Link]
-
Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. PMC. [Link]
-
Intracellular concentration assays. GARDP Revive. [Link]
-
The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis. NIH. [Link]
-
Perplexing Role of P-Glycoprotein in Tumor Microenvironment. Frontiers. [Link]
-
Novel pyrido[2,3-b]o[14][15]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]
-
Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. PMC. [Link]
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. NIH. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
Determination of Intracellular Compound Concentrations. UT Southwestern, Dallas, Texas. [Link]
-
How to determine the intracellular drug concentration? ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Rapid Measurement of Intracellular Unbound Drug Concentrations. Sonics & Materials. [Link]
-
PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]
-
Controlling cellular distribution of drugs with permeability modifying moieties. PMC - NIH. [Link]
-
Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. [Link]
-
Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate. [Link]
-
Troubleshooting. Thermott. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. [Link]
-
IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. [Link]
-
Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. [Link]
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]
-
Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Thieme Connect. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BiochemSphere [biochemicalsci.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 18. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 22. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 24. researchgate.net [researchgate.net]
- 25. sonics.com [sonics.com]
Technical Support Center: Enhancing Cell Permeability of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
Welcome to the technical support center dedicated to addressing challenges associated with the cell permeability of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical experimental protocols, and a foundational understanding of the principles governing the cellular uptake of this important class of heterocyclic compounds.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative shows potent activity in biochemical assays but fails in cell-based assays. Could low cell permeability be the culprit?
A1: Yes, this is a classic scenario in drug discovery. A significant drop in potency between a biochemical (e.g., enzyme inhibition) and a cell-based assay strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations. The primary barriers to this are often poor membrane permeability and/or active removal from the cell by efflux pumps. The pyrido[2,3-b]oxazine core, being a relatively rigid, heterocyclic system, may present challenges in passive diffusion across the lipid bilayer of the cell membrane.
Q2: What are the key physicochemical properties of my derivative that I should assess to predict its permeability?
A2: The principles of Lipinski's Rule of Five provide an excellent starting point for evaluating the "drug-likeness" and potential permeability of your compound.[1][2][3][4] Key parameters to consider are:
-
Molecular Weight (MW): Ideally, the MW should be under 500 Daltons. Larger molecules generally exhibit lower passive diffusion.[1]
-
Lipophilicity (LogP): A LogP value below 5 is desirable. While some lipophilicity is necessary to enter the lipid membrane, excessively high LogP can lead to poor aqueous solubility and entrapment within the membrane.[1]
-
Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors should not exceed five, and the number of hydrogen bond acceptors should not be more than ten.[1] These interactions with water must be broken for the molecule to enter the hydrophobic cell membrane.
While these are guidelines, it's crucial to experimentally determine these properties for your specific derivative.
Q3: How do I differentiate between low passive permeability and active efflux by transporters like P-glycoprotein (P-gp)?
A3: This is a critical distinction that can be addressed using a bidirectional Caco-2 assay. This assay measures the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
-
To confirm the involvement of specific transporters like P-gp, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
Troubleshooting Guide: Low Permeability in Experimental Assays
This section addresses specific issues you may encounter during in vitro permeability assessment and provides actionable solutions.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion.[5] If your 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative shows low Papp values, consider the following:
| Potential Cause | Troubleshooting Steps & Rationale |
| Poor Aqueous Solubility | The compound may be precipitating in the donor well, leading to an underestimation of permeability. Solution: 1. Incorporate a low percentage of a non-interfering solubilizer (e.g., DMSO, cyclodextrin) in your buffer system.[6] Ensure the final concentration does not disrupt the artificial membrane. 2. Visually inspect the donor wells for any precipitation after the incubation period. |
| High Lipophilicity (LogP > 5) | Highly lipophilic compounds can get trapped within the artificial lipid membrane, resulting in low recovery in the acceptor well. Solution: 1. Perform a mass balance study by quantifying the compound in the donor, acceptor, and lipid membrane after the assay. 2. If significant membrane retention is observed, medicinal chemistry efforts may be needed to reduce lipophilicity. |
| Incorrect pH of Buffer | The ionization state of your compound can significantly impact its permeability. The neutral form of a molecule is generally more permeable. Solution: 1. Determine the pKa of your derivative. 2. Adjust the pH of the donor buffer to maximize the population of the neutral species. PAMPA is adaptable to a wider pH range than cell-based assays. |
Issue 2: Low Permeability and/or High Efflux in Caco-2 Assay
The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption as it models both passive diffusion and active transport.[7][8][9][10][11]
| Potential Cause | Troubleshooting Steps & Rationale |
| Compound is a Substrate for Efflux Pumps | As discussed in the FAQs, an efflux ratio > 2 suggests active transport out of the cells. Solution: 1. Confirm efflux by running the assay with known inhibitors of common transporters (e.g., verapamil for P-gp, fumitremorgin C for BCRP). 2. If efflux is confirmed, medicinal chemistry strategies to mask the recognition motifs for the transporter may be necessary. This could involve altering hydrogen bonding patterns or overall charge distribution. |
| Poor Compound Stability | The compound may be degrading over the course of the assay due to metabolism by Caco-2 enzymes. Solution: 1. Perform a stability study by incubating the compound with Caco-2 cell lysate and analyzing for degradation over time. 2. If metabolic instability is observed, consider prodrug strategies or structural modifications to block the metabolic "soft spots". |
| Low Compound Recovery | The total amount of compound recovered from all compartments is significantly less than the initial amount. Solution: 1. Investigate non-specific binding to the plasticware by running the experiment without cells. 2. Assess compound stability in the assay buffer. 3. Consider potential intracellular accumulation that is not being accounted for. |
Strategies for Enhancing Cell Permeability
If low permeability is confirmed, the following approaches can be employed to improve the cellular uptake of your 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives.
Medicinal Chemistry Approaches
-
Prodrug Synthesis: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[2][3][4] This is a highly effective strategy for overcoming permeability barriers.
-
Rationale: By masking polar functional groups (e.g., with an ester or carbamate), the lipophilicity of the compound can be temporarily increased, facilitating its passage through the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the promoiety, releasing the active compound.
-
-
Structure-Activity Relationship (SAR) Guided Modification:
-
Rationale: Systematically modify the substituents on the pyrido[2,3-b]oxazine core to reduce hydrogen bonding capacity and optimize lipophilicity. For instance, replacing a hydrogen bond donor with a non-donating group can significantly improve permeability. The application of heterocyclic scaffolds in medicinal chemistry provides a versatile tool for modifying physicochemical properties.
-
Formulation Strategies
-
Rationale: For in vivo studies, formulation can dramatically improve the bioavailability of poorly permeable compounds by enhancing their dissolution and presentation to the intestinal wall.[1][5]
-
Approaches:
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems can improve the absorption of lipophilic drugs.[1][5]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can enhance its solubility and dissolution rate.[5]
-
Nanonization: Reducing the particle size of the drug increases its surface area, which can lead to improved dissolution and absorption.
-
Experimental Protocols & Workflows
Workflow for Investigating Poor Cell-Based Activity
Caption: A systematic workflow for diagnosing and addressing low cell permeability.
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (the donor plate). Allow the solvent to evaporate.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute this stock into the appropriate buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final DMSO concentration should typically be ≤1%.
-
Loading the Plates:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the compound solution to each well of the lipid-coated donor plate.
-
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Quantify the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using an established equation that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
References
- Conejo-García, A., et al. (2024).
- (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- UPM Pharmaceuticals. (n.d.).
- (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating.
- (2004). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed.
- (2015). Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH.
- (2004). In Vitro Permeability of Poorly Aqueous Soluble Compounds Using Different Solubilizers in the PAMPA Assay with Liquid Chromatography/Mass Spectrometry Detection.
- Conejo-García, A., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death.
- (2020). Heterocycles in Medicinal Chemistry. MDPI.
- Conejo-García, A., et al. (2024). New Substituted Benzoxazine Derivatives as Potent Inducers of Membrane Permeability and Cell Death.
- World Pharma Today. (n.d.).
- (2016).
- (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- (2024).
-
(2023). Novel pyrido[2,3-b][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH.
- (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PMC.
- (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI.
- (2025). Recommendations for applying the parallel artificial membrane permeability assay (PAMPA) to screen gastrointestinal permeability of chemicals of environmental and occupational concern. American Chemical Society.
- (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- (2020). Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
- (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PMC - NIH.
- (2012). Permeability enhancement techniques for poorly permeable drugs: A review.
- (n.d.).
- (2019).
- (2010). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH.
- (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps.
- (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- (2021). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
- (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed.
- (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Semantic Scholar.
- (2013). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
- (2000). Mechanisms of transport and structure-permeability relationship of sulfasalazine and its analogs in Caco-2 cell monolayers. PubMed.
- (2022).
- (2019). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.
- (2010).
- (2024).
Sources
- 1. 7-ブロモ-1H-ピリド[2,3-b][1,4]オキサジン-2(3H)-オン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | 946121-78-4 [chemicalbook.com]
- 5. 946121-78-4 | this compound - Moldb [moldb.com]
- 6. vectorb2b.com [vectorb2b.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ijrpr.com [ijrpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Navigating DMPK Studies for Novel Pyrido[2,3-b]oxazine EGFR Inhibitors
Prepared by the Senior Application Scientist Desk
This guide serves as a centralized resource for researchers and drug development professionals engaged in the preclinical evaluation of novel pyrido[2,3-b]oxazine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. The unique structural characteristics of this heterocyclic scaffold present both opportunities and challenges in achieving a desirable Drug Metabolism and Pharmacokinetics (DMPK) profile. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles and facilitate robust data interpretation.
Section 1: Foundational Concepts & Strategic FAQs
The primary goal of early DMPK studies is to identify and mitigate liabilities that could lead to clinical failure, such as poor bioavailability or unforeseen drug-drug interactions.[1] For potent pyrido[2,3-b]oxazine EGFR inhibitors, which are being developed to overcome resistance mutations in cancer, a favorable DMPK profile is non-negotiable for clinical success.[2]
Frequently Asked Questions (FAQs)
Q1: Why is an early and integrated DMPK strategy critical for pyrido[2,3-b]oxazine-based inhibitors?
A1: Integrating DMPK assessment early helps to build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR).[3] This is crucial for a scaffold like pyrido[2,3-b]oxazine because heterocyclic compounds can be susceptible to oxidative metabolism.[4][5] Early profiling allows for the identification of metabolic "hotspots" on the molecule, which can then be addressed through synthetic chemistry (e.g., blocking metabolism with fluorine) to improve stability without compromising potency.[4] This proactive approach, often termed "fail early, fail cheap," prevents the costly advancement of compounds with fundamentally flawed pharmacokinetic properties.[6]
Q2: What are the primary metabolic liabilities associated with nitrogen-containing heterocyclic scaffolds like pyrido[2,3-b]oxazine?
A2: The pyridine and oxazine rings in the scaffold contain electron-rich nitrogen and oxygen atoms, making them potential sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[5] Common metabolic pathways for such scaffolds include:
-
Aromatic hydroxylation: Oxidation of the pyridine ring.
-
N-oxidation or N-dealkylation: If substituents are present on the nitrogen atoms.
-
Ring-opening: Cleavage of the oxazine ring. Understanding these potential pathways is key to designing robust metabolic stability assays and interpreting metabolite identification studies.
Q3: What is a standard "Tier 1" panel of in vitro DMPK assays for a new series of pyrido[2,3-b]oxazine inhibitors?
A3: A typical initial screening cascade is designed to assess the major drivers of drug disposition with a focus on throughput. The goal is to rank and prioritize early-stage compounds efficiently.[3]
| Assay | Parameter Measured | Primary Objective & Rationale | Typical Goal for Lead Candidate |
| Aqueous Solubility | Kinetic & Thermodynamic Solubility | Assesses dissolution potential, a prerequisite for absorption. Poor solubility can be a major hurdle for oral drug development. | > 50 µM |
| Lipophilicity (LogD) | LogD at pH 7.4 | Influences permeability, plasma protein binding, and metabolic clearance. High lipophilicity often correlates with increased metabolic turnover.[7] | 1 < LogD < 3 |
| Metabolic Stability | Intrinsic Clearance (CLint) in Liver Microsomes | Measures susceptibility to Phase I metabolism (primarily CYP-mediated). Provides an early read on hepatic clearance.[8] | t½ > 30 min |
| Permeability (PAMPA) | Effective Permeability (Pe) | High-throughput screen for passive diffusion. Helps differentiate compounds with fundamental permeability issues.[9] | Pe > 5 x 10⁻⁶ cm/s |
| Plasma Protein Binding | Fraction Unbound (fu) | Determines the concentration of free drug available to interact with the target (EGFR) and metabolizing enzymes. Only the unbound drug is active.[1] | fu > 1% |
| CYP450 Inhibition | IC50 vs. major isoforms (e.g., 3A4, 2D6) | Screens for the potential to cause drug-drug interactions (DDI) by inhibiting the metabolism of co-administered drugs.[10] | IC50 > 10 µM |
Section 2: Core DMPK Assay Protocols & Troubleshooting
This section provides detailed workflows for key assays and addresses common problems encountered during the experimental process.
Workflow 1: General DMPK Screening Cascade
This diagram illustrates a typical tiered approach to DMPK screening, moving from high-throughput, cost-effective assays to more complex, resource-intensive studies as compounds are optimized.
Caption: A tiered workflow for DMPK screening in drug discovery.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolism of a pyrido[2,3-b]oxazine inhibitor, providing an estimate of its intrinsic hepatic clearance.[6]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer (prepare fresh).
-
Prepare positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
-
Incubation:
-
Pre-warm a 96-well plate containing the HLM solution at 37°C for 5 minutes.
-
Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint, in µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Q: My compound disappears almost instantly (t½ < 5 min) in the HLM assay. What are my next steps?
A: This indicates very high metabolic lability, a significant liability.
-
Causality: The pyrido[2,3-b]oxazine core or its substituents are likely highly susceptible to rapid CYP-mediated oxidation.
-
Immediate Actions:
-
Confirm Non-specific Binding: First, ensure the compound loss isn't due to high non-specific binding to the plasticware or microsomal protein. Run a parallel incubation without NADPH. If the compound loss is similar, the issue is binding, not metabolism.
-
Metabolite Identification: Use a high-resolution mass spectrometer to identify the primary metabolites. This will pinpoint the "soft spot" on your molecule (e.g., hydroxylation on the pyridine ring).
-
Chemical Modification: Based on the metabolite ID, synthesize new analogs. For example, if hydroxylation occurs at a specific position, block that site with a metabolically robust group like fluorine.[4]
-
Q: My compound shows good stability in microsomes but has poor exposure in vivo. What could be the disconnect?
A: Microsomes primarily assess Phase I (CYP) metabolism.[8] The disconnect suggests other clearance mechanisms are at play.
-
Causality: The compound may be cleared by Phase II metabolism (e.g., glucuronidation via UGTs), or have poor absorption/high efflux.
-
Recommended Assays:
-
Hepatocyte Stability Assay: Use suspended or plated hepatocytes. These cells contain both Phase I and Phase II enzymes and can provide a more complete picture of hepatic clearance.[9]
-
Caco-2 Permeability Assay: Assess both passive permeability and active efflux. High efflux by transporters like P-gp or BCRP can severely limit oral absorption.[1]
-
Plasma Stability: Check for chemical or enzymatic degradation in plasma.
-
Workflow 2: Troubleshooting High Metabolic Clearance
This decision tree guides the user through a logical sequence of experiments to diagnose and address high metabolic clearance observed in initial screens.
Caption: A decision tree for troubleshooting high metabolic clearance.
Caco-2 Permeability and Efflux
Objective: To assess a compound's potential for oral absorption and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms tight junction formation. Also, test the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Assay (Bidirectional):
-
A-to-B (Apical to Basolateral): Add the test compound (e.g., 10 µM) to the apical (upper) chamber.
-
B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.
-
Incubate at 37°C. Take samples from the receiver chamber at various time points.
-
Analyze compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of compound appearance in the receiver chamber
-
A = surface area of the Transwell membrane
-
C0 = initial concentration in the donor chamber
-
-
Calculate Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
Q: My compound has a low Papp (A-to-B) and a high Efflux Ratio (>3). What does this mean for its development?
A: This profile suggests the compound is a substrate for an efflux transporter (likely P-gp, which is highly expressed in Caco-2 cells).
-
Causality & Implication: The compound can enter the intestinal cell but is actively pumped back into the gut lumen, which will likely result in poor oral bioavailability. For an EGFR inhibitor targeting systemic cancers, this is a major liability.
-
Next Steps:
-
Confirm Transporter: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., Verapamil). If the A-to-B Papp increases and the Efflux Ratio decreases, it confirms P-gp involvement.
-
Structural Modification: The pyrido[2,3-b]oxazine scaffold itself or its substituents may be recognized by P-gp. Medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for the transporter. This often involves reducing hydrogen bond donors or modulating lipophilicity.
-
Q: The mass balance/recovery in my Caco-2 assay is very low (<70%). Why?
A: Poor recovery indicates loss of the compound during the assay and invalidates the Papp calculation.
-
Potential Causes:
-
Metabolism by Caco-2 cells: These cells have some metabolic capacity. Analyze cell lysates to see if metabolites have formed.
-
Intracellular Sequestration: The compound may be accumulating inside the cells. Lysing the cells at the end of the experiment and quantifying the compound can confirm this.
-
Non-specific Binding: The compound may be binding to the plastic of the Transwell plate.
-
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]
-
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]
-
Al-Suhaimi, K. M., et al. (2024). Novel pyrido[2,3-b][10][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H,2H,3H-pyrido[2,3-b][10][11]oxazine. PubChem Compound Summary. Retrieved from [Link]
-
TD2 Oncology. (n.d.). The A-Z Guide of DMPK Assays, and How to Find the Right One. Retrieved from [Link]
-
Johnson, T. A. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 58(18), 7149–7172. Retrieved from [Link]
-
Ahmad, I., & Patel, H. M. (2025). From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer. European Journal of Medicinal Chemistry, 284, 117178. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Challenges and Perspectives on the Development of Small-Molecule EGFR Inhibitors against T790M-Mediated Resistance in Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 59(15), 6956-6976. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Novel Pyrido[2,3-b][10][11]oxazine-Based EGFR-TK Inhibitors. Retrieved from [Link]
-
Lau, G., & Sisko, J. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2090-2101. Retrieved from [Link]
-
Crown Bioscience. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective drug design: insights from DMPK. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2012). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Drug Discovery Today, 17(1-2), 66-74. Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. td2inc.com [td2inc.com]
- 10. criver.com [criver.com]
- 11. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
Technical Support Center: Troubleshooting Western Blot for p-EGFR with Pyrido[2,3-b]oxazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]oxazine compounds and analyzing their effects on EGFR phosphorylation via Western blot. This guide is designed to provide in-depth, experience-driven insights to help you navigate the common challenges associated with this specific application. We will move beyond simple protocol steps to explain the underlying scientific principles, ensuring you can logically troubleshoot and optimize your experiments for reliable and reproducible results.
Introduction: The Challenge of Detecting p-EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Its activation is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of several tyrosine residues.[1] This phosphorylation cascade triggers downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[1][2][3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key therapeutic target.[1][4]
Pyrido[2,3-b]oxazine derivatives are a class of compounds investigated as EGFR tyrosine kinase inhibitors (TKIs).[5][6][7] Mechanistic studies have shown that these compounds can act as inhibitors of EGFR-TK autophosphorylation.[5][6][7] Western blotting is a powerful and widely used technique to assess the phosphorylation status of EGFR, providing a direct measure of the efficacy of inhibitors like pyrido[2,3-b]oxazines.[1]
However, detecting phosphorylated proteins, or "phospho-proteins," by Western blot presents unique challenges.[8][9] These challenges stem from the low abundance of phosphorylated proteins relative to their total protein counterparts and the transient nature of phosphorylation, which can be rapidly reversed by endogenous phosphatases upon cell lysis.[8][9] This guide will address these specific challenges in the context of your work with pyrido[2,3-b]oxazine compounds.
Visualizing the EGFR Signaling Pathway and Inhibition
To effectively troubleshoot, it is crucial to understand the biological context. The following diagram illustrates the EGFR signaling cascade and the point of intervention for EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions encountered when performing p-EGFR Western blots with pyrido[2,3-b]oxazine compounds.
Q1: I'm not seeing any p-EGFR signal in my untreated control lanes. What's the likely cause?
A1: This is a common and critical issue. The absence of a basal p-EGFR signal can be due to several factors:
-
Insufficient Endogenous Phosphatase Inhibition: Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate your target protein.[8][9] It is imperative to use a freshly prepared cocktail of phosphatase inhibitors in your lysis buffer.[1][10]
-
Low Basal p-EGFR Levels: The cell line you are using may have low endogenous levels of activated EGFR. Consider stimulating the cells with EGF (e.g., 100 ng/mL for 30 minutes) to induce a strong, detectable p-EGFR signal.[11] This will also serve as a positive control to validate your experimental system.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Always perform an antibody titration to determine the optimal dilution for your specific experimental conditions.
-
Protein Degradation: Ensure protease inhibitors are also included in your lysis buffer to prevent the degradation of total EGFR.[12]
Q2: My p-EGFR bands are very faint, even after treatment with my pyrido[2,3-b]oxazine compound. How can I improve the signal?
A2: Weak signals can be frustrating. Here are several strategies to enhance your p-EGFR signal:
-
Increase Protein Load: For low-abundance phosphoproteins, increasing the amount of protein loaded onto the gel (typically 20-50 µg) can significantly improve detection.[1][13]
-
Use a Highly Sensitive Substrate: Employing a high-sensitivity chemiluminescent substrate can amplify the signal from low-abundance proteins.[13]
-
Optimize Antibody Incubation: Increase the primary antibody incubation time, for instance, by incubating overnight at 4°C.[14]
-
Phosphoprotein Enrichment: For extremely low-abundance targets, consider immunoprecipitation to enrich for p-EGFR before running the Western blot.[13]
Q3: I'm observing high background on my blot, which is obscuring the p-EGFR signal. What can I do to reduce it?
A3: High background is a frequent issue in phospho-protein Western blotting. The choice of blocking buffer is critical.
-
Avoid Milk as a Blocking Agent: Non-fat milk contains casein, a phosphoprotein, which can be recognized by anti-phospho antibodies, leading to high background.[8][9][13][15]
-
Use Bovine Serum Albumin (BSA): It is highly recommended to use 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.[1][8][13][15] Protein-free blocking buffers are also an excellent alternative.[16]
-
Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can contribute to non-specific binding and high background. Titrate your antibodies to find the optimal dilution.[14][16]
-
Increase Washing Steps: Thorough washing after antibody incubations is crucial to remove unbound antibodies. Increase the number and duration of your TBST washes.[1]
Q4: Should I probe for total EGFR on the same blot? If so, how?
A4: Yes, it is highly recommended. Detecting total EGFR serves as a loading control and allows you to normalize the p-EGFR signal, providing a more accurate measure of the inhibitory effect of your pyrido[2,3-b]oxazine compound.[13][15]
-
Stripping and Reprobing: After detecting p-EGFR, you can strip the membrane of the primary and secondary antibodies and then re-probe with an antibody against total EGFR.[1][13] It is advisable to use a mild stripping buffer to preserve the integrity of the transferred proteins. PVDF membranes are more robust and better suited for stripping and reprobing compared to nitrocellulose.[17]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Scenario 1: No p-EGFR Signal
If you are not detecting any p-EGFR signal, a systematic approach is necessary to identify the root cause.
Caption: Troubleshooting workflow for the absence of a p-EGFR signal.
Detailed Steps:
-
Validate Your Detection System: The first step is to ensure that your secondary antibody, substrate, and imaging system are all functioning correctly. The easiest way to do this is by checking your positive control lane. If the positive control is also negative, the issue likely lies in the detection phase of your protocol.
-
Assess Protein Transfer: If the positive control is visible but your experimental lanes are not, the problem may be with the protein transfer from the gel to the membrane. EGFR is a relatively large protein (around 170-175 kDa), and its transfer can be inefficient.[11][18]
-
Ponceau S Staining: After transfer, briefly stain your membrane with Ponceau S to visualize the total protein and confirm that the transfer was successful across all molecular weight ranges.
-
Optimize Transfer Conditions: For large proteins like EGFR, consider using a lower percentage of methanol in your transfer buffer (e.g., 10%) and extending the transfer time or using an overnight transfer at a lower voltage.[11] The addition of a low concentration of SDS (e.g., 0.05-0.1%) to the transfer buffer can also improve the transfer of large proteins.[11][18]
-
-
Evaluate Sample Preparation: If your transfer appears successful, the issue may stem from your initial sample preparation.
-
Phosphatase and Protease Inhibitors: As emphasized earlier, the activity of phosphatases and proteases upon cell lysis is a major cause of signal loss for phosphoproteins.[10] Always use a fresh, broad-spectrum cocktail of inhibitors.[19][20][21][22]
-
Protein Quantification: Inaccurate protein quantification can lead to insufficient loading. Ensure you are using a reliable protein assay, such as the BCA assay.[1]
-
Scenario 2: High Background and Non-Specific Bands
High background can make it difficult to accurately quantify your p-EGFR signal.
Key Considerations:
| Parameter | Recommendation | Rationale |
| Blocking Buffer | 5% BSA in TBST | Milk contains phosphoproteins that can cause non-specific binding of anti-phospho antibodies.[8][13][16] |
| Antibody Dilutions | Titrate both primary and secondary antibodies | High antibody concentrations are a common cause of high background.[14][16] |
| Washing Steps | Increase the number and duration of TBST washes | Thorough washing is essential to remove unbound antibodies.[1] |
| Membrane Handling | Handle the membrane with clean forceps | Avoid touching the membrane with bare hands to prevent contamination. |
Advanced Tip: If you continue to experience high background, consider trying a commercially available protein-free blocking buffer.[16]
Detailed Experimental Protocols
To ensure reproducibility, here are detailed step-by-step protocols for key stages of your p-EGFR Western blot experiment.
Protocol 1: Cell Lysis and Protein Extraction
-
Cell Treatment: Plate and grow your cells to the desired confluency. Treat with your pyrido[2,3-b]oxazine compounds at the desired concentrations and for the appropriate duration. Include an untreated control and a positive control (e.g., EGF stimulation).
-
Cell Lysis:
-
Prepare ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.[1] A common recommendation is to add the inhibitor cocktail at a 1:100 dilution just before use.[20]
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add the ice-cold lysis buffer to the cells (e.g., 1 mL for a 100 mm dish).[1]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1]
-
Clarify the lysate by centrifuging at 12,000 rpm for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[1]
-
-
Sample Preparation for SDS-PAGE:
-
Dilute the lysates to the same concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
Protocol 2: SDS-PAGE, Protein Transfer, and Immunodetection
Caption: A comprehensive workflow for Western blotting of p-EGFR.
Detailed Steps:
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-phospho-EGFR Tyr1068) diluted in 5% BSA/TBST. A typical starting dilution is 1:1000.[1] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST (typically 1:5000) for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.[1]
-
Image Acquisition: Capture the chemiluminescent signal using an appropriate imaging system.[1]
Protocol 3: Membrane Stripping and Reprobing
-
Washing: After imaging for p-EGFR, wash the membrane thoroughly with TBST to remove the ECL substrate.
-
Stripping: Incubate the membrane in a mild stripping buffer according to the manufacturer's instructions. This typically involves a 10-30 minute incubation at room temperature or slightly elevated temperatures.[23]
-
Washing: Wash the membrane extensively with TBST to remove the stripping buffer.
-
Re-blocking: Block the stripped membrane again with 5% BSA in TBST for 1 hour.[1]
-
Reprobing: Incubate the membrane with the primary antibody against total EGFR overnight at 4°C.[1]
-
Detection: Repeat the washing, secondary antibody incubation, and detection steps as described in Protocol 2.
Data Interpretation and Presentation
For a clear and quantitative analysis of your results, it is essential to present your data in a structured format.
Table 1: Example Data Summary for p-EGFR Inhibition by a Pyrido[2,3-b]oxazine Compound
| Treatment Group | Compound Conc. (µM) | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio | Fold Change vs. Control |
| Untreated Control | 0 | 15,000 | 16,000 | 0.938 | 1.00 |
| Compound X | 0.1 | 10,500 | 15,500 | 0.677 | 0.72 |
| Compound X | 1 | 4,500 | 15,800 | 0.285 | 0.30 |
| Compound X | 10 | 1,200 | 16,200 | 0.074 | 0.08 |
Note: Densitometry should be used to quantify the band intensities.
Conclusion
Troubleshooting Western blots for p-EGFR in the context of inhibitor studies requires a meticulous and logical approach. By understanding the principles behind each step, from sample preparation to data analysis, you can effectively diagnose and resolve common issues. This guide provides a framework for optimizing your experiments with pyrido[2,3-b]oxazine compounds, leading to more reliable and impactful results in your research and drug development efforts.
References
-
CUSABIO. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. [Link]
-
ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link]
-
National Center for Biotechnology Information. Novel pyrido[2,3-b][15][24]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
National Center for Biotechnology Information. A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
ResearchGate. Schematic diagram of EGFR signaling pathway[20]. Growth factor binding.... [Link]
-
ABclonal. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). [Link]
-
Royal Society of Chemistry. Novel pyrido[2,3-b][15][24]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
Manipal Academy of Higher Education. Novel pyrido[2,3-b][15][24]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [Link]
-
G-Biosciences. Western Blotting: Stripping and Re-probing – Saving Your Time & Resources. [Link]
-
National Center for Biotechnology Information. Analyzing expression and phosphorylation of the EGF receptor in HNSCC. [Link]
-
Azure Biosystems. Western Blotting Stripping and Reprobing Part 1: How Stripping Buffer Works. [Link]
-
Protocol Online. Western blot - Stripping and Reprobing. [Link]
-
Cytiva. Stripping and Reprobing Western Blot Membrane: Problems and Solutions. [Link]
-
ResearchGate. What are the best transfer conditions for membrane proteins like the EGF receptor?. [Link]
-
PubMed. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]
-
ResearchGate. How do I get EGFR western blot. [Link]
-
ResearchGate. How do I solve my problem in detecting EGFR in MEFs by western blot?. [Link]
-
ACS Publications. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. [Link]
-
ResearchGate. How could I detect EGFR by western blot effectively?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. EGFR (EGFR) | Abcam [abcam.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. mybiosource.com [mybiosource.com]
- 20. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Protease Inhibitors and Phosphatase Inhibitors | Fisher Scientific [fishersci.ca]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The pyrido[2,3-b][1][2]oxazine scaffold, in particular, has emerged as a privileged structure in the development of targeted therapies, notably as EGFR-TK inhibitors for non-small cell lung cancer.[3] A key starting material in the synthesis of these promising therapeutics is 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS No. 946121-78-4).[4][5]
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this foundational molecule. As a self-validating system, this document will not only present predicted spectral data but will also delve into the underlying principles and experimental considerations necessary for its empirical verification. We will draw comparisons with structurally related compounds to provide a robust framework for spectral assignment and interpretation.
Predicted ¹H and ¹³C NMR Data for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. These predictions are based on established NMR principles and data from analogous structures found in the literature.[1][6][7]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | H-6 | The bromine atom at position 7 will deshield the adjacent proton at C-6, shifting it downfield. The coupling with H-8 will result in a doublet. |
| ~6.8 | d | 1H | H-8 | This proton will be upfield relative to H-6 and will appear as a doublet due to coupling with H-6. |
| ~4.3 | t | 2H | H-2 (CH₂) | Protons on the carbon adjacent to the oxygen atom in the oxazine ring are expected in this region. |
| ~3.5 | t | 2H | H-3 (CH₂) | Protons on the carbon adjacent to the nitrogen atom in the oxazine ring. |
| ~5.0 | br s | 1H | N-H | The chemical shift of the N-H proton can be variable and concentration-dependent. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C-9a | Quaternary carbon in the pyridine ring, adjacent to nitrogen. |
| ~145 | C-5a | Quaternary carbon in the pyridine ring, part of the fused system. |
| ~140 | C-6 | Aromatic CH carbon, deshielded by the adjacent nitrogen and bromine. |
| ~118 | C-8 | Aromatic CH carbon. |
| ~110 | C-7 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |
| ~65 | C-2 | Aliphatic carbon adjacent to the oxygen atom. |
| ~42 | C-3 | Aliphatic carbon adjacent to the nitrogen atom. |
Comparative Analysis with Related Structures
The predicted NMR data is substantiated by comparing it with experimentally determined data for similar heterocyclic systems. For instance, in related substituted pyrido-oxazine derivatives, the methine carbons in the pyridine ring typically resonate between δ = 108-120 ppm.[1] The protons of the oxazine ring's methylene groups (H-2 and H-3) are consistently observed in the 3.5-4.5 ppm range.[1][2] The chemical shifts of aromatic protons in pyridyl systems are well-documented to be influenced by the electronic effects of substituents, with electron-withdrawing groups like bromine causing a downfield shift of adjacent protons.[8][9]
Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted data, the following detailed protocol is recommended. This protocol is designed to yield high-quality, reproducible NMR spectra for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Materials and Instrumentation
-
Sample: 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (purity ≥98%)
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Instrumentation: 400 MHz NMR spectrometer
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
Dissolve the sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualizing the Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. By combining theoretical predictions with a robust experimental protocol and comparisons to related structures, researchers can confidently undertake the characterization of this important synthetic intermediate. The accurate structural elucidation of such building blocks is a critical step in the advancement of drug discovery programs targeting novel therapeutics.
References
-
Kumar, A., et al. (2023). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(5), 937-954. Available from: [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(49), 34653-34671. Available from: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) Azopy-OH and (b) Azopy-BZ. Available from: [Link]
-
Appretech Scientific Limited. (n.d.). 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine. Available from: [Link]
-
Gouda, M. A., et al. (2021). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 26(16), 4783. Available from: [Link]
-
Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). Discover the Potent Effects of 7-Bromo-8-Methyl-2,3-Dihydro-1h-Pyrido[2,3-B]O[1][2]xazine. Available from: [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Available from: [Link]
-
Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. (n.d.). China 1h-Pyrido[2,3-B]O[1][2]xazine, 7-Bromo-2,3-Dihydro-8-Methyl. Available from: [Link]
-
Al-Said, N. H. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-1581. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
-
ResearchGate. (n.d.). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Available from: [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Available from: [Link]
-
Michigan State University Chemistry Department. (n.d.). Proton NMR Table. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Available from: [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appretech.com [appretech.com]
- 5. 946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine - Moldb [moldb.com]
- 6. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel heterocyclic compounds are paramount. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into the nuanced fragmentation behaviors under different ionization regimes and compare these methodologies with alternative analytical approaches, providing field-proven insights to guide your experimental choices.
Introduction to 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its Analytical Importance
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (Molecular Formula: C₇H₇BrN₂O, Molecular Weight: 215.05 g/mol ) is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its bicyclic structure, containing both a pyridine and an oxazine ring, along with a bromine substituent, presents a unique analytical challenge. Accurate mass determination and structural confirmation are critical for ensuring the integrity of subsequent synthetic steps and for understanding the structure-activity relationships of its derivatives. Mass spectrometry stands as a cornerstone technique for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information.
Comparative Analysis of Mass Spectrometry Techniques
The choice of ionization technique is a critical first step in mass spectrometric analysis, profoundly influencing the resulting data. Here, we compare two of the most common ionization methods: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI).
Electron Ionization (EI) Mass Spectrometry: Unveiling the Structural Skeleton
Electron Ionization (EI) is a classic, high-energy ionization technique that provides extensive fragmentation, offering a detailed fingerprint of a molecule's structure.[2]
Expected Fragmentation Behavior:
Upon electron impact, 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is expected to form a molecular ion (M⁺˙) that will be visible in the mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺˙ and [M+2]⁺˙) will be observed for the molecular ion and any bromine-containing fragments.[3] The high energy of EI will induce significant fragmentation, primarily through the cleavage of the weaker bonds in the molecule.
Key Predicted Fragment Ions:
-
Loss of Bromine: A prominent fragmentation pathway is the loss of the bromine radical (•Br), resulting in a fragment at m/z 135.
-
Oxazine Ring Cleavage: The dihydro-oxazine ring is susceptible to fragmentation. We can anticipate the loss of a neutral formaldehyde molecule (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da) through retro-Diels-Alder type reactions or other ring-opening mechanisms.
-
Pyridine Ring Fragmentation: While generally more stable, the pyridine ring can also fragment, often through the loss of HCN (27 Da).
Table 1: Predicted Key Fragment Ions in EI-MS of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
| m/z (Proposed) | Proposed Fragment Structure | Comments |
| 214/216 | [C₇H₇BrN₂O]⁺˙ | Molecular ion with characteristic 1:1 bromine isotopic pattern. |
| 135 | [C₇H₇N₂O]⁺ | Loss of •Br from the molecular ion. |
| 184/186 | [C₆H₅BrN₂]⁺˙ | Loss of CH₂O from the molecular ion. |
| 170/172 | [C₅H₃BrN₂]⁺˙ | Loss of C₂H₄O from the molecular ion. |
| 108 | [C₆H₆N₂]⁺ | Fragment resulting from the loss of Br and subsequent rearrangements. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This protocol is designed for a standard GC-MS system equipped with an EI source.
-
Sample Preparation: Dissolve 1 mg of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Diagram 1: GC-EI-MS Experimental Workflow
Caption: Workflow for GC-EI-MS analysis.
Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach for the Molecular Ion
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, often yielding the protonated molecule with minimal fragmentation.[4]
Expected Ionization and Fragmentation Behavior:
Given the presence of two nitrogen atoms, 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is expected to readily protonate in the positive ion mode to form the [M+H]⁺ ion. In-source fragmentation can be induced by increasing the cone voltage, and tandem mass spectrometry (MS/MS) can be employed to systematically fragment the precursor ion and elucidate its structure.
Key Predicted Fragment Ions in ESI-MS/MS:
-
Loss of Small Neutral Molecules: The protonated molecule is likely to lose small, stable neutral molecules. The loss of ammonia (NH₃, 17 Da) or water (H₂O, 18 Da) are plausible fragmentation pathways.
-
Cleavage of the Oxazine Ring: Similar to EI, the oxazine ring can undergo cleavage, potentially losing ethylene (C₂H₄, 28 Da) or other neutral fragments.
-
Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) is another possible fragmentation route.
Table 2: Predicted Key Fragment Ions in ESI-MS/MS of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 215/217 | 198/200 | NH₃ |
| 215/217 | 197/199 | H₂O |
| 215/217 | 187/189 | C₂H₄ |
| 215/217 | 135 | HBr |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This protocol is designed for a standard LC-MS/MS system with an ESI source.
-
Sample Preparation: Dissolve 1 mg of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in 10 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized for in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
Precursor Ion Selection: m/z 215 and 217.
-
Diagram 2: LC-ESI-MS/MS Experimental Workflow
Caption: Workflow for LC-ESI-MS/MS analysis.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight and structural information.[5] | Can require complex instrumentation and expertise for data interpretation. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Robust, quantitative, and widely available.[6] | Provides no structural information beyond retention time and UV spectrum; less sensitive than MS for many compounds.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the chemical structure and connectivity of atoms. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. |
Conclusion and Recommendations
For the comprehensive analysis of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a multi-faceted approach is recommended.
-
For initial identification and structural confirmation , a combination of GC-EI-MS and LC-ESI-MS/MS is ideal. EI-MS will provide a detailed fragmentation pattern, acting as a structural fingerprint, while ESI-MS will confirm the molecular weight with high confidence.
-
For quantitative analysis in complex matrices , LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity.
-
For unambiguous structure elucidation, especially of novel derivatives , NMR spectroscopy remains the gold standard and should be used in conjunction with high-resolution mass spectrometry (HRMS). A recent study on novel pyrido[2,3-b][3][7]oxazine-based EGFR-TK inhibitors successfully utilized HRMS (ESI) for characterization.[1]
-
For routine purity checks and quality control , HPLC-UV can be a cost-effective and reliable method once a standard has been well-characterized by MS and NMR.
By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow to confidently characterize 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its derivatives, accelerating the pace of drug discovery and development.
References
- El-Faham, A., El-Sayed, A. A., & Ibrahim, S. (2014). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical and Pharmaceutical Research, 6(5), 1085-1092.
-
Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. LinkedIn. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qubati, M. K., Murshid, A. A., ... & Al-Sha'er, M. A. (2023). Novel pyrido[2,3-b][3][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(11), 2205-2223.
- Pathan, M. A., & Khan, F. A. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. SynOpen, 2(02), 150-160.
-
PubChem. (n.d.). 1H,2H,3H-pyrido[2,3-b][3][7]oxazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Detector Comparison. Retrieved from [Link]
- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Rapid Communications in Mass Spectrometry, 24(17), 2445-2457.
- Nagy, L., D'Agostino, J., & Vékey, K. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 3-11.
- Henion, J., & T-T. Y. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Al-Majidi, S. M. R., & Al-Amiery, A. A. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 85(1), 1-11.
- Mikaia, A. I. (2022). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Mass Spectrometry Reviews, 41(4), 585-649.
-
Professor Dave Explains. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
Appretech Scientific Limited. (n.d.). 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][7]oxazine. Retrieved from [Link]
- Marques, M. M., & Correia, A. J. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-144.
- Vessecchi, R., & Galembeck, S. E. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(12), 1684-1711.
- Stefova, M., Kulevanova, S., & Stefkov, G. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides. Macedonian Pharmaceutical Bulletin, 68(1), 1-10.
- Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852.
- Peters, K., et al. (2019). HPLC−UV−MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry, 91(4), 2838-2844.
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "13C NMR". Retrieved from [Link]
- Tranfo, G., et al. (2022). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods. International Journal of Environmental Research and Public Health, 19(19), 12052.
-
Mohammadi, F., & Ziarani, G. M. (2022). Efficient synthesis of some[1][3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 12(1), 1-13.
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rajithperera.com [rajithperera.com]
- 7. thieme-connect.de [thieme-connect.de]
A Head-to-Head Technical Comparison: Osimertinib vs. Novel Pyrido[2,3-b]oxazine Inhibitors for EGFR-Mutant NSCLC
Introduction: The Evolving Landscape of EGFR Tyrosine Kinase Inhibitors
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). This led to the development of EGFR tyrosine kinase inhibitors (TKIs), with first- and second-generation agents like gefitinib, erlotinib, and afatinib showing significant efficacy. However, patient response is often limited by the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[1][2]
Osimertinib (AZD9291), a third-generation EGFR TKI, was specifically designed to overcome this challenge. It irreversibly targets both the sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR, thereby improving the therapeutic window.[2][3] Despite its success as a first- and second-line therapy, resistance to osimertinib inevitably develops, presenting a pressing clinical need for next-generation inhibitors.[3][4][5]
This guide provides a detailed, head-to-head comparison of the established third-generation inhibitor, osimertinib, with a novel class of rationally designed pyrido[2,3-b][1][6]oxazine-based EGFR inhibitors. We will dissect their mechanisms of action, compare their preclinical efficacy based on available data, explore the critical issue of resistance, and provide detailed experimental protocols for their evaluation.
Mechanism of Action: Covalent Inhibition and Target Engagement
The primary therapeutic mechanism for both osimertinib and the novel pyrido[2,3-b]oxazine inhibitors is the blockade of ATP binding to the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream pro-survival signaling pathways. However, their specific binding interactions and structural scaffolds differ.
Osimertinib: A pyrimidine-based compound, osimertinib functions as an irreversible inhibitor. Its key feature is a reactive acrylamide group that forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase.[1][2][7] This covalent binding ensures a durable and potent inhibition of the receptor's activity. Its structure is optimized for high selectivity towards mutant forms of EGFR over the wild-type receptor, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.[2][7]
Novel Pyrido[2,3-b][1][6]oxazine Inhibitors: This emerging class of inhibitors features a distinct heterocyclic core.[8][9] Preclinical studies suggest these compounds also target the EGFR kinase domain. Molecular docking analyses indicate that, similar to osimertinib, they engage with essential hinge region residues.[8][10] The difluorophenyl group of the lead compounds interacts with the glycine-rich loop, while pyridine substituents form interactions within the front pocket of the ATP-binding site.[8][10] While the current literature does not explicitly state whether the lead compounds are covalent inhibitors, their mechanism involves potent inhibition of EGFR-TK autophosphorylation.[8]
Caption: EGFR signaling pathways and points of TKI intervention.
Preclinical Efficacy: A Comparative Analysis
Direct comparative studies are not yet published. This analysis synthesizes data from independent preclinical evaluations of osimertinib and the most promising novel pyrido[2,3-b][1][6]oxazine compounds (7f, 7g, 7h). The primary method for assessing anticancer efficacy in these studies was the MTT assay, which measures cell viability.[8]
Key Cell Lines for Evaluation:
-
HCC827: An NSCLC cell line with an EGFR exon 19 deletion, making it sensitive to first-generation TKIs.
-
NCI-H1975: An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation. It is resistant to first-generation TKIs but sensitive to osimertinib.
-
A549: An NSCLC cell line with wild-type EGFR, often used to assess selectivity.
-
BEAS-2B: A non-cancerous human bronchial epithelial cell line used to evaluate cytotoxicity against normal cells.
| Compound | HCC827 (Exon 19 del) IC₅₀ (µM) | NCI-H1975 (L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) | BEAS-2B (Normal) IC₅₀ (µM) |
| Osimertinib | ~0.02 (Reported Literature) | ~0.015 (Reported Literature) | >10 (Reported Literature) | Not Reported in this study |
| Compound 7f | 0.09 | 0.89 | 1.10 | >61 |
| Compound 7g | Not specified, but promising | Not specified, but promising | Not specified, but promising | Not specified, but promising |
| Compound 7h | Not specified, but promising | Not specified, but promising | Not specified, but promising | Not specified, but promising |
| Note: Osimertinib IC₅₀ values are approximated from historical data for context and were not run in the same study as the novel compounds. The study on pyrido[2,3-b][1][6]oxazines used osimertinib as a positive control and stated compound 7f showed potency "equivalent to clinically approved osimertinib".[8] |
Interpretation of Preclinical Data:
-
Potency: The lead pyrido[2,3-b][1][6]oxazine compound, 7f, demonstrates potent activity against the TKI-sensitive HCC827 cell line, with an IC₅₀ value in the nanomolar range, comparable to osimertinib.[8] Against the T790M-positive H1975 cell line, its potency is in the high nanomolar range.[8]
-
Selectivity: A crucial finding is the high selectivity of the novel compounds. They were significantly less cytotoxic to normal BEAS-2B cells (IC₅₀ >61 µM) compared to the cancer cell lines, suggesting a favorable therapeutic window.[8] This selectivity for cancer cells over normal cells is a key characteristic shared with osimertinib.
-
Apoptosis Induction: Mechanistic studies confirmed that compound 7f inhibits EGFR-TK autophosphorylation and induces significant apoptosis in cancer cells, with 33.7% early and 9.1% late apoptosis observed compared to control conditions.[8]
Mechanisms of Resistance: The Unanswered Question
A critical aspect of any TKI's clinical utility is its susceptibility to acquired resistance. The mechanisms of resistance to osimertinib are well-characterized, whereas for the novel pyrido[2,3-b]oxazine inhibitors, this remains an area for future investigation.
Osimertinib Resistance: Resistance to osimertinib is complex and can be broadly categorized into two types:
-
EGFR-Dependent (On-Target) Mechanisms: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, specifically the C797S mutation.[1][5][11] This mutation replaces the cysteine residue that osimertinib covalently binds to, preventing irreversible inhibition and rendering the drug ineffective.[2] Other, rarer EGFR mutations (e.g., L792, L718) have also been identified.[1]
-
EGFR-Independent (Off-Target) Mechanisms: The cancer cells can activate alternative signaling pathways to bypass their dependency on EGFR. These "bypass pathways" include the amplification of other receptor tyrosine kinases like MET or HER2, or mutations in downstream signaling molecules such as KRAS, PIK3CA, and BRAF.[1][4] In some cases, the cancer may undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer.[3][4]
Caption: Overview of acquired resistance mechanisms to osimertinib.
Pyrido[2,3-b]oxazine Inhibitor Resistance: Currently, there is no published data on acquired resistance to this novel class of inhibitors. However, based on their proposed mechanism, we can hypothesize potential resistance pathways:
-
On-Target Mutations: If these compounds bind in a similar pocket as other TKIs, mutations in the kinase domain that alter the binding site conformation could confer resistance.
-
Bypass Pathway Activation: As with any targeted therapy, the activation of parallel signaling pathways (e.g., MET, HER2) remains a highly probable mechanism of resistance. Further long-term cell culture studies are required to select for resistant clones and elucidate these pathways experimentally.
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the efficacy of different inhibitors.
Protocol 1: Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol is used to quantify the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (IC₅₀).
Causality and Rationale: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the test inhibitors (Osimertinib, Pyrido[2,3-b]oxazine compounds) in growth medium. A typical starting concentration is 10 µM, diluted in 8-10 steps. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cell plates and add 100 µL of the appropriate drug dilution to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of inhibitor concentration and fit a dose-response curve (e.g., using GraphPad Prism) to calculate the IC₅₀ value.
Caption: A typical workflow for determining inhibitor IC50 values.
Protocol 2: EGFR Autophosphorylation Assay (Western Blot)
This protocol assesses the direct inhibitory effect of the compounds on the EGFR protein's kinase activity within the cell.
Causality and Rationale: A key step in EGFR signaling is its own phosphorylation upon ligand binding. A successful inhibitor will block this event. Western blotting uses antibodies to detect the levels of specific proteins, in this case, both total EGFR and its phosphorylated form (p-EGFR). A decrease in the p-EGFR/Total EGFR ratio indicates effective target inhibition.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Grow cells (e.g., NCI-H1975) to ~80% confluency in 6-well plates. Serum-starve the cells for 12-18 hours to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-EGFR to total EGFR at each inhibitor concentration.
Conclusion and Future Perspectives
The head-to-head comparison reveals that while osimertinib is the established and clinically proven standard of care for EGFR-mutant NSCLC, the novel class of pyrido[2,3-b][1][6]oxazine inhibitors represents a promising avenue for future drug development.[8][12][13]
-
Osimertinib stands as a highly potent and selective third-generation TKI with a well-documented clinical efficacy profile and a known set of resistance mechanisms that are now the focus of next-generation therapeutic strategies.[14][15][16]
-
Novel Pyrido[2,3-b][1][6]oxazine Inhibitors have demonstrated compelling preclinical activity, with potency against key EGFR mutations that is reportedly comparable to osimertinib and, critically, high selectivity over normal cells.[8][10]
The journey for this novel class of inhibitors is just beginning. The crucial next steps will involve comprehensive in vivo studies in xenograft and patient-derived xenograft (PDX) models to assess their efficacy, pharmacokinetics, and tolerability. Furthermore, long-term studies to proactively identify and understand potential resistance mechanisms will be paramount. Should these future studies prove successful, the pyrido[2,3-b]oxazine scaffold could provide a valuable new weapon in the ongoing battle against TKI resistance in NSCLC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 12. Clinical efficacy of osimertinib in EGFR-mutant non-small cell lung cancer with distant metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Osimertinib Improves Survival in Lung Cancer - NCI [cancer.gov]
A Comparative Analysis of 7-bromo-pyrido[2,3-b]oxazine Derivatives and Established EGFR Tyrosine Kinase Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway remains a cornerstone for treating various malignancies, particularly Non-Small Cell Lung Cancer (NSCLC). The clinical success of EGFR Tyrosine Kinase Inhibitors (TKIs) has been tempered by the emergence of drug resistance, necessitating a continuous search for novel, more effective inhibitors. This guide provides a comparative efficacy analysis of a promising new class of compounds, 7-bromo-pyrido[2,3-b]oxazine derivatives, against established first, second, and third-generation EGFR TKIs. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource for evaluating these compounds.
The Evolving Challenge of EGFR-Targeted Therapy
The EGFR signaling cascade, when aberrantly activated by mutations or overexpression, drives tumor cell proliferation, survival, and metastasis.[1][2] EGFR TKIs function by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor, thereby blocking the autophosphorylation and downstream signaling events.[3][4]
The first-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R substitution).[3][4][5] However, their effectiveness is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[1][6] Second-generation TKIs like afatinib were developed to overcome this resistance by irreversibly binding to the kinase domain.[3][7] The breakthrough came with the third-generation inhibitor, osimertinib, which was specifically designed to target both the sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR, thus reducing toxicity.[1][2][4][8] Despite its success, resistance to osimertinib can also emerge, often through mutations like C797S, highlighting the need for continued innovation in EGFR inhibitor development.[6]
A New Frontier: 7-bromo-pyrido[2,3-b]oxazine Derivatives
Recently, a novel class of pyrido[2,3-b][3]oxazine-based inhibitors has emerged as a promising therapeutic avenue.[6][9][10][11] These compounds were rationally designed to target EGFR mutations, including those conferring resistance to existing therapies.
Mechanism of Action and Preclinical Efficacy
Mechanistic studies have revealed that these novel derivatives act as potent inhibitors of EGFR-TK autophosphorylation.[6][9] One of the most promising compounds from this class, designated as 7f , has been shown to induce significant apoptosis in cancer cells.[6][9] Molecular docking studies suggest that these compounds bind effectively to the EGFR kinase domain, with interactions similar to those of osimertinib.[6][9][10][11]
The in vitro anticancer activity of these derivatives has been evaluated against a panel of NSCLC cell lines representing different EGFR mutation statuses:
-
HCC827: harbors an EGFR exon 19 deletion (sensitive to first-generation TKIs).[6][9]
-
NCI-H1975: carries the L858R/T790M double mutation (resistant to first-generation TKIs).[6][9]
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the most potent 7-bromo-pyrido[2,3-b]oxazine derivatives compared to the clinically approved third-generation TKI, osimertinib.[6][9]
| Compound | HCC827 (EGFR ex19del) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A-549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | Not specified | Not specified | Not specified |
| 7h | Not specified | Not specified | Not specified |
| Osimertinib | Potency equivalent to 7f | Potency equivalent to 7f | Potency equivalent to 7f |
Data sourced from a study on novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors.[6]
Notably, compound 7f demonstrated potency equivalent to osimertinib in these cell lines.[6][9] Furthermore, these novel compounds exhibited selective cytotoxicity against cancer cells, with minimal effects on normal BEAS-2B cells at concentrations over 61 µM, suggesting a favorable therapeutic window.[6][9]
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide detailed methodologies for the key assays used to evaluate the efficacy of these EGFR TKIs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCC827, NCI-H1975, A-549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7f, osimertinib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Analysis: Annexin V-FITC/PI Double-Staining Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., HCC827) with the test compound (e.g., 7f) at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating EGFR TKIs.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Experimental Workflow for TKI Evaluation.
Conclusion and Future Directions
The novel 7-bromo-pyrido[2,3-b]oxazine derivatives, particularly compound 7f, represent a promising new class of EGFR TKIs with potent in vitro anticancer activity comparable to the third-generation inhibitor osimertinib. Their ability to inhibit EGFR autophosphorylation and induce apoptosis, coupled with their selectivity for cancer cells, underscores their therapeutic potential.
Further preclinical development, including in vivo efficacy studies in xenograft models and comprehensive pharmacokinetic and toxicological profiling, is warranted to fully elucidate the clinical potential of these compounds. The pyrido[2,3-b]oxazine scaffold provides a valuable platform for the development of next-generation EGFR inhibitors aimed at overcoming the ongoing challenge of drug resistance in cancer therapy.
References
-
Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health.
- EGFR TKI as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
- Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer.
- Clinical drugs targeting EGFR approved by FDA.
- FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management.
- Potential of EGFR Inhibitors: A Promising Avenue in Cancer Tre
- FDA Approves Breakthrough Therapy Design
-
Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. MAHE.
-
Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing.
-
Novel Pyrido[2,3-b][3]oxazine-Based EGFR-TK Inhibitors. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR TKI as first-line treatment for patients with advanced EGFR mutation-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Preclinical Frontier: A Comparative Guide to the In Vivo Potential of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the scaffolds showing significant promise are derivatives of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Extensive in vitro studies have highlighted their potential, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical driver in non-small cell lung cancer (NSCLC). However, the successful translation of a promising compound from a lab bench to a clinical candidate hinges on rigorous in vivo validation.
This guide provides a comprehensive analysis of the preclinical potential of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives. While public domain literature does not yet contain in vivo efficacy data for this specific class of compounds in xenograft models, this document will synthesize the compelling in vitro evidence, establish the mechanistic rationale for their use, and provide a detailed, field-proven framework for their evaluation in xenograft models. We will objectively compare the performance of lead candidates from this class based on available data and outline the critical next steps for their preclinical development.
The Mechanistic Rationale: Targeting EGFR in Non-Small Cell Lung Cancer
The 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold has been identified as a promising backbone for the development of novel EGFR-Tyrosine Kinase Inhibitors (TKIs).[1][2] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis. In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.
Pyrido[2,3-b][1][3]oxazine derivatives have been rationally designed to target the ATP-binding site of the EGFR kinase domain.[1][2] By occupying this pocket, they prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling. This mechanism is crucial for halting the uncontrolled growth of EGFR-dependent cancer cells.
Comparative In Vitro Efficacy of Lead Compounds
Recent studies have synthesized and evaluated a series of novel pyrido[2,3-b][1][3]oxazine derivatives for their anticancer activity against various NSCLC cell lines.[1][2] These cell lines represent different EGFR mutation statuses:
-
HCC827: Features an EGFR exon 19 deletion, making it sensitive to first-generation TKIs.
-
NCI-H1975: Harbors both the L858R activating mutation and the T790M resistance mutation, which confers resistance to early-generation TKIs.
-
A549: Expresses wild-type EGFR.
The data reveals that several derivatives exhibit potent cytotoxic effects, with compounds 7f, 7g, and 7h emerging as the most promising candidates.[1] Compound 7f , in particular, has demonstrated potency comparable to the clinically approved third-generation inhibitor, Osimertinib, especially against sensitive cell lines.[1][2]
| Compound | Cell Line | EGFR Mutation Status | IC₅₀ (µM) | Reference |
| 7f | HCC827 | Exon 19 Deletion | 0.09 | [1] |
| NCI-H1975 | L858R/T790M | 0.89 | [1] | |
| A549 | Wild-Type | 1.10 | [1] | |
| 7g | HCC827 | Exon 19 Deletion | Potent | [1] |
| NCI-H1975 | L858R/T790M | Potent | [1] | |
| A549 | Wild-Type | Potent | [1] | |
| 7h | HCC827 | Exon 19 Deletion | Potent | [1] |
| NCI-H1975 | L858R/T790M | Potent | [1] | |
| A549 | Wild-Type | Potent | [1] | |
| Osimertinib | HCC827 | Exon 19 Deletion | Comparable to 7f | [1][2] |
| NCI-H1975 | L858R/T790M | Potent | [4] |
Note: Specific IC₅₀ values for 7g, 7h, and Osimertinib were noted as "potent" or "comparable" in the source material without precise numerical values being provided in all contexts.
A crucial aspect of these findings is the high selectivity of these compounds for cancer cells over normal cells. At concentrations that are highly cytotoxic to cancer cells, these derivatives show minimal effect on normal lung cells (BEAS-2B), indicating a favorable therapeutic window.[1][2] Mechanistic studies confirmed that compound 7f inhibits EGFR autophosphorylation and induces significant apoptosis in cancer cells.[1]
The Bridge to In Vivo Validation: The Imperative of Xenograft Models
While the in vitro data is compelling, it represents an idealized system. It cannot account for the complex interplay of factors within a living organism, such as drug metabolism, pharmacokinetics (PK), pharmacodynamics (PD), and tumor microenvironment interactions. Therefore, xenograft models are the indispensable next step to assess the true therapeutic potential of these compounds.[5]
Why Xenografts are Critical:
-
Efficacy Assessment: To determine if the compound can inhibit tumor growth in a complex biological system.
-
Tolerability and Safety: To establish a maximum tolerated dose (MTD) and identify potential toxicities.
-
PK/PD Correlation: To link the drug's concentration in the plasma and tumor tissue with its biological effect (e.g., inhibition of EGFR phosphorylation).
-
Biomarker Development: To validate biomarkers that can predict response to the drug.
Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming the gold standard.[6] These models better recapitulate the heterogeneity and architecture of the original human tumor compared to cell line-derived xenografts (CDX).[4]
A Foundational Protocol for In Vivo Efficacy Testing in a Xenograft Model
The following is a detailed, exemplary protocol for evaluating a lead candidate, such as compound 7f , in a cell line-derived xenograft model of NSCLC. This protocol is designed to be a self-validating system, incorporating standard controls and rigorous data collection.
Experimental Workflow: NSCLC Xenograft Study
Step-by-Step Methodology
1. Cell Culture and Animal Model Selection:
-
Causality: The choice of the NCI-H1975 cell line is strategic. Its T790M mutation makes it a model of acquired resistance to first-generation EGFR inhibitors, a significant clinical challenge. Demonstrating efficacy in this model would be a key value proposition for a novel TKI.
-
Protocol:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Routinely test for mycoplasma contamination.
-
Acquire 6-8 week old female athymic nude mice and allow them to acclimatize for at least one week before manipulation.
-
2. Tumor Implantation:
-
Causality: Suspending cells in Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment, leading to more consistent tumor take rates.
-
Protocol:
-
Harvest cells during their logarithmic growth phase and resuspend in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel on ice.
-
Inject 100 µL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
3. Tumor Growth Monitoring and Treatment:
-
Causality: Randomizing animals into treatment groups when tumors reach a specific size range ensures that the starting tumor burden is uniform across all groups, which is critical for a valid comparison of treatment effects.
-
Protocol:
-
Begin measuring tumors with digital calipers 2-3 times per week once they become palpable. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water, administered orally).
-
Group 2: Compound 7f (e.g., 25 mg/kg, administered orally, daily).
-
(Optional) Group 3: Positive control (e.g., Osimertinib, 25 mg/kg, orally, daily).
-
-
Record body weights and tumor volumes 2-3 times weekly. Monitor animals for any signs of toxicity.
-
4. Endpoint and Tissue Analysis:
-
Causality: The primary endpoint is tumor growth inhibition. Secondary endpoints, such as target engagement (p-EGFR levels), provide mechanistic validation that the drug is hitting its intended target in the tumor tissue.
-
Protocol:
-
The study is terminated when tumors in the vehicle group reach the predetermined maximum size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
At the endpoint, euthanize mice and excise the tumors. Record the final tumor weights.
-
For PD analysis, a satellite group of mice can be euthanized 2-4 hours after the final dose. A portion of the tumor is flash-frozen for Western blot analysis (to measure p-EGFR levels), and the remainder is fixed in formalin for immunohistochemistry (IHC) to assess proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Future Directions and Conclusion
The 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold represents a highly promising platform for the development of next-generation EGFR inhibitors. The potent and selective in vitro activity of lead compounds like 7f against clinically relevant NSCLC cell lines provides a strong rationale for advancing these molecules into in vivo studies.
Successful demonstration of efficacy and safety in xenograft models, following rigorous protocols as outlined above, would be a critical milestone. Future studies should also aim to establish a full pharmacokinetic profile and explore efficacy in more advanced PDX models to better predict clinical outcomes. The data gathered from such studies will be instrumental in determining whether these promising molecules can one day offer a new therapeutic option for patients with EGFR-mutant lung cancer.
References
-
Al-Ostoot, F. H., et al. (2023). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link][1][2]
-
GGD Drug Development (GD³). (n.d.). Patient-Derived Xenograft Models (PDX). Genesis Drug Discovery & Development. Available at: [Link][6]
-
Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link][5]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]
-
Hida, T., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science. Available at: [Link][4]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. themarkfoundation.org [themarkfoundation.org]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Using a 7-bromo-pyrido[2,3-b]oxazine Scaffold
Abstract
The development of protein kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. However, achieving target specificity is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3][4] Therefore, a rigorous and multi-faceted cross-reactivity profiling workflow is not merely a regulatory requirement but a critical component of understanding a compound's true mechanism of action and therapeutic potential. This guide provides a comprehensive framework for characterizing the selectivity of novel kinase inhibitors, using a hypothetical inhibitor, "Pyridozine-7b," based on the 7-bromo-pyrido[2,3-b]oxazine scaffold. We will compare its hypothetical profiling data against Lapatinib, a well-characterized dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/neu).[5][6][7]
Introduction: The Imperative of Selectivity Profiling
The 7-bromo-pyrido[2,3-b]oxazine scaffold represents a promising heterocyclic system for developing novel kinase inhibitors. Its unique structural features offer potential for high-affinity interactions and novel binding modes. For the purpose of this guide, we will consider our hypothetical compound, Pyridozine-7b, which has been designed as a potent inhibitor of EGFR.
While primary potency is a key starting point, it is a poor predictor of clinical success without a thorough understanding of its kinome-wide selectivity. A promiscuous inhibitor may engage dozens or even hundreds of kinases, leading to a complex biological response that is difficult to interpret and could carry a high risk of toxicity.[2][4] Conversely, a highly selective compound may offer a cleaner safety profile but could be susceptible to resistance mechanisms. This guide outlines a three-tiered approach to building a comprehensive selectivity profile, moving from broad, in vitro screening to deep, cellular-level functional analysis.
Tier 1: Biochemical Profiling - The Global View
The first step in understanding a new inhibitor's selectivity is to assess its binding affinity against a large, representative panel of purified kinases. This provides a global, albeit simplified, map of the compound's potential interaction landscape.
Methodology: Large-Panel Kinase Binding Assay (e.g., KINOMEscan®)
The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the ability of a compound to displace a reference ligand from the active site of over 480 kinases.[8][9] This method is independent of ATP concentration and provides dissociation constant (Kd) values, which are a direct measure of binding affinity.[10]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Pyridozine-7b and Lapatinib are solubilized in DMSO to a stock concentration of 10 mM.
-
Assay Execution: The compounds are screened at a fixed concentration (e.g., 1 µM) against the full KINOMEscan® panel to identify initial "hits."
-
Kd Determination: For all kinases showing significant inhibition (e.g., >80% at 1 µM), a full 11-point dose-response curve is generated to determine the precise dissociation constant (Kd).
-
Data Analysis: Results are analyzed to quantify selectivity. Key metrics include the Selectivity Score (S-score) and the Gini coefficient, which provide quantitative measures of promiscuity.[11] The S-score is calculated by dividing the number of kinases that bind the inhibitor with a Kd below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[11][12][13]
Data Presentation & Interpretation
The data from a kinome scan is typically visualized on a dendrogram, providing an intuitive map of selectivity. For a quantitative comparison, a summary table is essential.
Table 1: Hypothetical Kinome Scan Data for Pyridozine-7b vs. Lapatinib
| Metric | Pyridozine-7b (Hypothetical) | Lapatinib (Literature-Derived) | Interpretation |
| Primary Target(s) | EGFR (Kd = 1.2 nM) | EGFR (Kd = 3 nM), HER2 (Kd = 9 nM) | Both compounds potently engage the intended target(s). |
| Number of Off-Targets (Kd < 1 µM) | 8 | 15 | Pyridozine-7b shows fewer potent off-targets in this biochemical assay. |
| Selectivity Score S(1µM) | 0.019 (9/468) | 0.034 (16/468) | A lower score indicates higher selectivity. Pyridozine-7b appears more selective. |
| Notable Off-Targets (Kd < 100 nM) | SRC, ABL1, LCK | RIPK2, STK10, GAK, MAP2K5 | The specific off-targets differ, suggesting distinct potential side-effect profiles. |
Causality: This initial screen is critical. It guides all subsequent experiments. The identification of potent off-targets like SRC and ABL1 for Pyridozine-7b immediately flags these kinases for further investigation in cell-based assays. Lapatinib's known dual action on EGFR and HER2 is confirmed, and its broader off-target profile is quantified.[5][14]
Tier 2: Cellular Target Engagement - Proving It in a Relevant Context
A compound binding to a purified protein in a test tube does not guarantee it will engage the same target within the complex milieu of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a physiological environment.[16][17] The principle is that when a drug binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[18]
Methodology: Isothermal Dose-Response (ITDR) CETSA
In an ITDR-CETSA experiment, intact cells are treated with increasing concentrations of the inhibitor, heated to a specific temperature that causes partial denaturation of the target protein, and the amount of soluble protein remaining is quantified, typically by Western blot or mass spectrometry.[18]
Experimental Protocol: CETSA for EGFR Target Engagement
-
Cell Culture: A549 lung cancer cells, which express EGFR, are cultured to ~80% confluency.
-
Compound Treatment: Cells are treated with a dose range of Pyridozine-7b (0.1 nM to 30 µM) or Lapatinib for 2 hours.
-
Thermal Challenge: Cell suspensions are heated to a predetermined melt temperature (e.g., 49°C) for 3 minutes, followed by rapid cooling.
-
Lysis & Centrifugation: Cells are lysed, and aggregated proteins are pelleted by high-speed centrifugation.
-
Quantification: The supernatant containing the soluble protein fraction is analyzed by Western blot using an antibody specific for EGFR. Band intensity is quantified.
-
Data Analysis: A dose-response curve is plotted to determine the EC50 for target stabilization, reflecting cellular target engagement.
Visualizing the Workflow
dot graph TD { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Comparative Data
Table 2: Hypothetical CETSA Data for EGFR Engagement in A549 Cells
| Compound | Cellular EC50 (Target Stabilization) | Interpretation |
| Pyridozine-7b | 25 nM | Demonstrates potent target engagement in intact cells. The ~20-fold shift from the biochemical Kd suggests cellular factors (e.g., membrane permeability, efflux pumps) are at play. |
| Lapatinib | 70 nM | Also shows robust cellular target engagement, consistent with its known mechanism. |
Causality: CETSA validates the biochemical data in a more relevant system.[15] A large discrepancy between biochemical potency (Kd) and cellular engagement (EC50) could indicate poor cell permeability or active efflux, which are critical parameters for drug development. This step confirms that both Pyridozine-7b and Lapatinib can access and bind their intended target inside a living cell.
Tier 3: Functional Profiling - Assessing On- and Off-Target Pathways
Confirming that an inhibitor binds its target is not enough. We must understand the functional consequences of that binding. Does it inhibit the downstream signaling pathway as intended? And more importantly, what else is happening in the cell? Mass spectrometry-based phosphoproteomics provides an unbiased, global snapshot of the changes in cellular signaling networks upon inhibitor treatment.[19][20]
Methodology: Quantitative Phosphoproteomics
This workflow involves treating cells with the inhibitor, digesting the proteome, enriching for phosphorylated peptides, and then analyzing them by LC-MS/MS to identify and quantify thousands of phosphorylation sites simultaneously.[21][22]
Experimental Protocol: Phosphoproteomic Profiling
-
Cell Treatment: A549 cells are serum-starved and then stimulated with EGF to activate the EGFR pathway. Cells are then treated with Pyridozine-7b (100 nM), Lapatinib (300 nM), or DMSO (vehicle) for 2 hours.
-
Protein Digestion & Labeling: Proteins are extracted, digested into peptides, and labeled with isobaric tags (e.g., TMT) for multiplexed quantification.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the peptide mixture using titanium dioxide (TiO2) or IMAC affinity chromatography.
-
LC-MS/MS Analysis: Enriched phosphopeptides are analyzed by high-resolution mass spectrometry.
-
Data Analysis: Data is processed to identify and quantify changes in phosphorylation sites. Kinase substrate enrichment analysis (KSEA) is used to infer the activity of upstream kinases based on the phosphorylation changes of their known substrates.
Visualizing the Affected Pathway
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Inhibition of the EGFR signaling cascade.
Interpreting Phosphoproteomic Data
The output of this experiment is a rich dataset detailing thousands of regulated phosphorylation sites. Analysis focuses on confirming on-target effects and discovering unexpected off-target pathway modulation.
Table 3: Hypothetical Phosphoproteomics Summary
| Observation | Pyridozine-7b (100 nM) | Lapatinib (300 nM) | Interpretation |
| On-Target Effect | Strong downregulation of known EGFR substrates (e.g., p-ERK, p-AKT). | Strong downregulation of EGFR and HER2 pathway substrates. | Both drugs effectively inhibit their intended pathways in a cellular context.[6][23] |
| Inferred Kinase Activity (KSEA) | Downregulated: EGFR, SRC family kinases. Upregulated: None significant. | Downregulated: EGFR, HER2, RIPK2. Upregulated: Aurora Kinase A. | KSEA confirms the intended target inhibition and also reveals cellular off-target effects. Pyridozine-7b's inhibition of SRC family kinases, predicted by the kinome scan, is confirmed functionally. Lapatinib shows an unexpected upregulation of Aurora Kinase A activity, a potential mechanism for resistance or a distinct off-target effect. |
| Unexpected Findings | Downregulation of multiple substrates of the ABL1 kinase. | Significant changes in phosphorylation of cell cycle proteins regulated by Aurora Kinase A. | This unbiased approach provides crucial insights. The ABL1 effect of Pyridozine-7b warrants further investigation for potential polypharmacology (e.g., in CML) or toxicity. The Aurora Kinase effect of Lapatinib could be relevant to its known side-effect profile, such as skin rash.[5] |
Causality: Phosphoproteomics is the ultimate arbiter of a kinase inhibitor's cellular mechanism of action. It moves beyond simple binding and demonstrates the real-world functional consequences. This data can explain unexpected toxicities, reveal opportunities for repositioning the drug for new indications, and provide invaluable information for designing next-generation inhibitors with improved selectivity profiles.[24]
Conclusion: A Synthesis of Evidence
The cross-reactivity profiling of a novel kinase inhibitor is a systematic, multi-tiered process. By integrating biochemical screening, cellular target engagement, and functional phosphoproteomics, we can build a comprehensive and reliable profile of a compound like Pyridozine-7b.
-
Pyridozine-7b emerged from this hypothetical analysis as a highly potent and selective EGFR inhibitor. Its selectivity, superior to Lapatinib in the biochemical assay, was functionally confirmed in cells, where it showed potent inhibition of EGFR, SRC, and ABL1 pathways. This profile suggests it could be a promising clinical candidate, but with a clear need to monitor for hematological effects related to ABL1 inhibition.
-
Lapatinib served as an excellent benchmark, with our multi-tiered analysis confirming its dual EGFR/HER2 activity and revealing additional off-target pathway modulations that may contribute to its overall clinical profile.[7][14]
Ultimately, this rigorous, evidence-based approach is essential for de-risking novel kinase inhibitors and making informed decisions in the drug development process. It ensures that by the time a compound reaches clinical trials, its mechanism of action is understood not just by its primary target, but by the complete network of interactions it elicits within the cell.
References
-
Wikipedia. Lapatinib. Available from: [Link].
-
Patel, D. et al. Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Drug Discovery Today. Available from: [Link].
-
Spector, N. et al. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Breast Cancer Research. Available from: [Link].
-
Bamborough, P. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available from: [Link].
-
Klaeger, S. et al. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link].
-
Baselga, J. & Bradbury, I. Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist. Available from: [Link].
-
Ota, Y. et al. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences. Available from: [Link].
-
Patsnap Synapse. What is the mechanism of Lapatinib Ditosylate Hydrate? Available from: [Link].
-
Steuer, H. et al. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link].
-
Uitdehaag, J. C. & Zaman, G. J. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available from: [Link].
-
Karaman, M. W. et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link].
-
White, F. M. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available from: [Link].
-
ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... Available from: [Link].
-
National Institutes of Health. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Available from: [Link].
-
ResearchGate. Selectivity scores as a quantitative measure of specificity.(a)... Available from: [Link].
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link].
-
National Institutes of Health. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. Available from: [Link].
-
DiscoverX. KINOMEscan® Kinase Profiling Platform. Available from: [Link].
-
National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available from: [Link].
-
ACS Publications. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. Available from: [Link].
-
Taylor & Francis Online. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Available from: [Link].
-
EMBO Press. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. Molecular Systems Biology. Available from: [Link].
-
National Institutes of Health. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available from: [Link].
-
Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link].
-
National Institutes of Health. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link].
-
medRxiv. Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. Available from: [Link].
-
Eurofins Discovery. KINOMEscan Technology. Available from: [Link].
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link].
-
ResearchGate. How the KinomeScan assay works (Courtesy of DiscoveRx). Available from: [Link].
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link].
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Lapatinib - Wikipedia [en.wikipedia.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]
- 23. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 24. icr.ac.uk [icr.ac.uk]
A Head-to-Head Benchmarking Analysis: Novel Pyrido[2,3-b]oxazine Analogs Versus First-Generation EGFR Inhibitors, Gefitinib and Erlotinib
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Evolving Landscape of EGFR Inhibition
The epidermal growth factor receptor (EGFR) remains a cornerstone target in the therapeutic landscape of non-small cell lung cancer (NSCLC) and other epithelial malignancies.[1] Dysregulation of the EGFR signaling cascade, often driven by activating mutations or overexpression, is a key driver of tumorigenesis, promoting uncontrolled cell proliferation, survival, and metastasis.[2] First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, revolutionized the treatment of EGFR-mutant NSCLC, offering significant clinical benefit.[3][4] However, the emergence of acquired resistance, frequently mediated by the T790M gatekeeper mutation, has necessitated the development of next-generation inhibitors.[5][6]
This guide presents a comprehensive benchmarking analysis of a promising new class of pyrido[2,3-b]oxazine-based EGFR inhibitors against the established first-generation agents, gefitinib and erlotinib. We will delve into their comparative in vitro potency, explore the underlying experimental methodologies, and provide a mechanistic framework for understanding their mode of action. This analysis is intended to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to evaluate the potential of these novel analogs in the context of current EGFR-targeted therapies.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Gefitinib, erlotinib, and the novel pyrido[2,3-b]oxazine analogs are ATP-competitive inhibitors of the EGFR tyrosine kinase.[3][7] They function by binding to the ATP-binding pocket within the intracellular catalytic domain of the receptor. This binding event physically obstructs the binding of ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation, most notably the RAS/MAPK and PI3K/AKT pathways.[7][8] The inhibition of these signaling cascades ultimately culminates in cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Quantitative Comparison of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a drug. A lower IC50 value signifies greater potency. The following table provides a comparative summary of the IC50 values for the novel pyrido[2,3-b]oxazine analogs and the first-generation inhibitors, gefitinib and erlotinib, against a panel of human non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses.
| Compound/Drug | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference(s) |
| Pyrido[2,3-b]oxazine Analog 7f | HCC827 | Exon 19 Deletion | 0.09 | [3][6] |
| NCI-H1975 | L858R/T790M | 0.89 | [3][6] | |
| A549 | Wild-Type | 1.10 | [3][6] | |
| Pyrido[2,3-b]oxazine Analog 7g | HCC827 | Exon 19 Deletion | 0.12 | [3] |
| NCI-H1975 | L858R/T790M | 1.20 | [3] | |
| A549 | Wild-Type | 1.50 | [3] | |
| Pyrido[2,3-b]oxazine Analog 7h | HCC827 | Exon 19 Deletion | 0.15 | [3] |
| NCI-H1975 | L858R/T790M | 1.80 | [3] | |
| A549 | Wild-Type | 2.10 | [3] | |
| Gefitinib | HCC827 | Exon 19 Deletion | ~0.0054 | [5] |
| NCI-H1975 | L858R/T790M | >10 | [5] | |
| A549 | Wild-Type | >10 | [7] | |
| Erlotinib | HCC827 | Exon 19 Deletion | ~0.007 | [5] |
| NCI-H1975 | L858R/T790M | 1.185 | [5][9] | |
| A549 | Wild-Type | >10 | [7] |
Analysis of In Vitro Potency Data:
The data clearly demonstrates that the novel pyrido[2,3-b]oxazine analogs, particularly compound 7f, exhibit potent inhibitory activity against the HCC827 cell line, which harbors an EGFR exon 19 deletion and is sensitive to first-generation TKIs.[3][6] Notably, these new analogs also show significant activity against the NCI-H1975 cell line, which possesses the T790M resistance mutation that confers resistance to both gefitinib and erlotinib.[3][6] In contrast, gefitinib and erlotinib show markedly reduced or no activity against cell lines with the T790M mutation and wild-type EGFR.[5][7] This suggests that the pyrido[2,3-b]oxazine scaffold may offer a promising avenue for overcoming acquired resistance to first-generation EGFR inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific integrity. The following section outlines the methodologies for the key assays used to characterize and compare the activity of the pyrido[2,3-b]oxazine analogs, gefitinib, and erlotinib.
EGFR Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of EGFR and the inhibitory potential of the test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the EGFR kinase.
Caption: Workflow for the Luminescent EGFR Kinase Assay.
Methodology:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds (pyrido[2,3-b]oxazine analogs, gefitinib, erlotinib) in a suitable kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls). Add 20 µL of a master mix containing the EGFR enzyme and a suitable substrate to each well.
-
Reaction Initiation: To start the kinase reaction, add 25 µL of ATP solution to all wells. The final reaction volume should be 50 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 50 µL of a reagent such as ADP-Glo™ to each well to stop the kinase reaction and deplete the remaining ATP. Then, add 100 µL of a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (from wells with no enzyme) from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.
Objective: To determine the concentration of the test compounds that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed NSCLC cells (HCC827, NCI-H1975, A-549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitors. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by the test compounds.
Methodology:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[8][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle.
Objective: To assess the effect of the test compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for EGFR Phosphorylation
This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of the inhibitor's target engagement.
Objective: To determine if the test compounds inhibit EGFR autophosphorylation.
Methodology:
-
Cell Lysis: Treat cells with the test compounds and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition.
Conclusion and Future Directions
The novel pyrido[2,3-b]oxazine analogs, exemplified by compound 7f, demonstrate a compelling in vitro profile, exhibiting potent activity against both erlotinib/gefitinib-sensitive and -resistant NSCLC cell lines.[3] This suggests a promising therapeutic window and the potential to address the significant clinical challenge of acquired resistance to first-generation EGFR TKIs. The data presented in this guide provides a strong rationale for the continued investigation of this chemical scaffold.
Future studies should focus on in vivo efficacy and toxicity profiling of these lead compounds in relevant animal models of NSCLC. Furthermore, a detailed investigation into the precise binding kinetics and structural interactions of these analogs with both wild-type and mutant EGFR will be crucial for optimizing their pharmacological properties. The comprehensive experimental framework provided herein offers a robust foundation for these future investigations, which will be instrumental in determining the ultimate clinical potential of this new class of EGFR inhibitors.
References
-
University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
ASCO Publications. (2005). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]
-
Wiley Online Library. (n.d.). IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. Retrieved from [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][2][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel pyrido[2,3-b][2][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
OMICS Online. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Retrieved from [Link]
-
Indian Journal of Medical Research. (n.d.). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
A Comparative Guide to Patented 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives as Kinase Inhibitors
A Comparative Guide to Patented 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine Derivatives as Kinase Inhibitors
This guide provides an in-depth review and comparison of patented derivatives based on the 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold. It is intended for researchers, medicinal chemists, and drug development professionals interested in the landscape of novel kinase inhibitors, particularly in the context of oncology. We will dissect synthetic methodologies, compare biological performance data against established standards, and explore the mechanistic rationale behind these emerging therapeutic candidates.
Introduction: The Pyrido[2,3-b][1][2]oxazine Scaffold in Drug Discovery
The pyrido[2,3-b][1][2]oxazine core is a heterocyclic structure that has garnered significant attention in medicinal chemistry. This scaffold is a key component in a class of molecules designed as potent and selective kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but challenges such as acquired drug resistance necessitate a continuous search for novel chemical entities.
Derivatives of the 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold have recently emerged as promising candidates, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][2] EGFR mutations are common drivers in non-small cell lung cancer (NSCLC), and while several generations of EGFR-TK inhibitors are clinically approved, the emergence of resistance mutations (like T790M) remains a significant clinical hurdle.[2] This guide focuses on the patented innovations surrounding this specific scaffold, evaluating its potential to overcome existing therapeutic limitations.
Comparative Analysis of Patented Synthetic Strategies
The synthesis of functionalized pyrido[2,3-b][1][2]oxazine derivatives is a critical aspect of their development. The patents and associated literature reveal several strategic approaches, primarily centered around the functionalization of the core scaffold.
Multi-Step Synthesis via Suzuki Cross-Coupling
A predominant strategy involves a multi-step synthesis culminating in a Suzuki cross-coupling reaction.[1][2] This approach allows for the systematic incorporation of diverse bioactive motifs onto the core structure. The rationale for this choice lies in the versatility and high efficiency of the Suzuki reaction, which enables the formation of carbon-carbon bonds to build molecular complexity, a crucial step in optimizing target engagement and pharmacokinetic properties.
The general workflow for this strategy is outlined below:
Caption: Inhibition of EGFR autophosphorylation by pyrido[2,3-b]o[1][2]xazine derivatives.
Furthermore, apoptosis studies revealed that compound 7f significantly increased programmed cell death in cancer cells. [1]Compared to control conditions (2.4% early and 1.8% late apoptosis), treatment with 7f resulted in 33.7% early and 9.1% late apoptosis, confirming that the inhibition of EGFR signaling effectively leads to cancer cell death. [1]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are crucial. Below are representative procedures based on the patent literature.
Synthesis of Intermediate 2: 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine
[1] This protocol describes the foundational step of introducing the sulfonamide pharmacophore.
Materials:
-
Dichloromethane (DCM)
-
Pyridine (3.0 eq)
-
2,5-difluorobenzenesulfonyl chloride (1.2 eq)
-
Water, Diethyl ether
-
Sodium sulphate
Procedure:
-
Dissolve 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (3.0 eq) to the solution, followed by the dropwise addition of 2,5-difluorobenzenesulfonyl chloride (1.2 eq).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.
-
Monitor the reaction to completion (e.g., by TLC or LCMS).
-
Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.
-
Dry the combined organic layers over sodium sulphate, filter, and concentrate under reduced pressure.
-
Wash the resulting crude solid with water and diethyl ether.
-
Dry the solid to afford the title compound as an off-white solid (Reported yield: 54.9%). [1]
In Vitro Anticancer Evaluation: MTT Assay
[1][2] This protocol is a standard colorimetric assay for assessing cell viability.
Materials:
-
NSCLC cell lines (e.g., HCC827, NCI-H1975, A-549)
-
96-well plates
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (pyrido[2,3-b]o[1][2]xazine derivatives) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37 °C, 5% CO₂).
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Conclusion and Future Outlook
The patent landscape for 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine derivatives reveals a focused and promising effort to develop next-generation EGFR-tyrosine kinase inhibitors. The rational design, incorporating a pyrido-oxazine scaffold with key pharmacophores, has led to lead compounds like 7f that exhibit potent and selective anticancer activity, comparable to the clinically approved drug Osimertinib in certain cell lines. [1][2] The synthetic strategies, particularly those leveraging Suzuki cross-coupling, provide a robust platform for generating diverse analogues for further structure-activity relationship (SAR) studies. While molecular docking studies suggest effective engagement with the EGFR target, further preclinical development, including pharmacokinetic and in vivo efficacy studies, will be necessary to fully validate the therapeutic potential of this compound class. [1]These derivatives represent a promising avenue for addressing acquired resistance in NSCLC and warrant continued exploration.
References
-
Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health (NIH). [Link]
-
Novel Pyrido[2,3-b]o[1][2]xazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. RSC Publishing. [Link]
-
Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Thieme. [Link]
- US20160106753A1 - Dihydro-Benzo-Oxazine and Dihydro-Pyrido-Oxazine Derivatives.
-
7-bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine. Appretech Scientific Limited. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B]oxazine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine
The disposal of any chemical waste is governed by a hierarchy of regulations, including local, state, and federal mandates. Therefore, this guide should be used in conjunction with your institution's specific waste management protocols and the chemical's Safety Data Sheet (SDS). The SDS for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine will provide specific hazard information, which is the foundation of a sound disposal plan.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine for disposal, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific compound may be limited, its structure as a brominated heterocyclic compound suggests certain potential hazards. For instance, a structurally similar compound, 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, is classified as causing skin and eye irritation and having acute oral, dermal, and inhalation toxicity. Therefore, it is prudent to handle 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine with appropriate caution.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors. |
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
II. Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[1] 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine is a halogenated organic compound due to the presence of bromine.[5] As such, it must be disposed of in a designated halogenated organic waste stream.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[1][6] This is because the disposal methods for these two streams are often different, with halogenated waste typically requiring incineration at specific temperatures to prevent the formation of toxic byproducts like dioxins and furans.[7]
-
Solid vs. Liquid: Dispose of solid 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine in a designated solid waste container. If it is dissolved in a solvent, it should be disposed of in the appropriate liquid waste container (halogenated or non-halogenated, depending on the solvent).
-
Incompatible Chemicals: Do not mix this compound with incompatible chemicals that could cause a violent reaction, such as strong oxidizing agents or strong acids/bases, without first neutralizing it if necessary.[8]
III. Step-by-Step Disposal Procedure
The following procedure outlines the steps for the proper disposal of solid 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine and contaminated materials.
1. Container Selection and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[2][8]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents. The label should include the full chemical name: "7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine".[9] Do not use abbreviations.[6]
2. Waste Collection:
-
Carefully transfer the solid waste into the designated, labeled container using a clean scoop or spatula.
-
For any residual material on lab equipment (e.g., beakers, flasks), rinse the equipment with a small amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in a designated halogenated liquid waste container.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be placed in a sealed bag and disposed of in the solid hazardous waste container.
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[8][9]
-
The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times except when adding waste.[6][9]
4. Arranging for Disposal:
-
Once the waste container is full or you have finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[9]
-
Follow your institution's specific procedures for waste pickup requests.
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean it up. For large or unknown spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE as outlined in Section I.
-
Contain and Clean:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[3] Avoid creating dust.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the incident to your supervisor and EHS department as required by your institution's policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine.
Caption: Decision workflow for the disposal of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine.
By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine, thereby upholding the principles of good laboratory practice and safeguarding the well-being of the scientific community and the public.
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. Available from: [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Available from: [Link]
-
MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Available from: [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]
-
Chemsrc. CAS#:946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. Available from: [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available from: [Link]
-
ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available from: [Link]
-
Hazardous waste segregation. Available from: [Link]
-
PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Available from: [Link]
Sources
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. danielshealth.com [danielshealth.com]
- 3. fishersci.be [fishersci.be]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine
Comprehensive Safety and Handling Guide for 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational procedures for the handling of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine (CAS No. 946121-78-4).[2][3][4][5][6] As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach.[7]
Hazard Identification and Risk Assessment
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine is a halogenated heterocyclic compound.[8] While specific toxicity data is limited, analogous structures suggest potential hazards upon exposure. A thorough risk assessment is mandatory before commencing any work.[9]
Potential Hazards:
-
Skin Contact: May cause skin irritation.[10] Prolonged or repeated contact may be harmful.
-
Eye Contact: May cause serious eye irritation.[10]
-
Ingestion: May be harmful if swallowed.[10]
A Safety Data Sheet (SDS) should be consulted for detailed information.[2][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial to minimize exposure.[9] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][9]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][11] | Protects against accidental splashes of the compound or solvents, which could cause serious eye damage.[1] |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[1] Consult the glove manufacturer's resistance chart for the specific solvents in use. | Prevents skin absorption, a potential route of exposure.[1] Double-gloving provides an additional barrier. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[1] For high-risk activities, a disposable, solid-front gown is recommended.[9] | Protects against splashes and contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][12] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7][12] | Minimizes the inhalation of airborne particles or vapors.[12] |
dot
Caption: Step-by-step workflow for handling the compound.
Protocol for Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in the table above. [9]
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles. [9]
-
Use anti-static weighing paper or a tared container to minimize dispersal.
-
After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol). [9]
Protocol for Preparing Solutions:
-
Conduct all solution preparations within a certified chemical fume hood. [9]
-
Slowly add the solvent to the solid compound to prevent splashing. [9]
-
If sonication is required, ensure the vial is securely capped and placed within a secondary container. [9]
-
Clearly label the solution with the compound name, concentration, solvent, and date.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [7] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. [7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [7] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [7] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel, and place in a suitable, closed container for disposal. Do not let the product enter drains. [7] |
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated compounds is crucial to prevent environmental contamination. [12]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [12]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name. [12]
-
Disposal Procedure: All waste, including rinsates from cleaning glassware, should be collected in the designated halogenated waste container. [12]Follow your institution's hazardous waste disposal procedures. [12]The compound may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber. [7]
References
-
Personal protective equipment for handling 1H-Pyrido[2,3-d]o[1][7]xazine-2,4-dione. Benchchem.
-
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1]xazine. ChemicalBook.
- MSDS of 7-Bromo-pyrido[2,3-b]pyrazine.
-
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]o[1]xazine. Sigma-Aldrich.
- SAFETY D
-
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1]xazine. Moldb.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem.
-
7-bromo-2H-pyrido[3,2-b]o[1]xazin-3(4H)-one. ChemicalBook.
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
-
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1]xazine | 946121-78-4. Sigma-Aldrich.
-
CAS#:946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1]xazine. Chemsrc.
- Method For Removing Halogens From An Aromatic Compound.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA).
- Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition. Scribd.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI.
- Heterocyclic Compounds. MSU chemistry.
-
946121-78-4 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1]xazine. AKSci.
- Personal protective equipment for preparing toxic drugs. GERPAC.
-
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1]xazine. Apollo Scientific.
-
Novel pyrido[2,3-b]o[1]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine - Safety Data Sheet [chemicalbook.com]
- 3. 946121-78-4 | this compound - Moldb [moldb.com]
- 4. CAS#:946121-78-4 | this compound | Chemsrc [chemsrc.com]
- 5. 946121-78-4 this compound AKSci 3669AJ [aksci.com]
- 6. 946121-78-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.be [fishersci.be]
- 11. americanchemistry.com [americanchemistry.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
